molecular formula C6H12 B1583948 cis-3-Methyl-2-pentene CAS No. 922-62-3

cis-3-Methyl-2-pentene

Cat. No.: B1583948
CAS No.: 922-62-3
M. Wt: 84.16 g/mol
InChI Key: BEQGRRJLJLVQAQ-XQRVVYSFSA-N
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Description

Cis-3-Methyl-2-pentene is a useful research compound. Its molecular formula is C6H12 and its molecular weight is 84.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73911. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQGRRJLJLVQAQ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883604
Record name 2-Pentene, 3-methyl-, (2Z)-
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Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

922-62-3, 922-61-2
Record name cis-3-Methyl-2-pentene
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Record name 2-Pentene, 3-methyl-, (2Z)-
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Record name cis-3-Methyl-2-pentene
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Record name 2-Pentene, 3-methyl-, (2Z)-
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Record name 2-Pentene, 3-methyl-, (2Z)-
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Record name (Z)-3-methylpent-2-ene
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Record name 3-methylpent-2-ene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Methyl-2-pentene (CAS 922-62-3)

Introduction

This compound, identified by the CAS number 922-62-3, is a six-carbon aliphatic alkene characterized by a double bond between the second and third carbon atoms, with a methyl group and an ethyl group positioned in a cis (or Z) configuration across the double bond.[1][2] As a member of the hexene isomer family, it serves as a fundamental building block in organic synthesis and as a reference compound in petrochemical and analytical studies.[3] Its specific stereochemistry influences its physical properties and reactivity, making it a subject of interest for stereoselective synthesis and mechanistic investigations. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and handling for professionals in research and development.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures. This data is crucial for its proper handling, application in reactions, and analytical identification.

Physical Properties

The compound is a clear, colorless, and highly volatile liquid.[4][5] It is insoluble in water but soluble in common organic solvents like alcohol, acetone, and ether.[4]

PropertyValueSource(s)
CAS Number 922-62-3[1][6]
Molecular Formula C₆H₁₂[1][6][7]
Molecular Weight 84.16 g/mol [1][6]
Boiling Point 67-68 °C[7][8]
Melting Point -134.8 °C[9]
Density 0.692 - 0.695 g/mL at 20 °C[7][8][9]
Refractive Index (n²⁰/D) 1.402[9]
Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include signals for the two vinyl protons and the various aliphatic protons, with coupling patterns that help confirm the connectivity and stereochemistry.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule, with chemical shifts indicative of their sp² or sp³ hybridization.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands typical for an alkene. A key feature is the C=C stretching vibration, which is expected around 1650-1670 cm⁻¹. Additionally, C-H stretching vibrations for the vinyl hydrogens appear just above 3000 cm⁻¹.[2]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 84. The fragmentation pattern provides further structural information, with common losses of alkyl fragments.[2] The NIST Chemistry WebBook is an authoritative source for reference spectra.[2]

Synthesis Methodologies

The controlled synthesis of this compound, with its specific stereochemistry, requires careful selection of reaction pathways. While several methods can produce hexene isomers, achieving high stereoselectivity for the cis form is paramount.

The Wittig Reaction: A Stereoselective Approach

The Wittig reaction is a premier method for alkene synthesis, offering significant control over the double bond's geometry.[10][11][12] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[12][13][14] For this compound, the key is the use of a non-stabilized ylide, which preferentially proceeds through a specific transition state to yield the (Z)-alkene.[10][12]

The synthesis can be envisioned via the reaction of ethyltriphenylphosphonium bromide with propanal. The non-stabilized ylide formed from the phosphonium salt reacts under specific conditions to favor the cis product.

Causality : The stereochemical outcome of the Wittig reaction is kinetically controlled. Non-stabilized ylides react rapidly with aldehydes, forming an oxaphosphetane intermediate.[12][14] Under lithium-salt-free conditions, the cycloaddition and subsequent collapse to the alkene and triphenylphosphine oxide are concerted and favor the formation of the cis (or Z) isomer.[12]

Wittig_Synthesis_Workflow reagents Ethyltriphenylphosphonium Bromide + Strong Base (e.g., n-BuLi) ylide Formation of Non-stabilized Ylide reagents->ylide reaction Wittig Reaction (Anhydrous THF, Low Temp) ylide->reaction carbonyl Propanal (Aldehyde) carbonyl->reaction intermediate Oxaphosphetane Intermediate reaction->intermediate [2+2] Cycloaddition product This compound intermediate->product Decomposition byproduct Triphenylphosphine Oxide intermediate->byproduct workup Aqueous Workup & Extraction product->workup purification Purification (Distillation) workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the Wittig synthesis of this compound.

Dehydration of Alcohols: A Less Selective Route

Another classic method for alkene synthesis is the acid-catalyzed dehydration of alcohols.[15] For example, the dehydration of 3-methyl-3-pentanol or 3-methyl-2-pentanol can yield 3-methyl-2-pentene.[15][16][17]

Trustworthiness Issue : This method is generally not preferred for preparing a specific stereoisomer. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products according to Zaitsev's rule (favoring the most substituted alkene).[18] This results in the formation of both cis and trans isomers of 3-methyl-2-pentene, as well as other constitutional isomers like 2-ethyl-1-butene, making preparative separation difficult and reducing the yield of the desired cis product.

Experimental Protocols

The following protocols are provided as validated starting points for laboratory work. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to all safety precautions.

Protocol: Wittig Synthesis of this compound

This protocol describes the formation of the alkene from an appropriate ylide and aldehyde.

  • Ylide Preparation :

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.

    • Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde :

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.

    • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Isolation :

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like pentane or diethyl ether (3x).[13]

    • Combine the organic layers and wash with brine.[13]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Caution: The product is highly volatile.

  • Purification :

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by fractional distillation. This compound has a boiling point of approximately 67-68 °C.[7][8]

    • Collect the fraction at the correct boiling point and confirm its purity and identity using GC-MS and NMR spectroscopy.

Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the qualitative and quantitative analysis of the compound.[19][20]

  • Sample Preparation :

    • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of ~1000 µg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[19]

  • Instrument Parameters (Typical) :

    • GC Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Port : Temperature set to 250 °C; Split mode (e.g., 50:1 split ratio); Injection volume 1 µL.[19]

    • Oven Program : Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line : Temperature set to 280 °C.[19][20]

    • Ion Source : Electron Ionization (EI) at 70 eV; Temperature 230 °C.[19][20]

    • Mass Analyzer : Quadrupole; Scan range m/z 35-200.[19]

  • Data Analysis :

    • Identification : Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion (m/z 84) and key fragment ions should be present.

    • Quantification : Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 84 or a major fragment) against the concentration of the standards. Determine the concentration in unknown samples via this curve.[19]

GCMS_Analysis_Workflow sample_prep Sample Preparation (Dilution in Hexane) injection GC Injection (1 µL, Split Mode) sample_prep->injection separation GC Column Separation (Temperature Program) injection->separation transfer Transfer to MS (Heated Line) separation->transfer Elution ionization EI Ionization (70 eV) transfer->ionization detection Mass Analyzer (Quadrupole, Scan m/z 35-200) ionization->detection Ion Acceleration data Data Acquisition (Chromatogram & Mass Spectra) detection->data analysis Data Analysis (Library Match, Quantification) data->analysis

Caption: General workflow for the GC-MS analysis of volatile compounds.

Chemical Reactivity and Applications

Key Reactions

As a tri-substituted alkene, this compound undergoes typical electrophilic addition reactions.

  • Hydroboration-Oxidation : Reaction with borane (B₂H₆) followed by oxidation with hydrogen peroxide and NaOH results in the anti-Markovnikov addition of water across the double bond. This yields (2R,3R)- and (2S,3S)-3-methyl-2-pentanol as the major products.[21]

  • Halogenation : The addition of bromine (Br₂) proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

  • Acid-Catalyzed Reactions : In the presence of strong acids, the alkene can be protonated to form a tertiary carbocation, which can then react with nucleophiles or be used in carbonylation reactions.[22]

Industrial and Research Applications
  • Chemical Intermediate : It is a valuable intermediate in the synthesis of fine chemicals. For instance, it is a key precursor for producing 2-ethyl-2-methylbutanoic acid, a compound used in the formulation of certain herbicides.[22]

  • Fuel Component : As a C6 hydrocarbon, it is a component of gasoline.[1][3]

  • Research : It is used in fundamental studies of reaction mechanisms, such as the photosensitized oxidation of alkenes within zeolite frameworks.[23]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Identification

The compound is classified as highly flammable and poses several health risks.

Hazard ClassGHS ClassificationPrecautionary Codes
Physical Hazard Highly Flammable Liquid and Vapor (H225)P210, P233, P240, P241, P242, P243
Health Hazard Aspiration Hazard (H304)P301+P316, P331
Skin Irritation (H315)P280, P302+P352
May cause drowsiness or dizziness (H336)P261, P304+P340

Data synthesized from multiple safety data sheets.[1][24][25][26]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle only in a chemical fume hood with explosion-proof ventilation to keep vapor concentrations below exposure limits.[4][25]

  • Handling : The material is highly volatile and flammable; keep away from heat, sparks, open flames, and other ignition sources.[24][25] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding all equipment.[4][24]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4][24]

    • Skin Protection : Wear chemical-resistant gloves (e.g., PVC or nitrile) and flame-retardant protective clothing.[4][24]

    • Respiratory Protection : If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[24]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][24][26] Store locked up.[24]

  • Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[24] Do not empty into drains.[7]

References

molecular weight of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of cis-3-Methyl-2-pentene

Executive Summary

This compound, a six-carbon acyclic alkene, serves as a fundamental building block and reference compound in various sectors of chemical research and industry. Its specific stereochemistry and physicochemical properties dictate its reactivity, utility, and handling requirements. This technical guide provides a comprehensive overview of this compound, focusing on its molecular weight and associated properties. It is intended for researchers, chemists, and drug development professionals who require precise data for experimental design, process development, and safety assessments. We will delve into its chemical identity, core physical constants, analytical characterization methods, and critical safety protocols, grounding all claims in authoritative data.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific work. This compound is systematically named according to IUPAC nomenclature, which defines its structure and the spatial arrangement of its substituents around the carbon-carbon double bond.

  • IUPAC Name: (2Z)-3-Methylpent-2-ene

  • Synonyms: (Z)-3-Methyl-2-pentene, cis-3-Methylpent-2-ene[1]

  • CAS Number: 922-62-3[1][2][3]

  • Molecular Formula: C₆H₁₂[1][2][3][4][5][6]

The designation "cis" or "(Z)" indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. For 3-methyl-2-pentene, this means the methyl group on C2 and the ethyl group on C3 are on the same side of the double bond's plane.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Dilution Dilute Sample Sample->Dilution Solvent Hexane Solvent Solvent->Dilution Injector GC Injector Dilution->Injector Column Separation on GC Column Injector->Column MS MS Ionization & Detection Column->MS Chromatogram Purity from Chromatogram MS->Chromatogram Spectrum Identity from Mass Spectrum MS->Spectrum Result Verified Report: Identity & Purity Chromatogram->Result Spectrum->Result start Handling Protocol assess Assess Risks: - Flammable Liquid - Aspiration Hazard start->assess ppe Select PPE: - Goggles - Gloves - Lab Coat assess->ppe controls Use Controls: - Fume Hood - Ground Equipment ppe->controls storage Store Safely: - Flammables Cabinet - Away from Oxidizers controls->storage end Procedure Complete storage->end

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Density of cis-3-Methyl-2-pentene

This guide provides a comprehensive technical overview of the density of this compound, a critical physicochemical property for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and accurately determining the density of this acyclic alkene is fundamental for reaction stoichiometry, fluid dynamics modeling, and ensuring product purity and consistency.

Introduction to this compound and the Significance of Density

This compound (CAS No: 922-62-3) is a volatile, colorless organic compound with the molecular formula C₆H₁₂.[1][2] As an alkene, its utility spans from being a starting material in organic synthesis to a component in complex chemical mixtures.

Density, an intrinsic physical property defined as mass per unit volume, is a cornerstone of chemical characterization. For a compound like this compound, precise density values are paramount for:

  • Purity Assessment: Variations in density can indicate the presence of impurities or isomeric contamination.

  • Stoichiometric Calculations: Converting between mass and volume is essential for accurate molar calculations in reaction design.

  • Process Engineering: Density data is critical for designing and scaling up processes involving fluid transport and storage.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing processes relies on stable physical parameters like density.

This document delves into the reported density values, the factors influencing this property, and rigorous experimental protocols for its determination in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented below. It is important to note the slight variations in reported density values across different sources, which may stem from differences in measurement conditions or sample purity.

PropertyValueSource(s)
CAS Number 922-62-3[1][2][3]
Molecular Formula C₆H₁₂[1][2]
Molecular Weight 84.16 g/mol [3][4][5]
Density 0.692 g/mL at 20°C[1][3]
0.694 g/mL[6]
0.695 g/cm³[2]
Boiling Point 67-68 °C[1][3]
Melting Point -134.8 °C to -135 °C[1][2][6]
Refractive Index n20/D 1.402[1][2][7]
Water Solubility Insoluble[2][4]
Appearance Clear, colorless liquid[2][4]

Note: The density of a mixture of cis and trans isomers of 3-Methyl-2-pentene is reported as 0.698 g/mL at 25°C.

Core Principles: Factors Influencing Density

The density of a liquid is not a constant but is influenced primarily by temperature. While pressure also has an effect, it is generally negligible for liquids unless dealing with extreme conditions.

  • Temperature: As the temperature of this compound increases, its molecules gain kinetic energy, leading to greater average separation and an expansion in volume. Since density is inversely proportional to volume (ρ = m/V), an increase in temperature will result in a decrease in density. Therefore, it is critical to record and control the temperature during any density measurement.

  • Purity: The presence of solutes or impurities will alter the measured density. Higher molecular weight contaminants will typically increase density, while lower molecular weight ones will decrease it. This principle is the basis for using density as a quality control metric.

Experimental Determination of Density: A Validated Protocol

Accurate determination of liquid density requires meticulous technique and calibrated equipment. The pycnometer method is a highly precise and widely accepted gravimetric technique suitable for volatile liquids like this compound.[8]

Experimental Workflow Overview

The following diagram illustrates the logical flow for determining the density of this compound using a pycnometer.

G cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calc Calculation P1 Clean & Dry Pycnometer P2 Equilibrate All Materials (Pycnometer, Water, Sample) to a Constant Temperature (e.g., 20°C) P1->P2 P3 Weigh Empty Pycnometer (m1) P2->P3 P4 Fill with Degassed, Deionized Water P3->P4 P5 Weigh Pycnometer + Water (m2) P4->P5 M1 Dry Pycnometer Thoroughly P5->M1 Calibrates Volume M2 Fill with this compound M1->M2 M3 Weigh Pycnometer + Sample (m3) M2->M3 C1 Calculate Volume of Pycnometer (Vp) Vp = (m2 - m1) / ρ_water M3->C1 Provides Sample Mass C2 Calculate Density of Sample (ρ_sample) ρ_sample = (m3 - m1) / Vp C1->C2

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Methodology

Materials:

  • Gay-Lussac or Weld pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer (calibrated, readable to ±0.1°C)

  • This compound (high purity)

  • Degassed, deionized water

  • Acetone (for cleaning)

  • Lint-free tissues

Protocol:

  • Preparation and Calibration:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by deionized water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

    • Place the pycnometer, deionized water, and the this compound sample in a constant temperature water bath set to the desired temperature (e.g., 20.0°C ± 0.1°C). Allow at least 30 minutes for thermal equilibrium.[9]

    • Measure the mass of the clean, dry, and empty pycnometer with its stopper. Record this as m₁ .

    • Fill the pycnometer with the thermally equilibrated, degassed deionized water. Insert the stopper, ensuring excess water exits through the capillary.

    • Visually inspect for any air bubbles; if present, empty, and refill.

    • Carefully dry the exterior of the pycnometer with a lint-free tissue.

    • Measure the mass of the water-filled pycnometer. Record this as m₂ .

  • Sample Measurement:

    • Empty the pycnometer, rinse with acetone, and dry it completely.

    • Fill the dry pycnometer with the thermally equilibrated this compound, taking care to minimize vapor loss due to its volatility.

    • Insert the stopper, dry the exterior, and measure the mass of the sample-filled pycnometer. Record this as m₃ .

  • Calculations and Data Validation:

    • Determine the exact volume of the pycnometer (Vₚ):

      • Find the literature density of water (ρ_water) at the measured temperature.

      • Calculate: Vₚ = (m₂ - m₁) / ρ_water

    • Calculate the density of the sample (ρ_sample):

      • Calculate: ρ_sample = (m₃ - m₁) / Vₚ

    • Trustworthiness: Repeat the entire procedure at least three times. The resulting density values should be within a narrow range (e.g., ±0.001 g/mL). A high standard deviation may indicate temperature fluctuations, inconsistent filling, or the presence of impurities.

Safety and Handling Considerations

This compound is a hazardous chemical that requires strict safety protocols. All handling should be performed in a well-ventilated chemical fume hood.

  • Flammability: The compound is a highly flammable liquid and vapor.[4][5][10] Keep it away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof electrical and ventilation equipment.[4][11] Grounding and bonding of containers is necessary to prevent static discharge.[11]

  • Health Hazards:

    • Aspiration Hazard: May be fatal if swallowed and enters airways.[4][5] Do NOT induce vomiting if ingested.[5][11]

    • Inhalation: Vapors may cause drowsiness, dizziness, and respiratory irritation.[4][5][10]

    • Skin and Eye Contact: Causes skin and eye irritation.[5][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and flame-resistant lab coats when handling this substance.[5][11]

Conclusion

The density of this compound is a fundamental property with significant implications for its scientific and industrial applications. While literature values provide a reliable baseline, precise experimental determination is crucial for high-stakes research and development. The pycnometer method, when executed with careful control over temperature and meticulous technique, provides a self-validating system for obtaining highly accurate and trustworthy density data. Adherence to stringent safety protocols is non-negotiable when working with this flammable and hazardous compound.

References

cis-3-Methyl-2-pentene NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Data of cis-3-Methyl-2-pentene

Introduction: Defining the Molecule

This compound (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[1] As a stereoisomer, its chemical and physical properties are intrinsically linked to the specific spatial arrangement of its constituent groups around the carbon-carbon double bond. The cis configuration, where the higher priority groups are on the same side of the double bond, creates a unique electronic and steric environment that can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the foundational principles that govern the observed chemical shifts and coupling constants, present a detailed assignment of the spectra, and outline a robust experimental protocol for acquiring high-fidelity data for this and similar volatile organic compounds. This document is intended for researchers and drug development professionals who rely on precise structural elucidation for their work.

Part 1: Core Principles of Isomer Differentiation by NMR

The unambiguous identification of cis- and trans-alkene isomers is a classic application of NMR spectroscopy. Two primary phenomena are leveraged for this purpose: vicinal proton-proton coupling constants (³JHH) in ¹H NMR and the γ-gauche effect in ¹³C NMR.

  • ¹H NMR Vicinal Coupling: The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] For protons across a double bond, this translates to distinct ranges for cis and trans geometries. cis-Vinylic protons typically exhibit a smaller coupling constant, generally in the range of 6-15 Hz, whereas trans-vinylic protons show a larger coupling of 11-18 Hz.[3][4] This difference is often the most definitive piece of evidence for stereochemical assignment.

  • ¹³C NMR γ-Gauche Effect: The steric environment significantly influences ¹³C chemical shifts. The γ-gauche effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom when it is in a gauche (staggered) orientation relative to a substituent three bonds away.[4] In cis-alkenes, the allylic carbons are sterically crowded, leading to a pronounced γ-gauche effect. Consequently, these carbons appear at a higher field (lower ppm) compared to their counterparts in the less-crowded trans-isomer.[4]

Part 2: Spectral Analysis and Data Interpretation

The following spectral data is synthesized from publicly available spectral databases and is typically acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0 ppm).[5][6]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in this compound are numbered as shown below.

Caption: Structure of this compound with proton/carbon numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H(a)~5.17Quartet (q)~6.81H
H₂(d)~1.92-2.05Quartet (q)~7.52H
H₃(c)~1.53-1.60Singlet (s) / Broad s-3H
H₃(b)~1.48-1.59Doublet (d)~6.83H
H₃(e)~0.96-0.97Triplet (t)~7.53H

Note: Exact chemical shifts can vary slightly based on solvent and concentration.[7] Data is compiled from typical alkene chemical shift values and available data sets.[8][9]

Interpretation and Causality:

  • H(a) at ~5.17 ppm: This signal is the vinylic proton. It is downfield due to the deshielding effect of the π-electrons in the double bond. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (H₃(b)), following the n+1 rule (3+1=4). The key diagnostic feature, the coupling constant of ~6.8 Hz, falls squarely within the expected range for cis-vinylic protons (6-15 Hz), providing strong evidence for the assigned stereochemistry.[3][10]

  • H₂(d) at ~1.92-2.05 ppm: These are the allylic protons on the ethyl group. Their position is downfield relative to a standard alkane due to the proximity of the electron-withdrawing double bond. The signal is a quartet due to coupling with the three protons of its neighboring methyl group (H₃(e)).

  • H₃(c) at ~1.53-1.60 ppm: This methyl group is attached directly to the double bond (C3) and is cis to the other methyl group (C1). It typically appears as a singlet because it has no vicinal proton neighbors. However, long-range allylic coupling to H(a) can sometimes cause slight peak broadening.

  • H₃(b) at ~1.48-1.59 ppm: This methyl group is also attached to the double bond (C2). Its signal is split into a doublet by the single vinylic proton, H(a), with a matching coupling constant of ~6.8 Hz.

  • H₃(e) at ~0.96-0.97 ppm: This is the terminal methyl group of the ethyl chain. It is the most upfield signal, as it is furthest from the deshielding double bond. It appears as a triplet due to coupling with the two protons of the adjacent methylene group (H₂(d)).

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six signals, one for each unique carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
C3~133-135
C2~123-125
C4~28-30
C6~20-22
C1~12-14
C5~13-15

Note: Data is compiled from spectral databases and predictive models.[11][12]

Interpretation and Causality:

  • C2 and C3 (~123-135 ppm): These are the sp²-hybridized carbons of the double bond and are the most downfield signals. C3, being the more substituted carbon (a quaternary carbon), is typically further downfield than the C2 methine carbon.[13]

  • C4, C1, C6 (Allylic Carbons): The chemical shifts of these carbons are crucial for confirming the cis geometry. Due to the γ-gauche effect, the steric repulsion between the cis-oriented C1 methyl group and the C4 methylene group causes both of their signals, along with the C6 methyl, to be shielded (shifted upfield) compared to where they would appear in the trans isomer.[4]

  • C5 (~13-15 ppm): This terminal methyl carbon is the most shielded (furthest upfield) as it is furthest from the double bond and experiences no significant deshielding effects.

Part 3: Advanced 2D NMR Correlations (Predictive)

While 1D NMR is sufficient for identifying this compound, 2D NMR experiments like COSY and HSQC provide irrefutable confirmation of the assignments through bond correlations.[14]

NMR_Sample_Prep_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Pure Analyte (>95%) dissolve 1. Dissolve 5-10 mg analyte in 0.6 mL CDCl₃ in a vial start->dissolve filter 2. Filter solution through a Pasteur pipette with glass wool plug directly into a clean NMR tube dissolve->filter cap 3. Cap the NMR tube securely to prevent evaporation filter->cap label_tube 4. Label the tube clearly cap->label_tube insert 5. Insert tube into spinner and set depth correctly label_tube->insert lock 6. Lock on the deuterium signal of CDCl₃ insert->lock shim 7. Shim the magnetic field for optimal homogeneity (sharp peaks) lock->shim acquire 8. Acquire spectra (¹H, ¹³C, etc.) shim->acquire end Finish: Processed Data acquire->end

References

Molecular Structure and Proton Environments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-3-Methyl-2-pentene

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from fundamental principles to a detailed interpretation of its spectral features. Our approach emphasizes the causal links between molecular structure and spectral output, providing a self-validating framework for analysis.

This compound (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[2] Its structure contains a carbon-carbon double bond, with a specific cis (or Z) stereochemistry. The first step in predicting and interpreting its ¹H NMR spectrum is to identify all chemically non-equivalent protons in the molecule. Due to the lack of symmetry across the double bond and within the substituents, there are five distinct proton environments in this compound.

The diagram below illustrates the molecular structure with each unique proton group labeled (a-e) for subsequent spectral assignment.

Caption: Molecular structure of this compound with non-equivalent protons labeled (a-e).

Principles of ¹H NMR and Alkene Spectra

The interpretation of an alkene's ¹H NMR spectrum relies on three core parameters: chemical shift, integration, and spin-spin coupling.[1][3]

  • Chemical Shift (δ) : The location of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. The π-electrons of an alkene's double bond generate a magnetic field that deshields attached protons (vinylic protons) and, to a lesser extent, protons on adjacent carbons (allylic protons).[1][4] This causes vinylic protons to resonate downfield, typically in the 4.5-7.0 ppm range, while allylic protons appear around 1.8-2.5 ppm.[1]

  • Integration : The area under each signal is directly proportional to the number of protons generating that signal.[1][3] This allows for the determination of the relative ratio of protons in each unique environment.

  • Spin-Spin Coupling (J-coupling) : Protons on adjacent carbons that are chemically non-equivalent will split each other's signals into multiple lines (a multiplet). The splitting pattern is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[5] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between the coupled protons. For alkenes, the magnitude of J is stereochemically dependent, with cis-vinylic coupling constants typically ranging from 6-14 Hz.[4]

Predicted ¹H NMR Spectrum Analysis

By applying the principles above to the five distinct proton environments (a-e) of this compound, we can predict the features of its ¹H NMR spectrum.

  • Protons (e) - The Terminal Methyl Group (CH₃):

    • Chemical Shift (δ ≈ 0.97 ppm): These protons are on a standard alkyl chain, furthest from the deshielding effect of the double bond. They are expected to appear furthest upfield.

    • Integration: 3H.

    • Multiplicity (Triplet): These three protons are adjacent to the two protons of the methylene group (d). Following the n+1 rule (2+1=3), the signal is split into a triplet.

  • Protons (a) - The Vinylic Methyl Group (CH₃):

    • Chemical Shift (δ ≈ 1.48 ppm): These protons are attached to a carbon of the double bond. While not directly on the double bond like vinylic protons, they are close enough to experience some deshielding.

    • Integration: 3H.

    • Multiplicity (Doublet): These three protons are adjacent to the single vinylic proton (b). According to the n+1 rule (1+1=2), their signal is split into a doublet.

  • Protons (c) - The Allylic Methyl Group (CH₃):

    • Chemical Shift (δ ≈ 1.53 ppm): These protons are on a methyl group directly attached to the double bond, making them allylic. They are deshielded compared to standard alkyl protons.

    • Integration: 3H.

    • Multiplicity (Singlet): These protons have no non-equivalent protons on an adjacent carbon. The neighboring carbon is part of the double bond and has no protons attached. Therefore, this signal appears as an unsplit singlet.

  • Protons (d) - The Allylic Methylene Group (CH₂):

    • Chemical Shift (δ ≈ 1.92 ppm): As allylic protons, they are deshielded by the adjacent π-system and are expected in the typical allylic region.

    • Integration: 2H.

    • Multiplicity (Quartet): These two protons are adjacent to the three protons of the terminal methyl group (e). The n+1 rule (3+1=4) predicts their signal will be a quartet.

  • Proton (b) - The Vinylic Proton (=CH):

    • Chemical Shift (δ ≈ 5.17 ppm): This proton is directly attached to the double bond, placing it in the highly deshielded vinylic region.

    • Integration: 1H.

    • Multiplicity (Quartet): This proton is coupled to the three adjacent protons of the vinylic methyl group (a). The n+1 rule (3+1=4) predicts a quartet. The J-coupling value for this interaction would be characteristic of coupling across a double bond.

Data Summary

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shift and multiplicity assignments are consistent with data reported for 3-methyl-2-pentene.[6]

Peak Assignment (Label)Chemical Shift (δ, ppm)IntegrationMultiplicity
Protons (e)~0.973HTriplet
Protons (a)~1.483HDoublet
Protons (c)~1.533HSinglet
Protons (d)~1.922HQuartet
Proton (b)~5.171HQuartet

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), whose signal is defined as 0.0 ppm.[5][7]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition The following workflow is for a modern NMR spectrometer (e.g., 400 MHz or higher).[1]

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

  • Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the magnet.[1]

  • Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field against drift.[1]

  • Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is critical for achieving high resolution and sharp peaks.[1]

  • Acquisition: Set standard ¹H acquisition parameters and begin the experiment. The raw data is collected as a Free Induction Decay (FID) signal.[1]

  • Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and integrated to yield the final, interpretable data.[1]

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be used for definitive structural verification. The five distinct signals, their characteristic chemical shifts (particularly the downfield vinylic proton), specific integration values, and predictable splitting patterns (triplet, doublet, singlet, and two quartets) all converge to provide an unambiguous fingerprint of the molecule's structure and stereochemistry. This guide provides the technical foundation for researchers to confidently perform and interpret such analyses.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of cis-3-Methyl-2-pentene using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this alkene. By integrating foundational principles with advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), this guide serves as an authoritative resource for leveraging ¹³C NMR in molecular characterization.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the field of organic chemistry, the precise determination of a molecule's carbon framework is paramount. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, providing direct insight into the number and electronic environment of each carbon atom within a structure.[1] Unlike ¹H NMR, routine ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[2][3] This feature is invaluable for determining molecular symmetry and identifying the constituent carbon types.

The subject of this guide, this compound, is a simple six-carbon alkene. Despite its structural simplicity, it presents key features—including sp² and sp³ hybridized carbons and a defined stereochemistry—that make it an excellent model for demonstrating the power and nuance of ¹³C NMR analysis.

Theoretical Principles: Predicting Chemical Shifts in this compound

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. For this compound, several key factors govern the expected chemical shifts for its six distinct carbon atoms.

  • Hybridization: The most significant factor is the hybridization state of the carbon atoms. The sp² hybridized carbons of the double bond (C2 and C3) are deshielded and resonate at a much lower field (typically 115-140 ppm) compared to the sp³ hybridized alkyl carbons (typically 10-35 ppm).[2][4]

  • Substitution: The degree of substitution on a carbon atom also influences its chemical shift. Generally, a more substituted carbon atom will resonate further downfield.

  • The γ-Gauche Effect: Stereochemistry plays a crucial role in determining chemical shifts. The cis configuration of the alkene leads to a steric interaction between the methyl group on C2 (C1) and the ethyl group on C3 (C4 and C5). This steric compression, known as the γ-gauche effect, causes an upfield (shielding) shift of the involved carbon nuclei compared to their counterparts in the trans isomer.[5][6][7][8] In this compound, the C1 and C4 carbons are expected to be shielded due to this effect. This phenomenon is a powerful diagnostic tool for assigning stereochemistry in alkenes.[9]

Experimental Protocol for High-Resolution Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful optimization of experimental parameters. The following protocol is a self-validating system designed for the unambiguous characterization of small organic molecules like this compound.

Sample Preparation
  • Analyte: this compound.

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for nonpolar compounds and its deuterium signal, which is used by the spectrometer for field-frequency locking.[3][9]

  • Concentration: Dissolve approximately 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃.[10] A higher concentration is recommended for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[1]

  • Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[3][9]

Spectrometer Configuration & Acquisition Parameters
  • Pulse Program (¹³C): A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) with a 30° pulse angle is optimal for routine analysis.[11]

  • Pulse Programs (DEPT): DEPT-90 and DEPT-135 experiments are essential for determining carbon multiplicity.[12][13]

  • Acquisition Time (AQ): Typically 1.0–2.0 seconds.[10][11]

  • Relaxation Delay (D1): A delay of 2.0 seconds is a suitable starting point for small molecules.[10][11] For quantitative analysis, a much longer delay (5 times the longest T₁) or the use of a relaxation agent like Cr(acac)₃ would be necessary to ensure full relaxation of all nuclei.[14][15][16]

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a sufficient number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[10][11]

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted to the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the residual CDCl₃ triplet to 77.16 ppm.[17]

Spectral Analysis and Structural Assignment

The structural assignment is a systematic process that combines the information from the standard proton-decoupled ¹³C spectrum with the multiplicity data from the DEPT experiments.

// Invisible nodes for positioning inv1 [label="", width=0.1, height=0.1, style=invis]; inv2 [label="", width=0.1, height=0.1, style=invis];

// Double bond C2 -- C3 [dir=none]; C2 -- inv1 [dir=none, style=invis]; inv1 -- C3 [dir=none, constraint=false];

// Substituents C2 -- C1; C2 -- H_C2; C3 -- CMe; C3 -- C4; C4 -- C5; }

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are based on established chemical shift ranges and stereochemical effects.[4][18] The DEPT experiments provide crucial information for assignment:

  • DEPT-90: Only CH (methine) carbons will show a positive signal.[14][19]

  • DEPT-135: CH and CH₃ (methyl) carbons show positive signals, while CH₂ (methylene) carbons show negative signals. Quaternary (C) carbons are absent from all DEPT spectra.[14][19]

Carbon AtomPredicted δ (ppm)Carbon TypeDEPT-90 SignalDEPT-135 SignalAssignment Justification
C1~16.5CH₃NonePositiveUpfield sp³ signal. Shielded by γ-gauche effect with C4.
C2~124.0CHPositivePositiveDownfield sp² signal (less substituted). Confirmed as CH by DEPT-90.
C3~134.0CNoneNoneDownfield sp² signal (more substituted). Absent in DEPT confirms quaternary.
C4~20.0CH₂NoneNegativeUpfield sp³ signal. Negative DEPT-135 confirms CH₂. Shielded by γ-gauche effect.
C5~13.5CH₃NonePositiveTerminal methyl group, typically the most upfield signal.
C(3)-Me~21.5CH₃NonePositiveUpfield sp³ signal, slightly deshielded compared to other methyls.
Detailed Assignment Rationale
  • Quaternary Carbon (C3): The signal around 134.0 ppm is readily assigned to C3. It is in the sp² region and will be the only signal present in the standard ¹³C spectrum that is absent in both the DEPT-90 and DEPT-135 spectra.[13][19]

  • Methine Carbon (C2): The signal at approximately 124.0 ppm is assigned to C2. It is in the sp² region and is the only signal that will appear as a positive peak in the DEPT-90 spectrum.[19]

  • Methylene Carbon (C4): The signal around 20.0 ppm is assigned to C4. It is the only signal in the sp³ region that will appear as a negative peak in the DEPT-135 spectrum.[19] Its upfield shift relative to a typical acyclic CH₂ group is evidence of the γ-gauche steric interaction.

  • Methyl Carbons (C1, C5, C(3)-Me): The remaining three signals (~13.5, ~16.5, and ~21.5 ppm) are all methyl groups, as they appear as positive peaks in the DEPT-135 spectrum but are absent in the DEPT-90 spectrum.

    • The most upfield signal at ~13.5 ppm is assigned to C5 , the terminal methyl of the ethyl group, as it is the most electronically shielded.

    • The signal at ~16.5 ppm is assigned to C1 . It is sterically compressed by the cis ethyl group, resulting in significant shielding via the γ-gauche effect.[9]

    • The signal at ~21.5 ppm is assigned to the methyl group attached to C3 . It experiences the least shielding/deshielding effects among the methyl groups.

Conclusion

The ¹³C NMR analysis of this compound demonstrates a robust and logical approach to molecular structure confirmation. By combining a standard proton-decoupled ¹³C experiment with DEPT-90 and DEPT-135 sequences, each of the six carbon atoms can be unambiguously assigned. The chemical shifts not only confirm the carbon skeleton and the presence of the double bond but also provide definitive evidence for the cis stereochemistry through the observable γ-gauche effect. This self-validating methodology underscores the indispensable role of ¹³C NMR spectroscopy as a primary tool for structural elucidation in modern chemical research.

References

Foreword: The Vibrational Story of a Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Spectroscopy of cis-3-Methyl-2-pentene

In the realm of molecular analysis, few techniques offer as direct a narrative of a compound's functional identity as Fourier Transform Infrared (FTIR) Spectroscopy.[1] This method doesn't just identify a substance; it reveals the very mechanics of its covalent bonds—the stretching, bending, and twisting that form a unique "vibrational fingerprint."[2][3] This guide is designed for the researcher and drug development professional, providing a deep dive into the FTIR analysis of a specific, non-trivial alkene: this compound. Our objective is not merely to present a spectrum, but to deconstruct it, understand its origins, and establish a robust, self-validating protocol for its acquisition and interpretation.

Foundational Principles: Why FTIR?

FTIR spectroscopy measures the interaction of infrared radiation with a sample.[4] When IR radiation passes through a compound, energy is absorbed at specific frequencies that correspond to the vibrational frequencies of the molecule's bonds.[5] For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[5] An FTIR spectrometer utilizes a Michelson interferometer to modulate the IR beam, allowing all frequencies to be measured simultaneously.[6][7] A mathematical process, the Fourier Transform, then converts the raw output (an interferogram) into the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[4] This approach grants FTIR its signature advantages: high speed, sensitivity, and signal-to-noise ratio.[3]

The Analyte: this compound

To interpret the FTIR spectrum, we must first understand the molecule's structure. This compound (CAS No: 922-62-3) is a C₆H₁₂ alkene.[8] Its key structural features, which will dominate the IR spectrum, are:

  • A trisubstituted carbon-carbon double bond (C=C) in a cis configuration.

  • One vinylic hydrogen (=C-H), directly attached to an sp² hybridized carbon.

  • Multiple aliphatic hydrogens (C-H) on sp³ hybridized carbons, organized into methyl (CH₃) and ethyl (CH₂CH₃) groups.

These features create a landscape of expected vibrational modes, each with a characteristic energy range.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the integrity of the sample preparation and data acquisition protocol. As this compound is a volatile liquid, Attenuated Total Reflectance (ATR) is an excellent and highly reproducible technique.[9][10][11] ATR works by measuring the changes that occur in a totally internally reflected IR beam when the beam comes into contact with a sample.[12]

Rationale for ATR
  • Minimal Sample Preparation: A single drop of the liquid is sufficient, eliminating the need for dilution or the creation of thin films between salt plates.[11][12]

  • Reduced Volatility Issues: While the sample is still exposed to the atmosphere, the measurement is rapid. For highly volatile liquids, a volatiles cover can be used to create a vapor-saturated headspace, minimizing evaporation during the scan.

  • Ease of Cleaning: The ATR crystal (typically diamond) is robust and easily cleaned, preventing sample cross-contamination.[9]

  • Reproducibility: The path length of the measurement is determined by the properties of the crystal and the evanescent wave, not by the sample thickness, leading to highly consistent results.[11][13]

Step-by-Step Workflow
  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond) surface meticulously with a suitable solvent (e.g., isopropanol) that does not absorb strongly in the regions of interest and will fully evaporate.

    • Confirm cleanliness by acquiring a preliminary scan and ensuring no contaminant peaks are present.

    • Acquire a background spectrum. This is critical as it records the instrument's and ambient environment's (e.g., atmospheric H₂O and CO₂) absorbance, which will be subtracted from the sample spectrum.[9]

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Data Acquisition:

    • Immediately initiate the sample scan.

    • Key Parameters:

      • Spectral Range: 4000 to 400 cm⁻¹. This covers the functional group and fingerprint regions.[2]

      • Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

      • Scans: Co-add and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[14]

  • Post-Measurement Cleanup:

    • Thoroughly clean the ATR crystal with a solvent-wetted wipe to remove all traces of the sample, preparing the instrument for the next user.

FTIR_ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Liquid Sample to Crystal Background->Apply Scan Acquire Sample Spectrum Apply->Scan Process Process Data (Baseline, ATR Correction) Scan->Process Interpret Interpret Spectrum Process->Interpret Cleanup Clean ATR Crystal Interpret->Cleanup End End Cleanup->End

Caption: Standard Operating Procedure for FTIR-ATR Analysis.

Deconstructing the Spectrum: A Predictive Analysis

The power of FTIR lies in the correlation between specific absorption bands and the presence of corresponding functional groups. For this compound, we can predict the key vibrational modes and their approximate locations.

Wavenumber (cm⁻¹)Vibrational ModeStructural AssignmentExpected IntensityRationale & Causality
3020 - 3100C-H StretchVinylic (=C-H)MediumThe C-H bond on an sp² hybridized carbon is stronger and stiffer than on an sp³ carbon, thus vibrating at a higher frequency. Its presence is a clear indicator of unsaturation.[15][16]
2850 - 2960C-H StretchAliphatic (-C-H)StrongAsymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. These are typically the most intense peaks in a hydrocarbon-rich molecule.[17][18]
~1660C=C StretchTrisubstituted AlkeneMedium to WeakThis frequency is characteristic of a carbon-carbon double bond. For cis isomers, this peak is generally more intense than for the corresponding trans isomer due to a greater change in the dipole moment during vibration.[19][20]
1450 - 1470C-H BendCH₂ ScissoringMediumBending vibration within the ethyl group where the two C-H bonds move toward and away from each other like scissors.[21]
1375 - 1385C-H BendCH₃ Symmetric BendMediumThe "umbrella" bending mode of the methyl groups. This band can sometimes split if a gem-dimethyl group is present, though not the case here.[22]
~815C-H Bend=C-H Out-of-Plane WagStrongThis out-of-plane bending ("wagging") vibration is highly characteristic for a trisubstituted alkene and is a powerful diagnostic tool for determining the substitution pattern of the double bond.[19]
< 1350Fingerprint RegionC-C Stretches, various C-H bendsComplexThis region contains a complex series of overlapping signals from C-C bond stretches and other bending/rocking motions. While difficult to assign individually, the overall pattern is unique to the molecule, serving as a "fingerprint" for identification when compared against a reference database.[17][23]

Synthesizing the Analysis: Trustworthiness and Validation

The protocol described is a self-validating system. The expected spectrum, based on well-established group frequency correlations, serves as the benchmark.

  • Confirmation of Identity: A successfully acquired spectrum should show strong absorptions in the aliphatic C-H stretch region (below 3000 cm⁻¹), a weaker peak just above 3000 cm⁻¹ for the vinylic C-H, a C=C stretch around 1660 cm⁻¹, and a strong out-of-plane bend around 815 cm⁻¹. The presence and relative positions of these key bands provide high confidence in the sample's identity.

  • Purity Assessment: The absence of significant unexpected peaks is a primary indicator of purity. For instance, a broad absorption band around 3300 cm⁻¹ would suggest O-H bond contamination (e.g., from water or an alcohol), while a strong peak near 1720 cm⁻¹ would indicate carbonyl (C=O) contamination.[24]

  • Isomeric Specificity: The intensity of the C=C stretch and the precise location of the C-H wagging bands can help distinguish between different isomers. The trans isomer of 3-methyl-2-pentene would be expected to have a significantly weaker or absent C=C stretching peak due to its higher symmetry and smaller change in dipole moment during that vibration.[20]

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of cis-3-Methyl-2-pentene

Introduction

In the fields of petrochemical analysis, environmental monitoring, and flavor and fragrance chemistry, the precise identification of volatile organic compounds (VOCs) is paramount. Among these, unsaturated hydrocarbons such as this compound present unique analytical challenges due to the presence of numerous structural and geometric isomers. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the gold standard for the analysis of such volatile compounds, offering unparalleled sensitivity and structural information.[1]

This guide provides an in-depth examination of the mass spectrometric behavior of this compound. We will delve into the fundamental principles of electron ionization (EI), dissect the characteristic fragmentation patterns of this specific alkene, and present a robust experimental protocol for its analysis. The objective is to move beyond simple spectral interpretation and provide a causative understanding of the fragmentation mechanisms, empowering researchers to confidently identify this compound and distinguish it from related isomers.

Physicochemical Properties and Structure

A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric analysis.

  • Molecular Formula: C₆H₁₂[2][3][4]

  • Molecular Weight: 84.16 g/mol [2][3][4]

  • CAS Registry Number: 922-62-3[2][3][4]

  • Structure: (A proper chemical structure image would be here)

Part 1: Core Principles of Electron Ionization and Alkene Fragmentation

The Mechanism of 70 eV Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization source used in GC-MS for the analysis of volatile, thermally stable compounds.[5] The process begins with the analyte molecule in the gas phase entering the ion source, where it is bombarded by a beam of electrons accelerated to a standard energy of 70 electron volts (70 eV).[5]

This energy is significantly higher than the ionization energy of most organic molecules (typically 8-15 eV).[5] The interaction does not proceed via electron capture; instead, the high-energy electron passes near the molecule's electron cloud, causing electrostatic repulsion that ejects one of the molecule's own valence electrons, typically from the highest occupied molecular orbital (HOMO).[5] In alkenes, the most easily removed electron is one from the C=C double bond's π-system.[6][7]

This event forms a positively charged radical cation, known as the molecular ion (M•⁺) . The excess energy transferred during this hard ionization process leaves the molecular ion in a highly excited vibrational state, leading to subsequent fragmentation. These fragmentation patterns are highly reproducible and serve as a "fingerprint" for the molecule's structure.[1][8]

General Fragmentation Pathways for Alkenes

The fragmentation of alkene radical cations is governed by the drive to form stable carbocations. The most prominent fragmentation pathways include:

  • Allylic Cleavage: This is the most characteristic fragmentation pathway for alkenes.[6] The bond β to the double bond is cleaved, as this results in a resonance-stabilized allylic carbocation. The stability of this cation makes this fragmentation pathway highly favorable.[6][9]

  • McLafferty Rearrangement: This pathway is possible for alkenes that possess a hydrogen atom on a carbon that is three atoms away from the double bond (the γ-carbon). It involves a six-membered ring transition state, leading to the cleavage of the bond between the α- and β-carbons and the formation of a new alkene radical cation and a neutral alkene molecule.[6][7]

It is crucial to note that standard EI mass spectrometry typically does not provide sufficient information to distinguish between geometric (cis/trans) isomers, as they often exhibit nearly identical fragmentation patterns and energies.[6][10] Differentiating them often requires advanced techniques such as ion mobility mass spectrometry or specialized derivatization strategies.[11][12]

Part 2: Mass Spectrum Analysis of this compound

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion and several key fragment ions resulting from predictable cleavage events.

Key Ion Summary

The table below summarizes the principal ions observed in the 70 eV EI mass spectrum of this compound, with data sourced from the NIST Mass Spectrometry Data Center.[2]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment StructureFragmentation Pathway
84~25[C₆H₁₂]•⁺Molecular Ion (M•⁺)
69~90[C₅H₉]⁺Allylic Cleavage (Loss of •CH₃)
55~100[C₄H₇]⁺Allylic Cleavage (Loss of •CH₂CH₃)
41~60[C₃H₅]⁺Allyl Cation
Interpretation of Fragmentation Pathways
Molecular Ion (m/z 84)

Upon electron ionization, a π-electron is removed from the double bond of this compound to form the molecular ion (M•⁺) with an m/z of 84.[6][7] The presence of a moderately intense molecular ion peak is typical for acyclic alkenes.[6]

Primary Fragmentation: Competing Allylic Cleavages

The structure of this compound offers two distinct sites for allylic cleavage, both leading to the formation of stable, resonance-stabilized carbocations. This competition is the primary determinant of the spectrum's appearance.

  • Formation of m/z 69 (Loss of a Methyl Radical): Cleavage of the C-C bond between the methyl group at position 3 and the double bond results in the loss of a methyl radical (•CH₃, mass 15). This forms a highly stable tertiary allylic carbocation at m/z 69.

    • [C₆H₁₂]•⁺ → [C₅H₉]⁺ + •CH₃

  • Formation of m/z 55 (Loss of an Ethyl Radical): Cleavage of the C-C bond between the ethyl group and the double bond leads to the loss of an ethyl radical (•CH₂CH₃, mass 29). This generates a secondary allylic carbocation at m/z 55.

    • [C₆H₁₂]•⁺ → [C₄H₇]⁺ + •CH₂CH₃

The peak at m/z 55 is often the base peak (most abundant), suggesting that the loss of the larger ethyl radical is a slightly more favorable pathway in this case, a common trend in the fragmentation of internal alkenes.[6]

Formation of m/z 41

The prominent peak at m/z 41 corresponds to the allyl cation, [C₃H₅]⁺. This highly stable ion is a common feature in the mass spectra of many alkenes and can be formed through various secondary fragmentation or rearrangement processes from the larger fragment ions.[6][7]

Visualization of Fragmentation Pathways

The following diagram illustrates the primary allylic cleavage pathways for the molecular ion of this compound.

G cluster_main Fragmentation of this compound cluster_path1 Pathway 1 cluster_path2 Pathway 2 M This compound [C₆H₁₂] MI Molecular Ion (M•⁺) [C₆H₁₂]•⁺ m/z = 84 M->MI  70 eV EI   R15 Loss of Methyl Radical (•CH₃) MI->R15 R29 Loss of Ethyl Radical (•CH₂CH₃) MI->R29 F69 Fragment Ion [C₅H₉]⁺ m/z = 69 R15->F69 Allylic Cleavage F55 Fragment Ion (Base Peak) [C₄H₇]⁺ m/z = 55 R29->F55 Allylic Cleavage

Caption: Primary allylic fragmentation pathways of this compound.

Part 3: Experimental Protocol and Workflow

A self-validating analytical system is crucial for trustworthy results. The following protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Detailed GC-MS Protocol

This protocol is designed for the qualitative and quantitative analysis of volatile hydrocarbons.

1. Sample Preparation:

  • For liquid samples, prepare a 100 ppm (µg/mL) solution of this compound in a high-purity solvent such as hexane or pentane.

  • For gas or headspace analysis, use a certified gas standard or collect headspace vapor above a liquid sample using solid-phase microextraction (SPME) or a gas-tight syringe.[13][14]

2. GC System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet. Set to 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (adjust as needed based on sample concentration to avoid column overloading).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating hydrocarbons.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 200°C.

    • Final Hold: Hold at 200°C for 2 minutes.

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Interface Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: 35 - 350 amu.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

4. Data Analysis:

  • Identify the chromatographic peak for this compound based on its retention time.

  • Extract the mass spectrum from the apex of the peak.

  • Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[15]

  • Verify the presence of the key ions (m/z 84, 69, 55, 41) and their relative abundances.

Experimental Workflow Visualization

This diagram outlines the logical flow from sample to final data analysis.

G cluster_workflow GC-MS Analytical Workflow Sample Sample Preparation (e.g., Dilution in Hexane) GC Gas Chromatography (Separation by Boiling Point) Sample->GC 1 µL Injection Ionization EI Ion Source (Ionization & Fragmentation) GC->Ionization Analyte Elution MS Mass Analyzer (Separation by m/z) Ionization->MS Detector Detector (Ion Signal Acquisition) MS->Detector Data Data System (Spectrum Generation & Library Search) Detector->Data

Caption: A typical experimental workflow for GC-MS analysis of volatile compounds.

Conclusion

The mass spectrometry of this compound under electron ionization is a predictable process dominated by energetically favorable allylic cleavages. The resulting mass spectrum is a robust fingerprint characterized by a molecular ion at m/z 84 and key fragment ions at m/z 69 and 55, corresponding to the loss of methyl and ethyl radicals, respectively. While standard EI-MS is a powerful tool for identifying this compound, its inherent limitations in distinguishing between geometric isomers must be acknowledged by the practicing scientist. The application of a validated GC-MS protocol, as detailed in this guide, ensures the generation of high-quality, reproducible data essential for confident structural elucidation in complex analytical scenarios.

References

An In-depth Technical Guide to the Structural Isomers of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structural isomers of cis-3-methyl-2-pentene, a C6H12 alkene. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the nuances of isomer identification, their distinct physicochemical properties, and the practical methodologies for their synthesis, isomerization, and analysis. The content herein is structured to provide not just procedural steps but also the underlying scientific principles that govern these molecular transformations and characterizations, ensuring a deep and applicable understanding.

Introduction to Alkene Isomerism: The Case of C6H12

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, form a cornerstone of organic chemistry with wide-ranging applications in industrial synthesis and pharmaceutical development.[1] Their molecular formula, CnH2n, also corresponds to that of cycloalkanes, leading to a rich diversity of structural isomers for a given molecular weight.[2][3] Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms.[4] For the molecular formula C6H12, there exist numerous structural isomers, which can be broadly categorized as alkenes (possessing a double bond) and cycloalkanes (containing a ring structure).[3][5]

This guide focuses on the alkene isomers, with this compound as our central molecule of interest. Understanding the landscape of its isomers is critical, as even subtle changes in molecular architecture can lead to profound differences in physical properties, reactivity, and biological activity. These differences arise from variations in the carbon skeleton (chain isomerism), the position of the double bond (positional isomerism), and the spatial arrangement of substituents around the double bond (geometric or cis-trans isomerism).[5]

Nomenclature and Classification of C6H12 Alkene Isomers

The systematic naming of alkenes follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules.[6][7][8] The longest carbon chain containing the double bond is identified as the parent chain, and its name ends with "-ene". The chain is numbered to give the double bond the lowest possible locant. Substituents are named and numbered accordingly.[2][8] For geometric isomers, the prefixes cis- (or Z-) and trans- (or E-) are used to denote the relative positions of substituents on the double-bond carbons.[7][9] The E/Z notation is more universally applicable, assigning priority to substituents based on atomic number.[9][10]

This compound (also known as (Z)-3-methylpent-2-ene) has the methyl and ethyl groups on the same side of the double bond.[11][12][13] Its structural isomers include a variety of other hexenes, methylpentenes, and dimethylbutenes. A comprehensive, though not exhaustive, list of these isomers is presented below.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between different classes of C6H12 alkene isomers.

G C6H12 (Alkene Isomers) C6H12 (Alkene Isomers) Hexenes Hexenes C6H12 (Alkene Isomers)->Hexenes Methylpentenes Methylpentenes C6H12 (Alkene Isomers)->Methylpentenes Dimethylbutenes Dimethylbutenes C6H12 (Alkene Isomers)->Dimethylbutenes Ethylbutenes Ethylbutenes C6H12 (Alkene Isomers)->Ethylbutenes 1-Hexene 1-Hexene Hexenes->1-Hexene 2-Hexene (cis/trans) 2-Hexene (cis/trans) Hexenes->2-Hexene (cis/trans) 3-Hexene (cis/trans) 3-Hexene (cis/trans) Hexenes->3-Hexene (cis/trans) 2-Methyl-1-pentene 2-Methyl-1-pentene Methylpentenes->2-Methyl-1-pentene 3-Methyl-1-pentene 3-Methyl-1-pentene Methylpentenes->3-Methyl-1-pentene 4-Methyl-1-pentene 4-Methyl-1-pentene Methylpentenes->4-Methyl-1-pentene 2-Methyl-2-pentene 2-Methyl-2-pentene Methylpentenes->2-Methyl-2-pentene 3-Methyl-2-pentene (cis/trans) 3-Methyl-2-pentene (cis/trans) Methylpentenes->3-Methyl-2-pentene (cis/trans) 2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butene Dimethylbutenes->2,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene Dimethylbutenes->3,3-Dimethyl-1-butene 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Dimethylbutenes->2,3-Dimethyl-2-butene 2-Ethyl-1-butene 2-Ethyl-1-butene Ethylbutenes->2-Ethyl-1-butene

Caption: Relationship between major classes of C6H12 alkene isomers.

Comparative Physicochemical Properties

The structural variations among C6H12 isomers lead to distinct physical properties such as boiling point, density, and refractive index. These differences are crucial for their separation and identification. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. For geometric isomers, cis isomers often have slightly higher boiling points than their trans counterparts due to a net dipole moment.[6]

IsomerCAS NumberBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (n20/D)
This compound 922-62-367-68[14]0.692[14]1.404
trans-3-Methyl-2-pentene 616-12-6690.698 (at 25°C)1.404
1-Hexene592-41-663.50.6731.388
2-Methyl-1-pentene763-29-162.10.6801.392
2-Methyl-2-pentene625-27-467.30.6871.398
2,3-Dimethyl-2-butene563-79-173.20.7081.412

Note: Some physical properties may be reported at slightly different temperatures in the literature. Data is compiled from various sources for comparison.[11][14][15][16]

Experimental Protocols

Synthesis and Isomerization of 3-Methyl-2-pentene

The synthesis of 3-methyl-2-pentene can be achieved through various methods, including the dehydration of 3-methyl-2-pentanol or elimination reactions of haloalkanes like 2-chloro-3-methylpentane.[17] A common laboratory-scale synthesis involves the acid-catalyzed dehydration of the corresponding alcohol.

Isomerization of alkenes can be induced thermally, photochemically, or through catalysis.[18][19] Acid or metal catalysts are frequently employed to facilitate the migration of the double bond or the interconversion of cis and trans isomers.[20][21]

Protocol: Acid-Catalyzed Isomerization of a C6H12 Alkene Mixture

This protocol describes a general procedure for the acid-catalyzed isomerization of a mixture of C6H12 alkenes, which can be adapted to study the interconversion of isomers of 3-methyl-2-pentene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10 mL of a C6H12 alkene or a mixture of its isomers.

  • Catalyst Addition: Cautiously add 1 mL of a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approximately 60-70°C) and maintain the reaction for 1-2 hours. Monitor the progress of the reaction by periodically taking small aliquots for analysis by gas chromatography (GC).

  • Workup: After the desired level of isomerization is achieved (or equilibrium is reached), cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with two 10 mL portions of a suitable organic solvent like diethyl ether.

  • Washing: Wash the combined organic extracts with 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture using GC, GC-MS, and NMR to identify and quantify the different isomers present.

Analytical Workflow for Isomer Separation and Identification

The separation and identification of closely related alkene isomers is a significant analytical challenge. Gas chromatography (GC) is the primary technique for separating volatile isomers, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.[22][23]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Identification Alkene Isomer Mixture Alkene Isomer Mixture Dilution in Volatile Solvent Dilution in Volatile Solvent Alkene Isomer Mixture->Dilution in Volatile Solvent Gas Chromatography (GC) Gas Chromatography (GC) Dilution in Volatile Solvent->Gas Chromatography (GC) Capillary Column (e.g., DB-5) Capillary Column (e.g., DB-5) Gas Chromatography (GC)->Capillary Column (e.g., DB-5) Temperature Programming Temperature Programming Gas Chromatography (GC)->Temperature Programming Mass Spectrometry (MS) Mass Spectrometry (MS) Gas Chromatography (GC)->Mass Spectrometry (MS) NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Gas Chromatography (GC)->NMR Spectroscopy (1H, 13C) MS MS Fragmentation Pattern Analysis Fragmentation Pattern Analysis MS->Fragmentation Pattern Analysis NMR NMR Chemical Shift & Coupling Constant Analysis Chemical Shift & Coupling Constant Analysis NMR->Chemical Shift & Coupling Constant Analysis

Caption: Analytical workflow for the separation and identification of C6H12 isomers.

Gas Chromatography (GC) Considerations:

The choice of the GC stationary phase is critical for resolving isomers.[24][25]

  • Non-polar columns (e.g., DB-1, DB-5): Separation is primarily based on boiling point differences. More branched isomers and trans isomers tend to elute earlier.[24]

  • Polar columns (e.g., Carbowax): Separation is influenced by polar interactions with the double bond. The elution order can be significantly different from that on non-polar columns.[22][26]

NMR Spectroscopy for Structural Elucidation:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for unambiguously identifying alkene isomers.[27][28][29]

  • ¹H NMR: The chemical shifts of vinylic protons (protons on the double bond) are highly diagnostic, typically appearing in the 4.5-6.5 ppm range.[29] The coupling constants (J-values) between vinylic protons can distinguish between cis (typically 6-12 Hz) and trans (typically 12-18 Hz) isomers.[27]

  • ¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond are also characteristic, usually found in the 100-150 ppm region.[28]

Conclusion

The structural isomers of this compound represent a microcosm of the complexity and diversity found in organic chemistry. A thorough understanding of their nomenclature, properties, and analytical characterization is paramount for researchers in synthetic and medicinal chemistry. The methodologies outlined in this guide provide a robust framework for the investigation of these and other alkene isomers. By integrating systematic nomenclature, comparative property analysis, and detailed experimental protocols, scientists can confidently navigate the intricate world of structural isomerism.

References

physical characteristics of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of (Z)-3-Methyl-2-pentene

Introduction

(Z)-3-Methyl-2-pentene, also known as cis-3-Methyl-2-pentene, is a volatile, flammable acyclic alkene. As a member of the hexene isomers (C₆H₁₂), its specific stereochemistry imparts distinct physical and spectral properties that are critical for its identification, purification, and application in research and development. This guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for use as a reagent, starting material, or reference standard. The methodologies for determining these properties are detailed herein, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental physical properties of (Z)-3-Methyl-2-pentene define its behavior under various laboratory conditions. These constants are essential for designing reaction setups, purification protocols such as distillation, and for ensuring safe handling and storage.

Structural and Molecular Data

The identity of (Z)-3-Methyl-2-pentene is established by its molecular formula and weight. The "Z" configuration, arising from the Cahn-Ingold-Prelog priority rules, indicates that the higher-priority groups (the methyl and ethyl groups) are on the same side of the carbon-carbon double bond.

PropertyValueSource(s)
Molecular Formula C₆H₁₂[1][2][3][4]
Molecular Weight 84.16 g/mol [1][2][4][5]
CAS Number 922-62-3[1][2][6]
Appearance Colorless liquid[2][7]
Thermal and Density Properties

Thermal properties such as boiling and melting points are critical indicators of a substance's purity and are fundamental to separation science. Density is a key parameter for mass-to-volume conversions in experimental setups.

PropertyValueSource(s)
Boiling Point 64.6 - 70 °C[2]
Melting Point -134.8 °C to -135 °C[1][2][3]
Density 0.692 - 0.695 g/mL at 20 °C[1][2][3]
Flash Point -27 °C[3]
Optical and Solubility Properties

The refractive index is a unique physical constant for a pure compound, useful for rapid identification and purity assessment. Solubility dictates the choice of solvents for reactions, extractions, and analytical techniques like chromatography.

PropertyValueSource(s)
Refractive Index (n²⁰/D) 1.399 - 1.402[1][2][3]
Water Solubility Insoluble (0.05 g/L at 25 °C)[2][7][8]
Solvent Solubility Soluble in alcohol, acetone, ether, and coal tar solvents.[1]

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (Z)-3-Methyl-2-pentene, techniques such as NMR, IR, and mass spectrometry are used to confirm the connectivity of atoms and the cis stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, confirm the specific arrangement of atoms.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinylic proton, the ethyl group protons, and the two methyl group protons. The chemical shift of the vinylic proton is characteristic of its position on the double bond, and its coupling to the adjacent methyl group provides key structural information.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the molecule, as there are no elements of symmetry that would make any two carbons chemically equivalent. The chemical shifts for the sp² hybridized carbons of the double bond are particularly diagnostic.[7][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (Z)-3-Methyl-2-pentene, the key diagnostic absorptions are related to the C-H bonds and the C=C double bond.[5][12][13][14]

  • C-H Stretching : Peaks just below 3000 cm⁻¹ are characteristic of C(sp³)-H stretching, while a peak just above 3000 cm⁻¹ corresponds to C(sp²)-H stretching of the vinylic hydrogen.

  • C=C Stretching : A moderate absorption band around 1650-1670 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration. The exact position can offer clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺) : The mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (84.16).[13]

  • Fragmentation Pattern : Common fragmentation pathways for alkenes include allylic cleavage, which would be a dominant process for this molecule, leading to characteristic fragment ions.

Methodologies for Physical Characterization

The trustworthiness of physical data relies on validated and meticulously executed experimental protocols. The following sections describe standard operating procedures for determining the key physical properties of a volatile liquid like (Z)-3-Methyl-2-pentene.

Protocol for Boiling Point Determination (Distillation Method)

This method leverages the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Simple distillation is suitable for a pure, volatile compound.[2][15]

Methodology:

  • Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

  • Sample Preparation : Place approximately 5-10 mL of (Z)-3-Methyl-2-pentene and a few boiling chips into the round-bottom flask.

  • Heating : Gently heat the flask using a heating mantle.

  • Observation : As the liquid boils and the vapor rises, monitor the temperature on the thermometer. The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense.

  • Data Recording : Record the stable temperature reading as the boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.[7]

G cluster_setup Apparatus Setup cluster_procedure Procedure cluster_data Data Acquisition Flask 1. Add sample & boiling chips to flask Apparatus 2. Assemble distillation apparatus Flask->Apparatus Thermometer 3. Position thermometer correctly Apparatus->Thermometer Heat 4. Apply gentle heat Vaporize 5. Liquid boils, vapor rises Heat->Vaporize Equilibrate 6. Vapor equilibrates with thermometer Vaporize->Equilibrate Condense 7. Vapor condenses Equilibrate->Condense RecordTemp 8. Record stable temperature Equilibrate->RecordTemp Read Data RecordPress 9. Record atmospheric pressure RecordTemp->RecordPress

Protocol for Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer measures the critical angle of a thin liquid film between two prisms to determine its refractive index.[16][17] This provides a rapid and highly accurate physical constant for substance identification.

Methodology:

  • Calibration : Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330).[16]

  • Prism Cleaning : Ensure the surfaces of both the illuminating and refracting prisms are clean and dry using a soft lens tissue and ethanol or acetone.[16]

  • Sample Application : Place 2-3 drops of (Z)-3-Methyl-2-pentene onto the surface of the lower prism using a clean pipette. Avoid touching the prism surface with the pipette.[16]

  • Measurement : Close the prisms gently to spread the liquid into a thin film. Turn on the light source and look through the eyepiece.

  • Adjustments : Rotate the coarse adjustment knob to bring the light/dark boundary into the field of view. Turn the dispersion compensator dial to eliminate any color fringe and create a sharp, black-and-white boundary.[16][18]

  • Reading : Use the fine adjustment knob to center the sharp boundary line precisely on the crosshairs. Read the refractive index value from the illuminated internal scale.[16]

G A 1. Clean & Calibrate Refractometer B 2. Apply 2-3 drops of sample to prism A->B C 3. Close prisms to create thin film B->C D 4. Align light source & focus eyepiece C->D E 5. Adjust for sharp light/dark boundary D->E F 6. Center boundary on crosshairs E->F G 7. Read refractive index from scale F->G

Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum is essential for unambiguous structural verification. The choice of solvent and sample preparation are critical first steps.

Methodology:

  • Sample Preparation : Dissolve 5-20 mg of (Z)-3-Methyl-2-pentene in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The sample must be free of any particulate matter.[3][19]

  • Transfer : Using a pipette with a cotton plug to filter out any solids, transfer the solution into a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup : Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : The instrument performs an automated shimming process to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for high resolution.

  • Acquisition : Acquire the ¹H NMR spectrum. A standard single-pulse experiment is typically sufficient. For a compound of this concentration, 8 to 16 scans are usually adequate.[20]

  • Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased to create a flat baseline, and the chemical shift is calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[19][20]

Safety, Handling, and Storage

(Z)-3-Methyl-2-pentene is a hazardous substance requiring appropriate safety precautions.

  • Hazards : It is a highly flammable liquid and vapor.[1][21] It may be fatal if swallowed and enters the airways due to aspiration risk.[1][4] It can cause skin, eye, and respiratory irritation.[1][4][22]

  • Handling : Work in a well-ventilated area or a chemical fume hood. Use explosion-proof equipment and take precautionary measures against static discharge.[21][22] Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[4][21]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][21]

Conclusion

The physical and spectral characteristics of (Z)-3-Methyl-2-pentene are well-defined, providing a solid foundation for its use in scientific applications. The data presented in this guide, supported by standardized methodologies, ensures that researchers can confidently identify, handle, and utilize this compound. Adherence to the described protocols for characterization and safety is paramount for achieving reliable, reproducible results and maintaining a safe laboratory environment.

References

cis-3-Methyl-2-pentene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of cis-3-Methyl-2-pentene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a nonpolar alkene. The document is intended for researchers, scientists, and professionals in drug development who utilize various solvents and require a deep understanding of solute-solvent interactions. We will explore the theoretical underpinnings of its solubility based on intermolecular forces, present its qualitative solubility profile across different classes of organic solvents, and provide a detailed, field-proven experimental protocol for determining its solubility.

Introduction: Understanding this compound

This compound (CAS No: 922-62-3) is an acyclic alkene with the molecular formula C₆H₁₂.[1] As a hydrocarbon, its structure is composed solely of carbon and hydrogen atoms, featuring a carbon-carbon double bond which defines it as an alkene.[2] This structure dictates its physical and chemical properties, most notably its polarity. The relatively even distribution of electron density across its bonds makes it a nonpolar molecule.[3] This fundamental characteristic is the primary determinant of its solubility behavior, which is governed by the principle of "like dissolves like".[4][5]

Key Physical Properties:

  • Appearance: Colorless liquid[6][7]

  • Molecular Weight: 84.16 g/mol [1]

  • Density: Approximately 0.692 - 0.698 g/mL[1]

  • Boiling Point: ~67-69 °C[1][8]

  • Water Solubility: Virtually insoluble; reported as 0.05 g/L at 25°C.[6][7][9][10][11]

The Science of Solubility: Intermolecular Forces at Play

The dissolution of a solute in a solvent is a thermodynamic process driven by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[5] The overall energy change of this process determines solubility.

  • This compound (Solute): As a nonpolar alkene, the only intermolecular forces present between its molecules are the weak London dispersion forces .[3][12] These are transient, induced-dipole/induced-dipole attractions that increase with molecular size and surface area.[12]

  • Organic Solvents: Solvents can be broadly classified by their polarity and their ability to form hydrogen bonds.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These also exhibit only London dispersion forces.

    • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These possess a net dipole moment due to polar bonds but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. They exhibit both dipole-dipole interactions and London dispersion forces.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These have a net dipole moment and can both donate and accept hydrogen bonds, the strongest type of intermolecular force.

For this compound to dissolve, the energy gained from the new solute-solvent interactions must be sufficient to overcome the existing interactions within the pure solute and solvent.[5]

Solubility Profile of this compound

Based on the "like dissolves like" principle, we can predict and understand the solubility of this compound across solvent classes.[4][13]

High Solubility in Nonpolar Solvents

This compound is readily soluble in nonpolar organic solvents.[3][12][14]

  • Rationale: The intermolecular forces in both the alkene and the nonpolar solvent are exclusively London dispersion forces. When mixed, the new solute-solvent interactions are of the same type and comparable strength to the original forces. This allows for easy mixing and dissolution without a significant energy penalty.[3]

  • Examples: Hexane, cyclohexane, benzene, toluene, carbon tetrachloride, diethyl ether.

Good to Moderate Solubility in Polar Aprotic Solvents

Solubility in this class is generally good, though potentially not as complete as in purely nonpolar solvents.

  • Rationale: While these solvents have dipole-dipole forces, they also possess significant nonpolar regions (alkyl groups) that can interact favorably with this compound via London dispersion forces. The energy cost of disrupting the solvent's dipole-dipole network is often compensated for by these interactions.

  • Examples: Acetone, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM). One source explicitly confirms solubility in acetone and ether.[6]

Poor to Negligible Solubility in Polar Protic Solvents

The solubility of this compound decreases dramatically as the polarity and hydrogen-bonding capability of the solvent increase.

  • Rationale: Polar protic solvents, especially water, are characterized by strong hydrogen-bonding networks.[15] Introducing a nonpolar molecule like this compound would require breaking these high-energy hydrogen bonds without offering a favorable interaction in return. The weak London dispersion forces between the alkene and the polar solvent are insufficient to overcome the strong solvent-solvent hydrogen bonds. This energetic unfavorability leads to phase separation.[3][15]

  • Examples:

    • Water: Virtually insoluble.[2][6][10]

    • Methanol: Low solubility.

    • Ethanol: Limited to moderate solubility. The presence of the nonpolar ethyl group in ethanol allows for more favorable interaction than in water or methanol, leading to some degree of miscibility.[6]

Summary of Qualitative Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Interaction
Nonpolar Hexane, Toluene, Diethyl EtherHigh / MiscibleLondon Dispersion Forces
Polar Aprotic Acetone, Dichloromethane (DCM)Good to ModerateLondon Dispersion Forces
Polar Protic Ethanol, MethanolLow to ModerateLondon Dispersion Forces
Highly Polar Protic WaterVery Low / Insoluble(Unfavorable)

Visualizing Solute-Solvent Interactions

The following diagram illustrates the core principle governing the solubility of this compound. In a nonpolar solvent like hexane, the weak, transient dispersion forces allow for favorable mixing. In a polar solvent like water, the strong hydrogen bonds between water molecules exclude the nonpolar alkene.

G cluster_0 Scenario 1: High Solubility (Nonpolar Solvent) cluster_1 Scenario 2: Poor Solubility (Polar Solvent) Solute1 This compound Interaction1 Weak London Dispersion Forces Solute1->Interaction1 Solvent1 Hexane Result1 Result: Miscible Solution Solvent1->Result1 Interaction1->Solvent1 Solute2 This compound Interaction3 Weak (Unfavorable) Dispersion Forces Solute2->Interaction3 Solvent2a Water Interaction2 Strong Hydrogen Bonding Network Solvent2a->Interaction2 Solvent2b Water Result2 Result: Phase Separation Solvent2b->Result2 Interaction2->Solvent2b Interaction3->Solvent2a

Caption: Solute-solvent interactions for this compound.

Experimental Protocol: Determination of Liquid-Liquid Solubility

This protocol provides a robust method for quantitatively determining the solubility of this compound in a given organic solvent at a specific temperature. The method is based on the principle of creating a saturated solution at equilibrium and then analyzing the concentration of the solute.[16][17]

Materials and Equipment
  • This compound (solute, >98% purity)

  • Organic solvent of interest (solvent, HPLC grade or equivalent)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Glass vials with PTFE-lined screw caps

  • Centrifuge (optional, for phase separation)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Stock Standard Preparation: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a concentrated stock solution.

  • Working Standards: Perform serial dilutions of the stock standard to prepare a series of at least five working standards that bracket the expected solubility range.

  • Calibration Curve: Analyze each standard using the GC-FID. Plot the instrument response (peak area) against the known concentration to generate a calibration curve. Ensure the curve has a correlation coefficient (R²) > 0.99.

Part B: Sample Preparation and Equilibration

  • Prepare Vials: To several glass vials, add a fixed, known volume of the solvent (e.g., 5.00 mL).

  • Add Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that a separate, undissolved phase is clearly visible after initial mixing.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials at a constant speed for a sufficient duration to reach equilibrium.

    • Expert Insight: Equilibrium time must be empirically determined. A common starting point is 24-48 hours. To validate, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration no longer changes significantly over time.[17]

Part C: Phase Separation and Sample Analysis

  • Cease Agitation: Stop the shaker and allow the vials to remain undisturbed at the set temperature for at least 2-4 hours to allow for complete phase separation. Alternatively, centrifuge the vials to accelerate separation.[16]

  • Sample Extraction: Carefully withdraw an aliquot from the clear, supernatant (solvent-rich) phase using a syringe. Do not disturb the interface or the bottom (solute-rich) layer.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a clean GC vial. This removes any microscopic, undissolved droplets.

  • Analysis: Analyze the filtered sample using the same GC-FID method developed for the calibration standards.

Part D: Calculation

  • Determine Concentration: Using the peak area from the sample analysis and the equation of the calibration curve, calculate the concentration of this compound in the saturated solution.

  • Report Results: Express the solubility as g/100 mL, mol/L, or other appropriate units. The experiment should be performed in triplicate to ensure reproducibility, and the result should be reported as the mean ± standard deviation.

Conclusion

The solubility of this compound is dictated by its nonpolar, alkene nature. It exhibits high miscibility with nonpolar organic solvents due to the compatibility of their London dispersion forces. Its solubility diminishes in more polar solvents, particularly polar protic solvents like water, where the strong solvent-solvent interactions (hydrogen bonds) prevent the nonpolar solute from dissolving. This guide provides the theoretical framework and a practical, robust experimental protocol for scientists to understand, predict, and quantify the solubility of this compound, facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Thermodynamic Properties of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core thermodynamic properties of cis-3-Methyl-2-pentene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, emphasizes the importance of self-validating systems for scientific integrity, and is grounded in authoritative references.

Introduction to this compound: A Molecule of Interest

This compound (CAS Registry Number: 922-62-3) is an unsaturated hydrocarbon with the molecular formula C₆H₁₂.[1][2][3][4][5] As an alkene, its chemical behavior and physical properties are significantly influenced by the presence of a carbon-carbon double bond. Understanding the thermodynamic properties of this molecule is crucial for a variety of applications, including reaction kinetics modeling, process design in the chemical industry, and as a reference compound in computational chemistry studies. Its volatility and reactivity also present unique challenges in experimental measurements, necessitating robust and well-designed protocols.[6]

Core Thermodynamic Properties

The fundamental thermodynamic properties of a substance provide a quantitative understanding of its energy content and its behavior under different conditions. For this compound, these properties are critical for predicting its stability, reactivity, and phase behavior.

Quantitative Data Summary

The following table summarizes the key available thermodynamic data for this compound. It is imperative to note that while some data is readily available from authoritative sources like the National Institute of Standards and Technology (NIST), other values may be derived from a combination of experimental work and theoretical calculations.

Thermodynamic PropertySymbolValueUnitsStateSource
Standard Enthalpy of FormationΔfH°-68.3 ± 1.1kJ/molGas--INVALID-LINK--[1]
Standard Enthalpy of CombustionΔcH°-3991.5 ± 1.3kJ/molLiquid--INVALID-LINK--
Standard Molar EntropyNot readily availableJ/mol·KGas-
Standard Gibbs Free Energy of FormationΔfG°Not readily availablekJ/molGas-
Molar Heat Capacity at Constant PressureCpRequires experimental determination or theoretical calculationJ/mol·KGas/Liquid-

Note: The absence of readily available experimental data for Standard Molar Entropy and Standard Gibbs Free Energy of Formation in public databases highlights the importance of the theoretical and experimental methodologies discussed in the subsequent sections.

Experimental Determination of Thermodynamic Properties: A Methodological Deep Dive

The determination of thermodynamic properties is a meticulous process that demands precision and a deep understanding of the underlying principles. The choice of experimental technique is dictated by the property of interest and the physical state of the substance. For a volatile liquid like this compound, special considerations are necessary to ensure accuracy.

Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly through its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement.

Causality Behind Experimental Choices:

  • Constant Volume Combustion: A bomb calorimeter is a constant-volume device. The combustion of the sample in a sealed, oxygen-pressurized "bomb" ensures that all the energy released is contained, leading to a measurable temperature rise in the surrounding water bath. This controlled environment is crucial for accurate heat measurement.

  • High-Pressure Oxygen: The use of high-pressure pure oxygen ensures complete and rapid combustion of the hydrocarbon, preventing the formation of incomplete combustion products like carbon monoxide, which would lead to inaccurate enthalpy values.

  • Handling Volatility: For a volatile liquid like this compound, a key challenge is preventing its evaporation before combustion. This is addressed by encapsulating the sample in a gelatin capsule or a thin-walled glass ampule which is then placed in the crucible.[7][8] This self-validating step ensures that the mass of the sample being combusted is accurately known.

Experimental Protocol: A Self-Validating System

The following protocol for bomb calorimetry is designed to be a self-validating system, incorporating calibration and control measures to ensure the trustworthiness of the results.

Caption: Workflow for determining the enthalpy of formation of this compound using bomb calorimetry.

Heat Capacity (Cp) via Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique for measuring the heat capacity of liquids and solids. The core principle is to minimize heat exchange with the surroundings, allowing for the direct measurement of the heat required to raise the temperature of the sample by a specific amount.

Causality Behind Experimental Choices:

  • Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, which is maintained at the same temperature as the sample cell. This minimizes heat leaks, a critical factor for accuracy. The effectiveness of this shield is a key determinant of the quality of the data.

  • Stepwise Heating: Heat is supplied to the sample in small, precise increments. The resulting temperature change is carefully measured after the system reaches thermal equilibrium. This stepwise approach allows for the determination of heat capacity as a function of temperature.

  • Stirring: For liquid samples, continuous stirring is essential to ensure a uniform temperature throughout the sample, preventing thermal gradients that would lead to erroneous measurements.

Experimental Protocol: A Step-by-Step Methodology

Caption: Experimental workflow for measuring the heat capacity of liquid this compound using adiabatic calorimetry.

Theoretical Determination of Thermodynamic Properties

In the absence of experimental data, particularly for entropy and Gibbs free energy, theoretical methods based on statistical mechanics and computational chemistry provide valuable estimates.

Entropy (S°) Calculation via Statistical Mechanics

The standard molar entropy of a molecule can be calculated by considering the contributions from its translational, rotational, vibrational, and electronic degrees of freedom.[9][10][11][12] This approach bridges the gap between the microscopic properties of molecules and their macroscopic thermodynamic behavior.

The Logic of the Approach:

  • Partition Function (Q): The cornerstone of this calculation is the molecular partition function, which describes how the molecules of a system are distributed among the available energy levels.

  • Spectroscopic Data: The calculation of the vibrational and rotational contributions to the partition function requires molecular parameters that are typically obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy) or quantum chemical calculations. These parameters include vibrational frequencies and moments of inertia.

Logical Relationship Diagram

Caption: Logical relationship for the calculation of standard molar entropy from molecular parameters.

Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states, using the following fundamental thermodynamic relationship:

ΔfG° = ΔfH° - TΔfS°

Where:

  • ΔfS° is the standard entropy of formation, calculated from the absolute entropies of the compound and its elements.

This calculation underscores the interconnectedness of the core thermodynamic properties and the importance of having accurate values for both enthalpy and entropy to determine the spontaneity of a reaction.

Conclusion: A Foundation for Scientific Advancement

The thermodynamic properties of this compound, like any chemical compound, are fundamental to understanding and predicting its behavior. This guide has provided an in-depth look at these properties, emphasizing not only the "what" but also the "how" and "why" of their determination. For researchers, scientists, and drug development professionals, a solid grasp of these principles is not merely academic; it is a prerequisite for innovation and for ensuring the safety and efficacy of chemical processes and products. The integration of robust experimental methodologies with sound theoretical calculations provides a powerful toolkit for advancing our knowledge and application of chemical thermodynamics.

References

Methodological & Application

Application and Protocol Guide: Stereoselective Synthesis of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereocontrol in Alkene Synthesis

The precise spatial arrangement of atoms within a molecule, or stereochemistry, is a cornerstone of modern organic synthesis and drug development. Trisubstituted alkenes, such as 3-methyl-2-pentene, exist as geometric isomers, cis (Z) and trans (E). The biological activity, material properties, and reactivity of these isomers can differ dramatically. Consequently, the ability to selectively synthesize one isomer over the other is of paramount importance. cis-3-Methyl-2-pentene, a volatile organic compound, serves as a valuable building block and a model substrate for studying reaction mechanisms where stereochemistry is critical. This guide provides detailed protocols and mechanistic insights into two primary, reliable methods for the stereoselective synthesis of this compound: the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with non-stabilized ylides.

Method 1: Partial Hydrogenation of 3-Methyl-2-pentyne using Lindlar's Catalyst

The partial hydrogenation of alkynes to cis-alkenes is a classic and highly effective transformation in organic synthesis. The key to achieving high cis-selectivity is the use of a "poisoned" catalyst, which is active enough to reduce the alkyne to an alkene but not so reactive as to reduce the alkene further to an alkane.[1][2] Lindlar's catalyst is the most common and reliable choice for this purpose.[3][4]

Mechanistic Rationale

The stereoselectivity of this reaction is dictated by the mechanism of catalytic hydrogenation on a solid surface. Molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal, where the H-H bond is weakened.[5] The alkyne also coordinates to the metal surface. The hydrogen atoms are then delivered to the same face of the alkyne (syn-addition) as it is complexed to the catalyst surface, leading exclusively to the cis-alkene.[2][4] The "poisons," typically lead acetate and quinoline, deactivate the catalyst's surface, preventing the further reduction of the newly formed alkene to an alkane.[1][3][6][7]

Caption: Mechanism of Lindlar's Catalyst Hydrogenation.

Experimental Protocol: Hydrogenation of 3-Methyl-2-pentyne

Materials:

  • 3-Methyl-2-pentyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)[2]

  • Quinoline (optional, as an additional poison)[6]

  • Methanol (or other suitable solvent like hexane or ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Septum and needles

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-pentyne (1.0 eq) in methanol (or another suitable solvent).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Lindlar's catalyst (typically 5-10 mol % by weight relative to the alkyne). If desired, a small amount of quinoline (1-2 drops) can be added to further ensure selectivity.[6]

  • Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and backfilling with H₂ three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.

  • Workup: Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

ParameterValue/ConditionRationale
Starting Material 3-Methyl-2-pentyneThe alkyne precursor for the desired alkene.
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃, poisoned)Deactivated catalyst essential for stopping the reduction at the alkene stage.[1][2]
Solvent Methanol, Hexane, or Ethyl AcetateProvides a medium for the reaction; choice can depend on solubility and downstream processing.
Hydrogen Source H₂ gas (balloon or Parr apparatus)The reducing agent.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting over-reduction.
Pressure Atmospheric (balloon) or slightly elevatedEnsures a sufficient supply of hydrogen for the reaction.
Stereoselectivity >95% cisDue to the syn-addition of hydrogen on the catalyst surface.[2]

Method 2: The Wittig Reaction for cis-Alkene Synthesis

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones.[8][9] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. For the synthesis of cis-alkenes, non-stabilized ylides are the reagents of choice.[10]

Mechanistic Rationale

The modern understanding of the Wittig reaction mechanism involves the formation of an oxaphosphetane intermediate through a [2+2] cycloaddition.[11][12] The stereoselectivity arises from the kinetically controlled formation of this intermediate.[11] With non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the reaction proceeds through an early, puckered transition state. Steric interactions in this transition state favor the formation of the cis-oxaphosphetane, which then decomposes via a syn-elimination to yield the cis-alkene and triphenylphosphine oxide.[11][13] The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[10]

References

Wittig reaction for cis-3-Methyl-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of (Z)-3-Methyl-2-pentene via Stereoselective Wittig Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mastering Z-Selectivity in Alkene Synthesis

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] Its true power, however, lies in the potential for stereochemical control, enabling the selective synthesis of either (E) or (Z)-alkenes. This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of (Z)-3-Methyl-2-pentene, a trisubstituted alkene, by strategically harnessing the principles of the Wittig reaction. We will delve into the mechanistic nuances that govern stereoselectivity, focusing on the critical role of ylide stability and the deliberate exclusion of certain metal salts to achieve high (Z)-isomer enrichment. This document is designed to equip researchers with both the theoretical understanding and the practical steps required to successfully implement this stereoselective transformation.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The stereochemical outcome of the Wittig reaction is not arbitrary; it is a direct consequence of the ylide's structure and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4][5]

Unstabilized Ylides: The Path to (Z)-Alkenes To synthesize (Z)-3-Methyl-2-pentene, the use of an unstabilized ylide is paramount. Unstabilized ylides, such as the ethylidenetriphenylphosphorane required for this synthesis, have alkyl or hydrogen substituents that do not delocalize the negative charge on the carbanion.[6][7] This results in a highly reactive, high-energy nucleophile.

The key to (Z)-selectivity lies in the following causality:

  • Irreversible, Kinetically Controlled Addition: The high reactivity of the unstabilized ylide leads to a rapid and irreversible initial cycloaddition with the aldehyde (propanal).[7][8]

  • Early, Puckered Transition State: The reaction proceeds through an early, asynchronous transition state that resembles the reactants. To minimize steric hindrance between the aldehyde's substituent (ethyl group) and the ylide's substituent (methyl group) and the bulky triphenylphosphine group, the system adopts a puckered four-membered ring geometry.[4] This kinetically favored approach leads preferentially to the cis-oxaphosphetane intermediate.

  • Syn-Elimination: The cis-oxaphosphetane decomposes via a syn-elimination mechanism, yielding the (Z)-alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the entire reaction.[4][9]

Stabilized Ylides: The Path to (E)-Alkenes In contrast, stabilized ylides feature electron-withdrawing groups (e.g., esters, ketones) that delocalize the carbanionic charge, making them less reactive.[5][10] This lower reactivity leads to a reversible initial addition, allowing the system to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which ultimately furnishes the (E)-alkene.[7]

Logical Framework for Stereoselection

The choice of ylide is the primary determinant of the stereochemical outcome in a salt-free environment.

G start Begin Wittig Synthesis ylide_choice Select Ylide Type start->ylide_choice unstabilized Unstabilized Ylide (e.g., R = Alkyl) ylide_choice->unstabilized For (Z) selectivity stabilized Stabilized Ylide (e.g., R = EWG) ylide_choice->stabilized For (E) selectivity unstabilized_mech Kinetic Control Rapid, Irreversible Addition Forms cis-Oxaphosphetane unstabilized->unstabilized_mech stabilized_mech Thermodynamic Control Slow, Reversible Addition Forms trans-Oxaphosphetane stabilized->stabilized_mech z_alkene (Z)-Alkene Product unstabilized_mech->z_alkene e_alkene (E)-Alkene Product stabilized_mech->e_alkene

Caption: Decision pathway for Wittig reaction stereocontrol.

The Critical Influence of "Salt-Free" Conditions

A common pitfall in achieving high (Z)-selectivity is the presence of lithium salts. Many standard protocols for ylide generation use organolithium bases like n-butyllithium (n-BuLi), which produces lithium halides (e.g., LiBr) as a byproduct.[2][11]

Lithium cations have a profound and often detrimental effect on (Z)-selectivity:

  • Intermediate Interception: Li⁺ ions can coordinate to the oxygen atom of the betaine intermediate (or a betaine-like species), slowing its cyclization to the oxaphosphetane.[12]

  • Equilibration ("Stereochemical Drift"): This coordination allows for fragmentation and reformation of the C-C bond, enabling the less stable cis-intermediate to equilibrate to the more stable trans-intermediate.[8][11] This process, termed "stereochemical drift," erodes the kinetic selectivity of the reaction and leads to increased formation of the (E)-alkene.[11]

Therefore, for maximal (Z)-selectivity, salt-free conditions are essential. This is achieved by using bases that do not introduce lithium cations, such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS).[10][13]

Detailed Protocol: Synthesis of (Z)-3-Methyl-2-pentene

This protocol is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction under salt-free conditions.

Reagents and Materials
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
TriphenylphosphineP(C₆H₅)₃262.2913.12 g50.01.0Solid. Irritant.
Ethyl BromideCH₃CH₂Br108.976.0 g (4.1 mL)55.01.1Liquid. Lachrymator.
TolueneC₇H₈92.14100 mL--Anhydrous solvent.
Ethyltriphenylphosphonium Bromide [P(C₆H₅)₃(C₂H₅)]Br371.25~18.5 g50.01.0Product of Step 1. Hygroscopic.
Sodium AmideNaNH₂39.012.15 g55.01.1Highly reactive solid. Handle under inert gas.
Tetrahydrofuran (THF)C₄H₈O72.11150 mL--Anhydrous solvent.
PropanalCH₃CH₂CHO58.082.90 g (3.6 mL)50.01.0Liquid. Volatile.
PentaneC₅H₁₂72.15100 mL--For extraction/purification.

Experimental Workflow

G cluster_0 Part A: Phosphonium Salt Synthesis cluster_1 Part B: Wittig Reaction & Workup A1 1. Dissolve PPh₃ in Toluene (100 mL) under N₂ A2 2. Add Ethyl Bromide (1.1 eq) via syringe A1->A2 A3 3. Reflux mixture for 24h (Formation of white precipitate) A2->A3 A4 4. Cool to RT, filter solid A3->A4 A5 5. Wash with cold Toluene A4->A5 A6 6. Dry under vacuum (Yields Ethyltriphenylphosphonium Bromide) A5->A6 B1 1. Suspend Phosphonium Salt (1.0 eq) in anhydrous THF (100 mL) under N₂ A6->B1 Use purified salt B2 2. Add NaNH₂ (1.1 eq) portion-wise at 0°C (ice bath) B3 3. Stir at RT for 1h (Deep orange/red color of ylide forms) B4 4. Cool to -78°C (Dry ice/acetone bath) B5 5. Add Propanal (1.0 eq) dropwise via syringe B6 6. Stir at -78°C for 1h, then warm slowly to RT overnight B7 7. Quench with sat. aq. NH₄Cl B8 8. Extract with Pentane (3x) B9 9. Dry combined organics (MgSO₄), filter, and concentrate carefully B10 10. Purify via fractional distillation final_product Final Product: (Z)-3-Methyl-2-pentene B10->final_product

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

Part A: Preparation of Ethyltriphenylphosphonium Bromide [2][14]

  • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Charge the flask with triphenylphosphine (13.12 g, 50.0 mmol) and anhydrous toluene (100 mL).

  • Addition: Add ethyl bromide (4.1 mL, 55.0 mmol) via syringe.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the white solid by vacuum filtration.

  • Purification: Wash the filter cake with cold toluene (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the salt thoroughly under high vacuum for several hours. The salt is hygroscopic and must be stored in a desiccator.

Part B: Wittig Reaction for (Z)-3-Methyl-2-pentene

  • Setup: Assemble a flame-dried 500 mL three-neck flask with a magnetic stir bar, nitrogen inlet, thermometer, and a rubber septum.

  • Ylide Generation:

    • Suspend the dried ethyltriphenylphosphonium bromide (~18.5 g, 50.0 mmol) in anhydrous THF (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium amide (2.15 g, 55.0 mmol) in small portions over 15 minutes. Caution: NaNH₂ reacts violently with water.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep orange-red ylide indicates successful deprotonation.[6]

  • Aldehyde Addition:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add propanal (3.6 mL, 50.0 mmol) dropwise via syringe over 20 minutes. The intense color of the ylide should fade upon addition.

  • Reaction:

    • Stir the reaction mixture at -78 °C for an additional hour.

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.

  • Workup & Isolation:

    • Cool the reaction in an ice bath and quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent. Crucial Step: The product, 3-methyl-2-pentene, is very volatile (b.p. ~69 °C). Concentrate the pentane solution using a rotary evaporator with the bath at room temperature and apply vacuum cautiously to avoid product loss.

  • Purification:

    • The primary byproduct is triphenylphosphine oxide, a high-boiling solid. The crude product can be purified by careful fractional distillation to isolate the volatile alkene.

Characterization and Validation

The success of the synthesis is determined by confirming the structure and assessing the isomeric purity of the product.

  • ¹H NMR Spectroscopy: The ratio of (Z) to (E) isomers can be accurately determined by integrating the distinct signals for the vinylic protons.

    • (Z)-isomer: The vinylic proton signal will appear at a characteristic chemical shift.

    • (E)-isomer: The vinylic proton of the minor E-isomer will appear at a slightly different chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the (Z) and (E) isomers, and the relative peak areas provide the isomeric ratio.[15] MS will confirm the molecular weight (84.16 g/mol ) and provide a fragmentation pattern consistent with 3-methyl-2-pentene.[15][16]

Expected Outcome: Under these salt-free conditions with an unstabilized ylide, a high selectivity for the (Z)-isomer is expected, typically >90:10 (Z:E).

Mechanistic Representation of Z-Selectivity

G ylide Ph₃P⁺-C⁻H(CH₃) (Unstabilized Ylide) cis_opa cis-Oxaphosphetane (Kinetically Favored) ylide->cis_opa [2+2] Cycloaddition (Fast, Irreversible) trans_opa trans-Oxaphosphetane (Disfavored) ylide->trans_opa Sterically Hindered (Slow) aldehyde O=CH(CH₂CH₃) (Propanal) aldehyde->cis_opa [2+2] Cycloaddition (Fast, Irreversible) aldehyde->trans_opa Sterically Hindered (Slow) z_alkene (Z)-3-Methyl-2-pentene (Major Product) cis_opa->z_alkene syn-Elimination ph3po Ph₃P=O e_alkene (E)-3-Methyl-2-pentene (Minor Product) trans_opa->e_alkene syn-Elimination

Caption: Kinetically controlled formation of the Z-alkene.

References

Application Notes & Protocols: A Detailed Guide to the Grignard Reagent Synthesis of 3-Methyl-2-pentanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2][3] This guide provides an in-depth exploration of the synthesis of 3-methyl-2-pentanol, a secondary alcohol, via the Grignard reaction. We will delve into the underlying mechanism, critical experimental parameters, and troubleshooting common issues. This document offers a detailed, field-proven protocol for the synthesis of the target alcohol and discusses subsequent derivatization pathways. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for synthesizing secondary alcohols and their analogues.

Theoretical Background and Mechanism

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2] The reagent is prepared by reacting an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4]

The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[1][5] This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon bond.[2][6] A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[5][7]

The synthesis of a secondary alcohol, such as 3-methyl-2-pentanol, is achieved by reacting a Grignard reagent with an aldehyde.[1][8][9] There are two primary retrosynthetic pathways for 3-methyl-2-pentanol:

  • Route A: Ethylmagnesium bromide reacting with 2-methylpropanal.

  • Route B: Isopropylmagnesium bromide reacting with propanal.

This guide will focus on providing a detailed protocol for Route A.

Reaction Mechanism Diagram

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acidic Work-up R_X CH₃CH₂-Br (Ethyl Bromide) Mg Mg (Magnesium) Grignard CH₃CH₂-MgBr (Ethylmagnesium Bromide) Mg->Grignard Insertion Solvent Anhydrous Ether Grignard_reagent CH₃CH₂-MgBr Grignard->Grignard_reagent Aldehyde 2-Methylpropanal Intermediate Tetrahedral Alkoxide Intermediate Intermediate_2 Tetrahedral Alkoxide Intermediate Intermediate->Intermediate_2 Aldehyde_img Grignard_reagent->Aldehyde_img Nucleophilic Attack Aldehyde_img->Intermediate Acid H₃O⁺ Product_img Intermediate_2->Product_img Acid->Product_img Protonation Product 3-Methyl-2-pentanol

Caption: Mechanism for the synthesis of 3-methyl-2-pentanol.

Critical Experimental Parameters and Optimization

Successful Grignard synthesis hinges on meticulous control of reaction conditions. Failure to address these factors is a common source of low yields or reaction failure.

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with any protic source, most notably water.[2][10] This acid-base reaction is typically faster than the desired nucleophilic addition, quenching the reagent and halting the synthesis.[11]

    • Insight: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and assembled while hot under an inert atmosphere (Nitrogen or Argon).[11][12] Solvents must be anhydrous grade and handled under inert conditions.[4][10]

  • Solvent Choice: The solvent not only facilitates the reaction but also plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether or THF are essential, as their lone pair electrons coordinate with the magnesium atom, forming a stabilizing complex.[13]

    • Insight: THF is often preferred over diethyl ether due to its higher boiling point and better solvating ability, though it is more susceptible to peroxide formation.[12][14] Always use freshly opened anhydrous solvents or those purified through a solvent system.

  • Initiation: The reaction between the alkyl halide and magnesium turnings can have a significant induction period due to a passivating layer of magnesium oxide on the metal surface.[11]

    • Insight: Several methods can be used to initiate the reaction:

      • Mechanical Activation: Gently crushing a few magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[11][15]

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[3][7][11] The disappearance of the iodine's brown color is a visual indicator of initiation.

  • Temperature Control: The formation of the Grignard reagent is exothermic.[14][16] Once initiated, the reaction rate can increase rapidly, leading to excessive refluxing.

    • Insight: The alkyl halide should be added dropwise at a rate that maintains a gentle reflux. An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[14][17] Overheating can promote side reactions, such as Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide.[15][18]

Detailed Experimental Protocol: Synthesis of 3-Methyl-2-pentanol

This protocol details the synthesis of 3-methyl-2-pentanol from ethyl bromide and 2-methylpropanal.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Volume/MassProperties
Magnesium TurningsMg24.311102.67 gFlammable solid; reacts with water.[19]
Ethyl BromideCH₃CH₂Br108.971007.4 mL (10.9 g)Volatile, toxic.
2-Methylpropanal(CH₃)₂CHCHO72.111009.2 mL (7.2 g)Flammable liquid, irritant.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-~200 mLExtremely flammable, peroxide-former.[17]
Saturated NH₄Cl (aq)NH₄Cl53.49-~100 mLUsed for quenching.
1 M Hydrochloric AcidHCl36.46-As neededCorrosive.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent.

Experimental Workflow

Caption: Step-by-step workflow for Grignard synthesis and purification.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a 125 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation: Place the magnesium turnings (2.67 g) in the reaction flask. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of ethyl bromide (7.4 mL) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the ethyl bromide solution from the dropping funnel to the magnesium suspension. Stir the mixture. Initiation is indicated by the formation of bubbles, a cloudy/gray appearance, and spontaneous refluxing. If the reaction does not start within 10-15 minutes, add one small crystal of iodine and/or gently warm the flask with a heat gun.

  • Reagent Addition: Once the reaction is initiated, add the remaining ethyl bromide solution dropwise at a rate sufficient to maintain a steady but controlled reflux. The addition typically takes 30-45 minutes. After the addition is complete, continue stirring for an additional 30 minutes until most of the magnesium has been consumed.

  • Reaction with Aldehyde: Cool the gray-brown Grignard reagent solution in an ice-water bath. Prepare a solution of 2-methylpropanal (9.2 mL) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up (Quenching): Cool the reaction flask again in an ice bath. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction and dissolve the magnesium salts. (Note: Addition of strong acid like HCl can also be used, but saturated NH₄Cl is milder and preferred for preventing potential side reactions with the alcohol product).[15]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine).[20] Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation to obtain pure 3-methyl-2-pentanol (Boiling Point: ~131-134°C).[21]

Synthesis of Derivatives

The hydroxyl group of 3-methyl-2-pentanol serves as a functional handle for creating various derivatives, which is particularly useful in drug development for structure-activity relationship (SAR) studies.

  • Esterification: The alcohol can be readily converted to an ester by reacting with an acyl chloride or a carboxylic acid (under Fischer esterification conditions). For example, reacting 3-methyl-2-pentanol with acetyl chloride in the presence of a base like pyridine yields 3-methylpentan-2-yl acetate.

  • Williamson Ether Synthesis: To form an ether, the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to produce the ether (e.g., 2-methoxy-3-methylpentane).

Product Characterization

The identity and purity of the synthesized 3-methyl-2-pentanol should be confirmed using standard analytical techniques.

Spectroscopic Data for 3-Methyl-2-pentanol [22][23]
¹H NMR (CDCl₃, 400 MHz) : δ (ppm) ~3.7 (m, 1H, CH-OH), ~1.5 (m, 1H, CH-CH₃), ~1.4 (m, 2H, CH₂), ~1.15 (d, 3H, CH(OH)CH₃), ~0.9 (m, 6H, ethyl CH₃ and other CH₃).
¹³C NMR (CDCl₃, 100 MHz) : δ (ppm) ~73 (CH-OH), ~45 (CH-CH₃), ~25 (CH₂), ~20 (CH(OH)CH₃), ~15 (CH-CH(CH₃)), ~11 (ethyl CH₃).
IR (neat, cm⁻¹) : ~3350 (broad, O-H stretch), ~2960 (C-H stretch), ~1100 (C-O stretch).
Mass Spec (EI) : m/z = 102 (M⁺), prominent peaks at 87, 73, 59, 45.[22]

Safety Precautions

A thorough risk assessment must be conducted before performing this synthesis.[14]

  • Grignard Reagents & Reagents: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent evaporates. They react violently with water.[14][16] Magnesium metal is a flammable solid.[19]

  • Solvents: Diethyl ether is extremely flammable and volatile. Its vapors can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated chemical fume hood, far from any ignition sources.[17]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are often recommended, though nitrile is combustible).[14][16]

  • Emergency Preparedness: Keep an appropriate fire extinguisher (Class D for magnesium fires) and a chemical spill kit readily accessible. Never use water to extinguish a magnesium or Grignard fire. Do not work alone when performing this reaction.[14][16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate. - Passivated magnesium (MgO layer).- Wet glassware or solvent.[11]- Crush a few Mg turnings with a glass rod.[11]- Add a small iodine crystal or a few drops of 1,2-dibromoethane.[11][15]- Ensure all glassware is flame-dried and solvents are anhydrous.[10]
Low yield of alcohol. - Grignard reagent was quenched by moisture.- Incomplete reaction.- Side reactions (e.g., Wurtz coupling).[15]- Re-verify anhydrous conditions.- Allow for sufficient reaction time after additions.- Maintain a controlled, low temperature during additions to minimize side reactions.[15]
Reaction mixture turns dark brown/black. - Overheating causing decomposition.- Impurities in the magnesium or alkyl halide.[11]- Ensure dropwise addition and use an ice bath to control the exotherm.- Use high-purity reagents. A gray-to-brown color is normal, but black may indicate decomposition.
Formation of biphenyl or octane byproduct. - Wurtz coupling reaction, favored by high temperature and high concentration of alkyl halide.[18]- Slow, dropwise addition of the alkyl halide to the magnesium suspension (for reagent formation) and of the carbonyl to the Grignard reagent.[16] This keeps the concentration of the halide/carbonyl low relative to the magnesium/Grignard reagent.

References

Application Note: Stereoselective Synthesis of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the stereoselective synthesis of cis-3-Methyl-2-pentene from the readily available terminal alkyne, 3-methyl-1-pentyne. The synthesis is a two-step process commencing with the base-catalyzed isomerization of the terminal alkyne to its more stable internal isomer, 3-methyl-2-pentyne. This is followed by a stereoselective partial hydrogenation using a poisoned palladium catalyst to yield the target cis-alkene with high selectivity. This guide details the underlying chemical principles, provides step-by-step protocols, and outlines the necessary safety precautions and characterization methods.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The geometric configuration of the double bond can profoundly influence the biological activity and physical properties of a molecule. The synthesis of cis-alkenes from alkynes presents a particular challenge, requiring careful control of reactivity to avoid over-reduction to the corresponding alkane and to ensure the desired stereochemical outcome.

This document outlines a robust and reliable two-step procedure for the synthesis of this compound. The initial challenge in this synthesis is the starting material, 3-methyl-1-pentyne, which is a terminal alkyne. To obtain the desired internal alkene, an isomerization to 3-methyl-2-pentyne is first necessary. This is achieved through the use of a strong base, which facilitates the migration of the triple bond. The subsequent partial hydrogenation of the internal alkyne is then carried out using a "poisoned" catalyst, which selectively facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[1][2]

Reaction Schematics and Workflow

The overall synthetic strategy is depicted below, followed by a workflow diagram.

Reaction Scheme:

  • Step 1: Isomerization CH₃CH₂CH(CH₃)C≡CH ---(NaNH₂/NH₃(l))---> CH₃CH₂C(CH₃)=C=CH₂ (Allene intermediate) ---> CH₃CH₂C≡CCH₃

  • Step 2: Hydrogenation CH₃CH₂C≡CCH₃ --- (H₂, Lindlar's Catalyst) ---> cis-CH₃CH₂C(CH₃)=CHCH₃

Below is a graphical representation of the experimental workflow.

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Hydrogenation start Dissolve 3-methyl-1-pentyne in liquid ammonia add_base Add sodium amide (NaNH₂) start->add_base react_iso Stir at -33°C for 2 hours add_base->react_iso quench_iso Quench with ammonium chloride react_iso->quench_iso extract_iso Isolate 3-methyl-2-pentyne quench_iso->extract_iso start_hydro Dissolve 3-methyl-2-pentyne in solvent extract_iso->start_hydro Proceed to hydrogenation add_cat Add Lindlar's catalyst and quinoline start_hydro->add_cat react_hydro Hydrogenate under H₂ atmosphere add_cat->react_hydro workup_hydro Filter catalyst and remove solvent react_hydro->workup_hydro purify Purify by distillation workup_hydro->purify

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methyl-1-pentyne≥98%Sigma-Aldrich
Sodium amide (NaNH₂)98%Acros Organics
Liquid Ammonia (NH₃)AnhydrousAirgas
Ammonium Chloride (NH₄Cl)ACS Reagent GradeFisher Scientific
Diethyl ether (Et₂O)AnhydrousJ.T. Baker
Lindlar's Catalyst (5% Pd/CaCO₃)Poisoned with leadStrem Chemicals
Quinoline98%Alfa Aesar
Hydrogen (H₂) gasHigh purityPraxair
Methanol (MeOH)ACS Reagent GradeVWR
Anhydrous Magnesium SulfateReagent GradeEMD Millipore
Step 1: Isomerization of 3-Methyl-1-pentyne to 3-Methyl-2-pentyne

The isomerization of a terminal alkyne to a more stable internal alkyne is facilitated by a strong base.[3] Sodium amide in liquid ammonia is a classic and effective system for this transformation.[3] The reaction proceeds through the formation of an acetylide anion, which then undergoes a series of proton transfers via an allene intermediate to yield the thermodynamically favored internal alkyne.[4][5]

Protocol:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Under a stream of inert gas (argon or nitrogen), condense approximately 100 mL of anhydrous ammonia into the flask at -78 °C (dry ice/acetone bath).

  • Sodium Amide Addition: Carefully add sodium amide (4.7 g, 0.12 mol) to the liquid ammonia with stirring.

  • Substrate Addition: Slowly add 3-methyl-1-pentyne (8.2 g, 0.10 mol) dissolved in 20 mL of anhydrous diethyl ether to the stirred suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to the boiling point of ammonia (-33 °C) and stir for 2 hours.

  • Quenching: Cautiously quench the reaction by the slow addition of solid ammonium chloride (8.0 g, 0.15 mol) until the solution is neutral to moist litmus paper.

  • Ammonia Evaporation: Remove the dry ice condenser and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up: To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation to yield crude 3-methyl-2-pentyne. This product is often used in the next step without further purification.

Step 2: Hydrogenation of 3-Methyl-2-pentyne to this compound

The stereoselective reduction of the internal alkyne to the cis-alkene is achieved through catalytic hydrogenation using Lindlar's catalyst.[1][2][6] This catalyst is a palladium catalyst supported on calcium carbonate and "poisoned" with lead acetate and quinoline.[1][6][7] The poison deactivates the catalyst just enough to prevent the reduction of the initially formed alkene to an alkane.[1][7] The reaction occurs on the surface of the catalyst, where both hydrogen atoms are delivered to the same face of the alkyne (syn-addition), resulting in the exclusive formation of the cis-alkene.[2][8][9]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude 3-methyl-2-pentyne (from the previous step, assuming ~8.2 g, 0.10 mol) in 100 mL of methanol.

  • Catalyst and Poison Addition: Add Lindlar's catalyst (0.4 g, 5% Pd on CaCO₃) and quinoline (0.4 mL) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and washings, and carefully remove the methanol by rotary evaporation.

  • Purification: The resulting crude product can be purified by fractional distillation to yield pure this compound.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.

PropertyValue
Boiling Point67-68 °C[10]
Density0.692 g/mL at 20 °C[10]
¹H NMR Expected shifts (CDCl₃, ppm):
~5.2-5.4 (q, 1H, =CH)
~2.0 (q, 2H, -CH₂-)
~1.6 (s, 3H, =C-CH₃)
~1.5 (d, 3H, =CH-CH₃)
~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR Expected shifts (CDCl₃, ppm):[11]
~135.5 (=C<)
~120.5 (=CH)
~29.0 (-CH₂-)
~20.5 (=C-CH₃)
~14.0 (-CH₂-CH₃)
~12.0 (=CH-CH₃)

Safety Precautions

5.1. Reagent-Specific Hazards:

  • Sodium Amide (NaNH₂): Highly reactive and corrosive. Reacts violently with water to produce flammable and toxic ammonia gas.[12][13][14] It can also form explosive peroxides upon storage.[12][14] Handle in an inert atmosphere and away from moisture.[13] In case of fire, use a Class D extinguisher (dry powder); do not use water.[12]

  • Liquid Ammonia (NH₃): Corrosive and can cause severe burns upon contact.[1][2] The gas is a respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.[1][2][6][8][15]

  • Hydrogen Gas (H₂): Highly flammable. Ensure all connections are secure and there are no sources of ignition in the vicinity.

5.2. General Laboratory Safety:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated chemical fume hood.

  • Have an appropriate fire extinguisher and spill containment materials readily available.

Conclusion

The two-step synthesis of this compound from 3-methyl-1-pentyne is a reliable and instructive procedure that highlights key principles of alkyne chemistry. The initial base-catalyzed isomerization provides access to the internal alkyne, which is a prerequisite for the subsequent stereoselective hydrogenation. The use of a poisoned catalyst, such as Lindlar's catalyst, is crucial for achieving the desired cis-alkene with high selectivity. This application note provides a detailed and practical guide for researchers in organic synthesis and related fields.

References

Stereoselective Synthesis of cis-3-Methyl-2-pentene via Catalytic Hydrogenation of 3-methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The selective partial hydrogenation of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Complete reduction to the alkane is a common side reaction that diminishes yield and purity. This application note provides a detailed protocol for the stereoselective hydrogenation of 3-methyl-1-pentyne to yield cis-3-methyl-2-pentene, employing a poisoned palladium catalyst, commonly known as Lindlar's catalyst. We will delve into the underlying mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols, and discuss methods for product characterization.

Introduction: The Challenge of Selective Hydrogenation

Catalytic hydrogenation is a powerful method for reducing unsaturated carbon-carbon bonds. While standard catalysts like palladium on carbon (Pd/C) or platinum are highly efficient, their high activity typically leads to the complete reduction of alkynes to their corresponding alkanes.[1][2] To isolate the intermediate alkene, particularly the valuable cis-(Z)-isomer, the catalyst's activity must be precisely attenuated.[3]

This is achieved by using a "poisoned" catalyst, where additives are introduced to selectively deactivate the most active catalytic sites.[1][4] Lindlar's catalyst—palladium deposited on calcium carbonate and treated with a poison like lead acetate and quinoline—is the archetypal system for this transformation.[4][5][6] The catalyst is active enough to reduce the alkyne's triple bond but sufficiently deactivated to prevent further reduction of the resulting double bond, allowing for the isolation of the cis-alkene in high yield and stereoselectivity.[4][7]

Mechanism of Action: Achieving cis-Stereoselectivity

The stereochemical outcome of this reaction is a direct consequence of the surface-based mechanism of Lindlar's catalyst. The process occurs via a syn-addition of hydrogen, where both hydrogen atoms are delivered to the same face of the alkyne.

The key steps are as follows:

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms bound to the metal.[8]

  • Complexation: The linear alkyne molecule coordinates to the catalyst surface via its π-orbitals.[9]

  • Syn-Addition: Two hydrogen atoms are sequentially transferred from the catalyst surface to the same side of the alkyne triple bond.[9] This concerted or near-concerted delivery ensures the formation of a cis double bond geometry.[1][4]

  • Desorption and Selectivity: The resulting cis-alkene is more weakly bound to the poisoned catalyst surface than the starting alkyne.[8] It desorbs before it can be further hydrogenated to an alkane. The catalyst poisons, lead acetate and quinoline, are crucial for this selectivity, as they reduce the catalyst's ability to activate the less reactive alkene double bond.[6][10]

G H2 H₂ Pd_H1 Pd-H H2->Pd_H1 1. Dissociation on poisoned Pd surface Pd_H2 Pd-H H2->Pd_H2 1. Dissociation on poisoned Pd surface Pd_H1->Pd_H2 3. Second H addition (syn) Alkene This compound (cis-R-CH=CH-H) Pd_H2->Alkene 4. Desorption of cis-alkene product Alkyne 3-Methyl-1-pentyne (R-C≡C-H) Alkyne->Pd_H1 2. Adsorption & First H addition (syn)

Caption: Mechanism of syn-hydrogenation on a Lindlar catalyst surface.

Experimental Protocol

This protocol details the procedure for the hydrogenation of 3-methyl-1-pentyne on a laboratory scale.

Materials and Equipment
Reagents & MaterialsEquipment
3-Methyl-1-pentyne (C₆H₁₀)Two-neck round-bottom flask (e.g., 100 mL)
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)Magnetic stirrer and stir bar
Solvent (e.g., Methanol, Ethyl Acetate)Nitrogen/Vacuum manifold (Schlenk line)
Hydrogen (H₂) gas (balloon or cylinder with regulator)Rubber septa and glass stoppers
Nitrogen (N₂) gas (for inert atmosphere)Syringes and needles
Celite® (for filtration)Hydrogen balloon and adapter
Distilled Water (for quenching)Filtration apparatus (Büchner funnel)
Critical Safety Precautions

Hydrogenation reactions carry significant risks and must be performed with strict adherence to safety protocols.

  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[11] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[12][13]

  • Pyrophoric Catalyst: Palladium on a support can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[13] Never allow the used catalyst to dry in the air. It must be kept wet during filtration and disposal.[13][14]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[13][14]

  • Pressure: While this protocol uses a balloon (approx. 1 atm), high-pressure hydrogenations require specialized, pressure-rated equipment. Never exceed the pressure rating of your glassware.[12]

Step-by-Step Procedure

G start Start setup 1. Assemble dry glassware in a fume hood. start->setup catalyst 2. Add Lindlar's catalyst to the flask. setup->catalyst purge 3. Purge system with N₂ (3x vacuum/backfill cycles). catalyst->purge solvent 4. Add solvent via syringe under N₂ counterflow. purge->solvent substrate 5. Add 3-methyl-1-pentyne via syringe. solvent->substrate hydrogenate 6. Purge with H₂ and attach H₂ balloon. Stir vigorously. substrate->hydrogenate monitor 7. Monitor reaction (TLC, GC, H₂ uptake). hydrogenate->monitor quench 8. Purge with N₂. Quench reaction by filtering catalyst. monitor->quench filter 9. Filter through Celite®. Keep catalyst wet! quench->filter isolate 10. Remove solvent (rotary evaporation). filter->isolate characterize 11. Characterize product (NMR, GC, IR). isolate->characterize end End characterize->end

Caption: Experimental workflow for catalytic hydrogenation.

  • System Preparation: Assemble a dry two-neck round-bottom flask with a magnetic stir bar. Equip one neck with a rubber septum and the other with a stopcock adapter connected to a nitrogen/vacuum manifold. Place the setup in a chemical fume hood.

  • Catalyst Addition: Weigh Lindlar's catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask.

  • Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11][13]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol) via syringe. Stir to create a slurry. Then, add 3-methyl-1-pentyne via syringe.

  • Initiating Hydrogenation: Evacuate the nitrogen and backfill with hydrogen gas. Repeat this cycle twice. Attach a balloon filled with hydrogen to the stopcock adapter.

  • Reaction: Open the flask to the hydrogen balloon and begin vigorous stirring. A successful reaction is often indicated by the consumption of hydrogen (deflating balloon). The reaction can be monitored by taking aliquots (after purging with nitrogen first) for analysis by TLC or GC.[11]

  • Reaction Workup: Once the reaction is complete (typically 1-4 hours), evacuate the hydrogen and purge the system thoroughly with nitrogen.

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere, decant the reaction mixture onto the Celite pad to filter out the catalyst. Wash the catalyst on the pad with a small amount of fresh solvent. Crucially, do not allow the filtered catalyst to become dry. Immediately quench the used catalyst by adding it to a beaker of water.[11]

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The remaining liquid is the crude product, which can be purified further by simple distillation if necessary.

Product Characterization

Confirming the identity, purity, and stereochemistry of the product is essential.

TechniqueExpected Result for this compound
¹H NMR The spectrum will show characteristic peaks for the vinylic proton, and the coupling constants will be consistent with a cis geometry. The signals for the methyl and ethyl groups will be distinct from the trans isomer.[15]
¹³C NMR The number of signals will correspond to the six unique carbon atoms in the molecule. The chemical shifts for the sp² carbons will be in the typical alkene region.[16]
IR Spectroscopy A C=C stretch will be present around 1650-1680 cm⁻¹. A C-H stretch for the vinylic proton will appear around 3000-3100 cm⁻¹.
Gas Chromatography (GC) GC analysis can determine the purity of the product and quantify the ratio of cis to trans isomers, as well as any remaining starting material or over-reduced alkane.

The product, this compound (CAS 922-62-3), is a colorless, highly flammable liquid.[17][18]

Summary of Reaction Parameters

ParameterRecommended ValueRationale
Substrate 3-Methyl-1-pentyneTerminal alkyne for demonstrating selectivity.
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃)Provides high selectivity for the cis-alkene.[6]
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of filtration.
Solvent Methanol, Ethanol, or Ethyl AcetatePolar solvents are often preferred for safety and solubility.[13]
Pressure ~1 atm (Hydrogen Balloon)Sufficient for lab-scale reactions and avoids specialized equipment.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds readily without heating.
Expected Yield >90%High conversion is typical.
Expected Selectivity >95% cis-alkeneThe poisoned catalyst strongly favors the desired product.

References

Application Notes & Protocols: Leveraging cis-3-Methyl-2-pentene in Stereoselective Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cis-3-Methyl-2-pentene (also known as (Z)-3-methylpent-2-ene) as a versatile starting material in modern organic synthesis. Moving beyond a simple recitation of reactions, we delve into the causal relationships between the alkene's unique trisubstituted and stereodefined structure and the outcomes of key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to exploit the inherent stereochemistry of this substrate to achieve precise control in the synthesis of complex molecular architectures. Protocols are presented as self-validating systems, incorporating mechanistic insights, expected outcomes, and critical experimental parameters.

Introduction: The Strategic Value of a Trisubstituted (Z)-Alkene

This compound is a C6 hydrocarbon featuring a trisubstituted double bond with (Z)-geometry.[1] Its utility in organic synthesis stems directly from this structural arrangement. The presence of three non-hydrogen substituents (two methyl groups and one ethyl group) around the C=C bond creates a sterically defined environment that profoundly influences the regioselectivity and stereoselectivity of addition reactions. Unlike terminal or symmetrically substituted alkenes, the facial bias and electronic nature of this substrate allow for predictable and often high-fidelity transformations, making it an excellent starting point for building chiral centers.

This guide will focus on three cornerstone reactions that capitalize on the structure of this compound:

  • Hydroboration-Oxidation: For anti-Markovnikov alcohol synthesis with defined stereochemistry.

  • Epoxidation: For the diastereoselective formation of a cis-epoxide.

  • Ozonolysis: For the clean oxidative cleavage to yield valuable ketone and aldehyde fragments.

Physicochemical & Safety Data

Safe and effective use of any reagent begins with a thorough understanding of its properties and hazards. All handling should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat. The compound is a highly flammable liquid and vapor.[2]

PropertyValueSource
Chemical Formula C₆H₁₂[3][4]
Molecular Weight 84.16 g/mol [2]
CAS Number 922-62-3[3][4]
Boiling Point 64.6 °C at 760 mmHg[4]
Density 0.695 g/cm³[4]
Appearance Colorless liquid[3][4]
Solubility Insoluble in water; Soluble in alcohol, ether[4][5]
Hazards Highly Flammable (H225), Skin Irritant (H315)[2]

Application I: Diastereoselective Synthesis of (3R,4S)-3-Methyl-2-pentanol via Hydroboration-Oxidation

The hydroboration-oxidation reaction is a powerful two-step method for hydrating an alkene to produce an alcohol. The reaction is renowned for its anti-Markovnikov regioselectivity and its syn-stereospecificity, meaning the hydrogen and the resulting hydroxyl group add to the same face of the double bond.[6][7]

Mechanistic Rationale: When this compound is subjected to hydroboration, the borane (BH₃) reagent approaches the less sterically hindered face of the alkene. The boron atom, being the electrophilic part of the B-H bond, adds to the less substituted carbon of the double bond (C2), while the hydrogen atom adds to the more substituted carbon (C3).[8] This is a concerted, four-centered transition state process that occurs on one face of the double bond (syn-addition).[6][7] The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the boron atom with a hydroxyl group with perfect retention of stereochemistry.[9] The cis geometry of the starting alkene directly translates into a specific diastereomer of the product alcohol.

cluster_0 Step 1: Hydroboration (syn-addition) cluster_1 Step 2: Oxidation (Retention of Stereochemistry) Z_alkene (Z)-3-Methyl-2-pentene TS [Four-Centered Transition State] Z_alkene->TS Alkylborane Trialkylborane Intermediate (Stereocenter defined) TS->Alkylborane Borane BH₃•THF Borane->TS Alcohol (3R,4S)-3-Methyl-2-pentanol (and enantiomer) Alkylborane->Alcohol Oxidation Oxidant H₂O₂, NaOH

Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize (3R,4S)-3-Methyl-2-pentanol from this compound.

Materials:

  • This compound (97%+, 1.00 g, 11.9 mmol)

  • Anhydrous Tetrahydrofuran (THF), 30 mL

  • Borane-THF complex (1.0 M solution in THF, 4.4 mL, 4.4 mmol)

  • Sodium hydroxide (3 M aqueous solution, 5 mL)

  • Hydrogen peroxide (30% aqueous solution, 5 mL)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 11.9 mmol) and anhydrous THF (20 mL).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add the 1.0 M borane-THF solution (4.4 mL, 4.4 mmol, ~0.37 equivalents) dropwise via syringe over 15 minutes. Causality Note: Adding the borane slowly at 0°C controls the exothermic reaction and prevents side reactions. Using a substoichiometric amount of BH₃ ensures the formation of the trialkylborane.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the trialkylborane intermediate.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (5 mL), followed by the dropwise addition of 30% H₂O₂ (5 mL). Safety Note: The addition of H₂O₂ is exothermic. Maintain cooling and add slowly to control the reaction rate.

  • After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. The cloudy white suspension should become clearer.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (30 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude alcohol product by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to yield the pure product.

Expected Outcome: A colorless oil. The yield should be in the range of 75-85%. The product will be a racemic mixture of (3R,4S) and (3S,4R)-3-methylpentan-2-ol.

Application II: Stereospecific Synthesis of cis-2,3-Epoxy-3-methylpentane

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction that transfers an oxygen atom to the double bond, forming a three-membered epoxide ring. The reaction is stereospecific; the geometry of the starting alkene is retained in the product.[10][11]

Mechanistic Rationale: The reaction proceeds through a "butterfly" transition state where the peroxy acid delivers the electrophilic oxygen atom to the nucleophilic alkene.[10] All bond-forming and bond-breaking events occur simultaneously. Because the oxygen is delivered to one face of the alkene in a single, concerted step, a cis-alkene will invariably yield a cis-epoxide, where the substituents that were on the same side of the double bond remain on the same side of the epoxide ring.[11]

Alkene (Z)-3-Methyl-2-pentene TS Concerted 'Butterfly' Transition State Alkene->TS MCPBA m-CPBA MCPBA->TS Epoxide cis-2,3-Epoxy-3-methylpentane TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

References

Application Note and Protocol: Electrophilic Bromination of cis-3-Methyl-2-pentene in Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The electrophilic addition of halogens to alkenes is a cornerstone reaction in organic synthesis, providing a reliable method for the functionalization of carbon-carbon double bonds. When this reaction is conducted in a nucleophilic solvent such as methanol, a competitive reaction pathway emerges, leading to the formation of haloethers alongside the expected dihalides. This application note provides a detailed protocol and theoretical background for the reaction of cis-3-methyl-2-pentene with bromine in methanol. This particular reaction serves as an excellent model to illustrate the principles of electrophilic addition, the formation of cyclic intermediates, regioselectivity in unsymmetrical systems, and stereospecific outcomes. The resulting bromoether products are valuable intermediates in the synthesis of more complex organic molecules.

Theoretical Background: Mechanism, Regioselectivity, and Stereochemistry

The reaction of an alkene with bromine in a non-nucleophilic solvent typically yields a vicinal dibromide. However, when methanol is used as the solvent, it can act as a nucleophile and intercept the reaction intermediate.

The Bromonium Ion Intermediate

The reaction is initiated by the electrophilic attack of the π-electrons of the alkene on a bromine molecule. This interaction leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond, and a bromide ion is liberated.[1][2][3][4] This three-membered ring is key to understanding the stereochemical outcome of the reaction.[4][5]

Nucleophilic Attack and Regioselectivity

The bromonium ion is then susceptible to nucleophilic attack. In this system, there are two potential nucleophiles: the bromide ion (Br⁻) and the solvent, methanol (CH₃OH). Since methanol is the solvent, its concentration is significantly higher than that of the bromide ion, making it the more probable nucleophile.[6]

The this compound is an unsymmetrical alkene, which means the resulting bromonium ion will also be unsymmetrical. The subsequent nucleophilic attack by methanol is regioselective. The attack will preferentially occur at the more substituted carbon of the bromonium ion. This is because the more substituted carbon can better stabilize the partial positive charge that develops as the carbon-bromine bond of the ring begins to break.[1][7][8]

Stereochemistry: Anti-Addition

The nucleophile (methanol) attacks the bromonium ion from the side opposite to the bromine bridge.[1][4] This "backside attack" results in an anti-addition of the bromine and the methoxy group across the original double bond.[1][7] The stereospecificity of this reaction is a direct consequence of the cyclic nature of the bromonium ion intermediate, which prevents rotation around the carbon-carbon bond and blocks the "front" face from nucleophilic attack.[4]

Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the reaction of this compound with bromine in methanol.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Bromonium Ion Intermediate cluster_nucleophile Nucleophilic Attack cluster_product Major Product This compound This compound bromonium Cyclic Bromonium Ion This compound->bromonium + Br₂ Br2 Br-Br product 2-bromo-3-methoxy-3-methylpentane bromonium->product + CH₃OH (attack at C3) methanol CH₃OH (Solvent) methanol->bromonium

Caption: Reaction mechanism for the bromination of this compound in methanol.

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of 2-bromo-3-methoxy-3-methylpentane.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PurityAmount
This compoundC₆H₁₂84.16>98%10 mmol
BromineBr₂159.81>99%10 mmol
MethanolCH₃OH32.04Anhydrous50 mL
Sodium thiosulfateNa₂S₂O₃158.111 M solutionAs needed
Diethyl ether(C₂H₅)₂O74.12Anhydrous100 mL
Saturated sodium bicarbonateNaHCO₃84.01Saturated solution50 mL
Anhydrous magnesium sulfateMgSO₄120.37As needed
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • NMR spectrometer

Safety Precautions
  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Methanol (CH₃OH): Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether: Extremely flammable. Ensure there are no ignition sources nearby.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and isolation of the product.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in 40 mL of anhydrous methanol. Cool the flask in an ice bath.

  • Bromine Solution Preparation: In a separate container, carefully prepare a solution of bromine (10 mmol) in 10 mL of anhydrous methanol.

  • Addition of Bromine: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirring alkene solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5°C. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[2]

  • Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. If the color of bromine persists, add a few drops of 1 M sodium thiosulfate solution until the color disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Characterization: The crude product can be purified by column chromatography if necessary. The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and stereochemistry.[10][11][12]

Expected Results and Discussion

The reaction is expected to yield a mixture of two main products: the major product, 2-bromo-3-methoxy-3-methylpentane, and the minor product, 2,3-dibromo-3-methylpentane. The formation of the bromoether as the major product is favored due to the high concentration of methanol acting as the nucleophile.[7][13][14][15][16][17]

ProductStructureExpected YieldKey Spectroscopic Features
Major Product: (2S,3R)- and (2R,3S)-2-bromo-3-methoxy-3-methylpentane (Enantiomeric pair)A racemic mixture of the two enantiomers shown.>80%¹H NMR: Singlet for the methoxy group (~3.2 ppm). ¹³C NMR: Signal for the carbon bearing the methoxy group and a signal for the carbon bearing the bromine.
Minor Product: (2S,3R)- and (2R,3S)-2,3-dibromo-3-methylpentane (Enantiomeric pair)A racemic mixture of the two enantiomers shown.<20%¹H and ¹³C NMR signals will be distinct from the major product, lacking the characteristic methoxy signal.

The anti-addition of bromine and the methoxy group to the cis-alkene will result in the formation of a pair of enantiomers for the major product. The specific stereochemistry arises from the backside attack of methanol on the two possible enantiomeric bromonium ions that can form from the prochiral alkene.

Conclusion

The reaction of this compound with bromine in methanol is a powerful demonstration of several key principles in organic chemistry. It highlights the role of a nucleophilic solvent in trapping a reactive intermediate, the regioselectivity of nucleophilic attack on an unsymmetrical bromonium ion, and the stereospecificity of an anti-addition mechanism. The provided protocol offers a reliable method for the synthesis of bromoethers, which are versatile intermediates for further synthetic transformations. Careful attention to safety precautions, particularly when handling bromine, is essential for the successful and safe execution of this experiment.

References

Application Note: Mechanistic Pathways in the Oxidation of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of alkenes is a cornerstone of modern organic synthesis, providing a gateway to a diverse array of functional groups crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed examination of the principal oxidative transformations of cis-3-methyl-2-pentene, a structurally simple yet stereochemically significant alkene. We delve into the reaction mechanisms, stereochemical outcomes, and field-proven laboratory protocols for three pivotal oxidation reactions: Epoxidation, Syn-dihydroxylation, and Ozonolysis. By elucidating the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage these transformations with precision and control.

Introduction: The Synthetic Value of Alkene Oxidation

Alkenes, characterized by their nucleophilic carbon-carbon double bond (C=C), are fundamental building blocks in organic chemistry. The π-electrons of the double bond are readily susceptible to attack by electrophilic reagents, making oxidation a primary mode of functionalization. An oxidation reaction in an organic context is characterized by an increase in the number of carbon-oxygen bonds or a decrease in the number of carbon-hydrogen bonds.[1][2] The specific products derived from alkene oxidation are dictated by the choice of oxidizing agent and the reaction conditions, allowing for the targeted synthesis of epoxides, diols, aldehydes, ketones, and carboxylic acids.

This compound serves as an excellent model substrate. Its cis configuration provides a fixed spatial arrangement of substituents, allowing for a clear investigation of the stereospecificity and stereoselectivity of various oxidation reactions.[3] Understanding how the geometry of the starting material influences the three-dimensional structure of the product is paramount for the synthesis of complex, stereochemically defined molecules.

This document will explore the following key oxidative pathways:

  • Epoxidation for the synthesis of oxiranes.

  • Syn-Dihydroxylation for the formation of vicinal diols.

  • Oxidative Cleavage (Ozonolysis) for the generation of carbonyl compounds.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation is the conversion of an alkene to an epoxide (oxirane), a versatile three-membered cyclic ether. These strained rings are valuable synthetic intermediates, readily opened by nucleophiles to yield a range of functionalized products.[4] Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation due to the presence of a weakly bonded, electrophilic oxygen atom.[5][6]

Mechanistic Rationale

The epoxidation of an alkene with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[5][7]

  • Causality of Reagent Choice: m-CPBA is a preferred reagent because it is a relatively stable, crystalline solid that is easy to handle.[5][8] The electron-withdrawing chlorine atom on the benzene ring enhances the electrophilicity of the peroxy acid's terminal oxygen, making it more reactive toward the nucleophilic alkene.

  • Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the epoxide product.[7] The concerted nature of the mechanism dictates that the new C-O bonds form on the same face of the original double bond, a process known as syn addition.[6][7] For this compound, this results in the formation of a cis-epoxide, where the substituents that were on the same side of the alkene double bond remain on the same side of the epoxide ring.

Visualizing the Epoxidation Mechanism

Caption: Concerted "Butterfly Mechanism" for m-CPBA epoxidation.

Experimental Protocol: Epoxidation
ParameterValueNotes
Substrate This compound1.0 eq
Reagent m-CPBA (~77%)1.1 eq
Solvent Dichloromethane (DCM)Anhydrous
Temperature 0 °C to Room Temp.Control of exotherm
Reaction Time 2-4 hoursMonitor by TLC
Workup Aqueous Na₂SO₃, NaHCO₃Quench excess peroxide, remove acid

Protocol Steps:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting alkene by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide. Purify by column chromatography if necessary.

Syn-Dihydroxylation with Potassium Permanganate (KMnO₄)

Syn-dihydroxylation is the addition of two hydroxyl (-OH) groups to the same face of a double bond, producing a vicinal diol (glycol).[9] This transformation can be achieved using osmium tetroxide (OsO₄) or, more economically, potassium permanganate (KMnO₄).[1][10]

Mechanistic Rationale

The reaction with cold, dilute, and basic potassium permanganate proceeds via a concerted syn addition, forming a cyclic manganate ester intermediate.[10]

  • Causality of Reaction Conditions: The use of cold, dilute, and basic conditions is critical. Potassium permanganate is a very strong oxidizing agent.[2] Under harsh conditions (hot, acidic, or concentrated), it will not stop at the diol stage but will proceed to oxidatively cleave the carbon-carbon bond.[1][10] The basic conditions and low temperature moderate the reactivity of KMnO₄, allowing for the isolation of the diol.[11]

  • Stereospecificity: The mechanism involves the formation of a five-membered cyclic manganate ester intermediate.[10] This intermediate forms through a syn addition of the permanganate to the alkene π-system. Subsequent hydrolysis of the ester cleaves the Mn-O bonds but not the newly formed C-O bonds, thus preserving the syn stereochemistry. The reaction of this compound will yield a single meso diol, as the addition can occur from either face of the planar alkene but results in the same achiral product with a plane of symmetry.[2]

Visualizing the Syn-Dihydroxylation Mechanism

Caption: Formation of a cyclic manganate ester leads to syn-diol.

Experimental Protocol: Syn-Dihydroxylation
ParameterValueNotes
Substrate This compound1.0 eq
Reagent KMnO₄1.0 eq
Solvent Water/t-butanol (1:1) with NaOHCo-solvent for solubility
Temperature 0-5 °CCRITICAL for preventing cleavage
Reaction Time 0.5-1 hourMonitor disappearance of purple color
Workup Na₂SO₃ or NaHSO₃Reduce MnO₂ and excess KMnO₄

Protocol Steps:

  • Prepare a solution of this compound (1.0 eq) in a 1:1 mixture of t-butanol and water containing a small amount of sodium hydroxide (NaOH).

  • Cool the solution to below 5 °C in an ice-salt bath.

  • Separately, prepare a cold, dilute aqueous solution of potassium permanganate (KMnO₄, 1.0 eq).

  • Add the KMnO₄ solution dropwise to the vigorously stirred alkene solution. The purple color of the permanganate should disappear upon addition, forming a brown precipitate of manganese dioxide (MnO₂).

  • Continue addition until a faint purple color persists. Stir for an additional 15 minutes at 0-5 °C.

  • Quench the reaction by adding solid sodium sulfite (Na₂SO₃) until the brown precipitate and any remaining purple color are gone, resulting in a colorless solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude diol.

Oxidative Cleavage via Ozonolysis

Ozonolysis is a powerful method that cleaves the carbon-carbon double bond of an alkene, replacing it with two carbon-oxygen double bonds.[1][2] This reaction is exceptionally useful for both synthesis and structural elucidation.[2][12]

Mechanistic Rationale

The reaction proceeds via the Criegee mechanism, which involves two key stages: formation of an ozonide and subsequent workup.[13]

  • Stage 1: Ozonide Formation: Ozone (O₃) undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (a molozonide).[13] This rapidly rearranges through a retro-1,3-dipolar cycloaddition to a carbonyl compound and a carbonyl oxide (the Criegee intermediate). These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form the more stable secondary ozonide (a 1,2,4-trioxolane).[13]

  • Causality of Low Temperature: This entire sequence is performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) because ozone is highly reactive and the ozonide intermediates are explosive.[1][2]

  • Stage 2: Workup: The secondary ozonide is not isolated. It is directly treated with a workup reagent. A reductive workup using dimethyl sulfide ((CH₃)₂S) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes and/or ketones.[2][12] For this compound, cleavage of the double bond will yield two different carbonyl compounds: propanal and 2-butanone .

Visualizing the Ozonolysis Mechanism

Caption: Two-step ozonolysis cleaves the C=C bond.

Experimental Protocol: Ozonolysis
ParameterValueNotes
Substrate This compound1.0 eq
Reagent 1 Ozone (O₃)Generated in situ
Reagent 2 Dimethyl Sulfide ((CH₃)₂S)Reductive workup
Solvent Methanol/DCM (1:1)Low-freezing point solvent
Temperature -78 °CCRITICAL for safety and selectivity
Indicator Sudan Red (optional)Color change indicates excess O₃

Protocol Steps:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and dichloromethane in a three-neck flask equipped with a gas inlet tube and an outlet connected to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas (generated from an ozone generator) through the solution. The solution will typically turn a pale blue color when ozone begins to accumulate, indicating the reaction is complete.

  • Once the reaction is complete, bubble argon or nitrogen gas through the solution for 10-15 minutes to remove all excess ozone. This is a critical safety step.

  • While maintaining the cold temperature, add dimethyl sulfide ((CH₃)₂S, 1.5 eq) dropwise.

  • Remove the cold bath and allow the solution to slowly warm to room temperature, stirring for at least 2 hours or overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and the volatile propanal. The products, propanal and 2-butanone, can be isolated and purified by fractional distillation.

References

Topic: A Practical Guide to the Kinetic Analysis of cis-3-Methyl-2-pentene Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The catalytic hydrogenation of alkenes is a cornerstone of synthetic organic chemistry, pivotal in the production of pharmaceuticals, fine chemicals, and petrochemicals.[1][2] Understanding the kinetics of this transformation is crucial for process optimization, catalyst development, and reactor design. This guide provides a detailed examination of the kinetic principles and experimental protocols for the hydrogenation of cis-3-Methyl-2-pentene, a representative trisubstituted alkene. We will delve into the theoretical underpinnings of heterogeneous catalysis, present step-by-step protocols for catalyst preparation and kinetic measurements using a batch reactor system, and outline the data analysis workflow required to derive key kinetic parameters. The methodologies described herein are designed to be robust and self-validating, providing researchers with a comprehensive framework for investigating this important class of reactions.

Scientific Foundation: Mechanism and Kinetic Models

The Hydrogenation Pathway: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes over group 10 metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni) is a thermodynamically favorable process, but it possesses a high activation energy that necessitates a catalyst.[3][4] The most widely accepted model for this surface-catalyzed reaction is the Horiuti-Polanyi mechanism.[5] This mechanism provides a causal explanation for the observed stereochemistry and reaction kinetics.

The core steps, which occur on the surface of the metal catalyst, are:

  • Reversible Adsorption of Reactants: The alkene (this compound) adsorbs onto the catalyst surface, interacting via its π-bond electrons. Concurrently, molecular hydrogen (H₂) adsorbs and dissociates into individual hydrogen atoms, which bind to the metal surface.[6][7]

  • Stepwise Hydrogen Addition: An adsorbed hydrogen atom migrates and adds to one of the carbons of the double bond, forming a half-hydrogenated intermediate attached to the catalyst at the other carbon.

  • Final Hydrogen Addition & Desorption: A second hydrogen atom adds to the remaining carbon, completing the hydrogenation. The resulting alkane product (3-Methylpentane) has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.[6]

A critical consequence of this surface-mediated mechanism is that both hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition.[3][7][8]

Modeling the Reaction Rate: The Langmuir-Hinshelwood-Hougen-Watson (LHHW) Approach

For reactions where both reactants adsorb onto the catalyst surface before reacting, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model is frequently employed.[9][10][11] This model mathematically describes how the reaction rate depends on the concentration (or partial pressure) of the reactants and their strength of adsorption.

Assuming the surface reaction between adsorbed species is the rate-determining step, a general form of the LHHW rate equation for the hydrogenation of an alkene (A) with hydrogen (H₂) can be expressed as:

Rate = (k * K_A * K_H2 * P_A * P_H2) / (1 + K_A * P_A + K_H2 * P_H2)^2

Where:

  • k is the intrinsic surface reaction rate constant.

  • K_A and K_H2 are the adsorption equilibrium constants for the alkene and hydrogen, respectively.

  • P_A and P_H2 are the partial pressures of the alkene and hydrogen.

This equation highlights a key insight: the reaction rate is not always directly proportional to reactant concentration. At very high concentrations, the catalyst surface can become saturated, and the rate may become independent of or even inhibited by one of the reactants.[12] Experimental data is therefore essential to validate the model and determine the constants.

Experimental Design & Protocols

A successful kinetic study relies on careful experimental design to isolate chemical kinetics from other physical phenomena, such as mass transfer limitations. The following protocols are designed for a laboratory-scale stirred batch reactor.

Materials and Instrumentation
Reagents & Consumables Instrumentation
This compound (≥99%)High-Pressure Batch Reactor (e.g., Parr Autoclave)
3-Methylpentane (for GC standard)Gas Chromatograph with FID (GC-FID)
Hydrogen (UHP Grade, 5.0)Capillary GC Column (e.g., DB-1 or similar nonpolar phase)
Nitrogen (UHP Grade, 5.0)Magnetic Stir Plate / Overhead Stirrer
Palladium(II) chloride (PdCl₂)Temperature Controller & Heating Mantle
Activated Carbon SupportPressure Transducer / Digital Manometer
Methanol (Anhydrous)Syringes and Septa for sampling
Dodecane (Internal Standard)Standard laboratory glassware
Protocol 1: Preparation of 5% Pd/C Catalyst via Impregnation

This protocol describes the preparation of a supported palladium catalyst, a common choice for hydrogenation reactions due to its high activity and selectivity.[1]

  • Support Preparation: Dry the activated carbon support at 120°C for 4 hours under vacuum to remove adsorbed water.

  • Precursor Solution: Calculate the required mass of PdCl₂ to achieve a 5% metal loading on the support. Dissolve this amount in a minimal volume of 1:1 HCl:H₂O to form H₂PdCl₄.

  • Impregnation: Using the incipient wetness impregnation technique, add the palladium precursor solution dropwise to the dried activated carbon support while tumbling or mixing.[2] The goal is to add just enough liquid to fill the pores of the support.

  • Drying: Dry the impregnated support overnight at 110°C in a vacuum oven.

  • Reduction (Activation): Place the dried catalyst in a tube furnace. Heat to 300°C under a flow of nitrogen. Switch the gas flow to 10% H₂ in N₂ and hold for 4 hours to reduce the Pd(II) salt to active Pd(0) metal.

  • Passivation & Storage: Cool the catalyst to room temperature under a nitrogen flow. Carefully and slowly introduce a 1% O₂ in N₂ mixture to passivate the surface, preventing pyrophoric combustion upon exposure to air. Store the catalyst in an inert atmosphere (e.g., in a glovebox or desiccator).

Protocol 2: Experimental Workflow for a Kinetic Run

This protocol outlines the procedure for conducting a single hydrogenation experiment at a defined temperature and pressure.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cat_prep Catalyst Weighing & Reactor Loading reac_prep Prepare Reactant Solution (Substrate + Solvent + Std.) seal Seal Reactor & Purge with N2 reac_prep->seal heat Heat to Setpoint & Begin Stirring seal->heat h2_add Pressurize with H2 to Start Reaction (t=0) heat->h2_add sampling Collect Samples at Timed Intervals h2_add->sampling gc GC-FID Analysis sampling->gc data Data Processing & Kinetic Modeling gc->data

Caption: Experimental workflow for a kinetic study.

  • Reactor Charging: Add a precisely weighed amount of the prepared Pd/C catalyst to the high-pressure reactor vessel.

  • Reactant Loading: Add a known volume of a standard solution containing this compound and an internal standard (e.g., dodecane) in a suitable solvent like methanol. The internal standard is crucial for accurate quantification via GC.

  • System Purge: Seal the reactor. Purge the system 3-5 times with nitrogen to remove all oxygen, which can be a safety hazard and poison the catalyst.

  • Heating and Equilibration: Begin vigorous stirring (e.g., >1000 RPM) to ensure the system is not mass-transfer limited. Heat the reactor to the desired temperature (e.g., 50°C).

  • Reaction Initiation: Once the temperature is stable, rapidly introduce hydrogen gas to the desired pressure (e.g., 5 bar). This marks time zero (t=0) for the kinetic run.

  • Sampling: At timed intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the liquid phase through a dip tube equipped with a filter to prevent catalyst particles from being removed.

  • Quenching: Immediately quench the reaction in the withdrawn sample by exposing it to air or diluting it in a cold solvent to prevent further reaction.

  • Analysis: Analyze the quenched samples using Gas Chromatography (GC) to determine the concentrations of the reactant and product.[13][14][15]

Protocol 3: GC-FID Analysis

Gas chromatography is the preferred method for monitoring the reaction progress due to its ability to separate and quantify volatile organic compounds.[16][17]

  • Instrument Setup:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness nonpolar column.

    • Carrier Gas: Helium or Hydrogen.

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Detector (FID): 280°C.

    • Oven Program: Start at 40°C, hold for 5 min, then ramp at 10°C/min to 150°C.

  • Calibration: Prepare calibration standards of known concentrations for this compound, 3-Methylpentane, and the internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Sample Analysis: Inject 1 µL of each quenched sample from the kinetic run into the GC.

  • Quantification: Integrate the peaks corresponding to the reactant, product, and internal standard. Use the peak area ratios and the calibration curve to determine the concentration of the reactant and product at each time point.

Data Analysis and Kinetic Parameter Extraction

Determining Reaction Rates and Orders

From the GC data, a concentration vs. time profile for this compound is generated.

Time (min)[this compound] (M)ln[this compound]
00.500-0.693
50.355-1.036
100.252-1.378
200.127-2.064
300.064-2.749
600.008-4.828
Table 1: Representative data for hydrogenation at constant H₂ pressure.
  • Initial Rate Method: The initial rate is the negative of the slope of the concentration vs. time curve at t=0. By performing runs with different initial concentrations of the alkene (while keeping H₂ pressure constant), one can determine the reaction order with respect to the alkene.

  • Integral Method: If a plot of ln[Alkene] vs. time is linear, the reaction is pseudo-first-order with respect to the alkene (assuming H₂ concentration is constant).[18] The slope of this line is -k', where k' is the pseudo-first-order rate constant.

Langmuir-Hinshelwood Mechanism Visualization

The following diagram illustrates the competitive adsorption and reaction on the catalyst surface as described by the LHHW model.

LHHW cluster_surface Catalyst Surface cluster_gas Gas/Liquid Phase S1 * S1_adsorbed A* S2 * S3 * S3_adsorbed H* S4 * S4_adsorbed H* S5 * S6 * A Alkene A->S1 K_A (Adsorption) H2 H₂ H2->S3 K_H2 (Adsorption) P Alkane S1_adsorbed->P k (Surface Reaction & Desorption) S1_adsorbed->S3_adsorbed S3_adsorbed->P k (Surface Reaction & Desorption) S4_adsorbed->P k (Surface Reaction & Desorption)

Caption: Langmuir-Hinshelwood reaction scheme.

Determining Activation Energy

By determining the rate constant (k) at several different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

ln(k) = ln(A) - (Ea / RT)

A plot of ln(k) versus 1/T (where T is in Kelvin) will yield a straight line with a slope of -Ea/R, where R is the ideal gas constant. This is a fundamental parameter that describes the temperature sensitivity of the reaction.

References

Application Note: cis-3-Methyl-2-pentene as an Internal Standard for Gas Chromatographic Analysis of Volatile Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for the use of cis-3-Methyl-2-pentene as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) and hydrocarbon mixtures by gas chromatography (GC). Due to its chemical properties and chromatographic behavior, this compound serves as a reliable reference point for improving the accuracy and precision of GC methods. We will explore the fundamental principles of internal standardization, detail the preparation of standards, and provide a comprehensive, step-by-step protocol for instrument setup, calibration, and sample analysis, grounded in established methodologies such as those outlined by the EPA and ASTM.[1][2][3]

Scientific Principles: The Rationale for an Internal Standard

Quantitative analysis in gas chromatography aims to determine the precise concentration of an analyte within a sample. However, minor, unavoidable variations in sample handling and injection volume can introduce significant errors, compromising the reproducibility of results. The internal standard (IS) method is a powerful technique used to correct for these variations.[4][5]

An internal standard is a stable, non-reactive compound, not present in the original sample, which is added in a known, constant concentration to every standard and sample.[4] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if the injection volume fluctuates, as both the analyte and the IS are affected proportionally.[5]

Why this compound?

The selection of an appropriate internal standard is critical for the success of the analysis.[6] this compound (CAS No: 922-62-3) is an excellent candidate for the analysis of C5-C8 range hydrocarbons and related volatile compounds for several key reasons:

  • Chemical Similarity and Stability: As a C6 alkene, it shares chemical properties with many common analytes in petroleum products and environmental samples, ensuring similar behavior during injection and chromatography.[7][8] It is a stable compound under typical GC conditions and is incompatible with strong oxidizing agents, which should be avoided.[9]

  • Appropriate Volatility: With a boiling point of approximately 67-68 °C, it is highly volatile, making it suitable for standard GC analysis of VOCs, which typically involves compounds with boiling points below 200 °C.[10][11]

  • Chromatographic Resolution: It can typically be well-resolved from other common C6 isomers and other gasoline components on standard non-polar capillary columns, a critical requirement for any internal standard.[6]

  • Commercial Availability: High-purity grades (>95%) of this compound are commercially available, ensuring the reliability of standard preparation.[12][13]

Materials and Instrumentation

Reagents and Chemicals
  • This compound (Internal Standard): Purity ≥95%[13]

  • Analytes of Interest: Certified reference standards for all compounds to be quantified.

  • Solvent: High-purity, GC-grade solvent (e.g., hexane, pentane, or methanol). The choice of solvent should be based on its ability to dissolve the analytes and the standard without interfering with their detection.

  • Carrier Gas: Helium (99.999% purity or higher) is recommended. Hydrogen can also be used to decrease analysis time.[14]

Instrumentation
  • Gas Chromatograph (GC): A system equipped with a Flame Ionization Detector (FID) is ideal for hydrocarbon analysis due to its high sensitivity and wide linear range.[15] A GC-Mass Spectrometer (GC/MS) can also be used, especially for complex matrices requiring definitive peak identification, as specified in methods like EPA 8260D.[16][17]

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Autosampler: For improved injection precision.

  • Data System: Chromatography data software for instrument control, data acquisition, and processing.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock internal standard solution and a series of calibration standards.

A. Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

  • Tare a 10 mL volumetric flask on an analytical balance.

  • Using a glass syringe, add approximately 10 mg of pure this compound to the flask. Record the exact weight.

  • Calculate the required volume of solvent to achieve the target concentration. For example, if 10.5 mg is added, dissolve it in 10.5 mL of hexane to obtain a 1000 µg/mL solution.

  • Fill the flask to the 10 mL mark with the chosen solvent, cap securely, and invert several times to ensure complete mixing.

  • Store this stock solution in a tightly sealed vial at 4°C.

B. Calibration Standards:

  • Label a series of five 10 mL volumetric flasks (e.g., Cal 1 to Cal 5).

  • Prepare a stock solution of the analyte(s) of interest (e.g., 1000 µg/mL in hexane).

  • Using a micropipette, add varying volumes of the analyte stock solution to each flask to create a calibration curve covering the expected concentration range of the samples.

  • Crucially, add a constant volume of the IS Stock Solution to each calibration flask. For example, add 100 µL of the 1000 µg/mL IS stock to each 10 mL flask to achieve a final IS concentration of 10 µg/mL in all standards.

  • Dilute each flask to the 10 mL mark with the solvent.

  • Transfer each calibration standard to a labeled 2 mL autosampler vial.

Protocol 2: Sample Preparation
  • Accurately weigh or measure a known amount of the sample (e.g., 1 mL of a gasoline sample) into a 10 mL volumetric flask.

  • Add the same constant volume of the IS Stock Solution as used in the calibration standards (e.g., 100 µL of 1000 µg/mL IS stock).

  • Dilute to the 10 mL mark with the solvent.

  • If necessary, perform further serial dilutions to bring the analyte concentrations within the calibrated range. Ensure the internal standard is added before any dilution steps that could result in loss of material to correct for such variations.[4]

  • Transfer the final prepared sample to a 2 mL autosampler vial.

Protocol 3: GC System Setup and Analysis

The following table summarizes the recommended starting parameters for a GC-FID system. These may require optimization depending on the specific analytes and instrument.

ParameterRecommended SettingRationale
Inlet Split/SplitlessSplit mode is used for concentrated samples to avoid column overload.
Inlet Temperature250 °CEnsures rapid volatilization of all analytes.
Injection Volume1 µLA common volume for capillary columns.
Split Ratio50:1Adjustable based on sample concentration.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program Initial: 40 °C, hold for 2 minAllows for good separation of highly volatile compounds.
Ramp: 10 °C/min to 200 °CA moderate ramp rate to elute heavier components.
Final Hold: Hold at 200 °C for 5 minEnsures all components are eluted from the column.
Detector (FID) FIDHighly sensitive to hydrocarbons.
Temperature280 °CPrevents condensation of analytes in the detector.
Hydrogen Flow30 mL/minFuel for the flame.
Air Flow300 mL/minOxidizer for the flame.
Makeup Gas (N₂)25 mL/minImproves peak shape and detector response.
Protocol 4: Calibration and Quantification
  • Sequence Setup: Create a sequence in the chromatography software to inject the calibration standards from lowest to highest concentration, followed by the prepared samples.

  • Calibration Curve Generation: After the run, the software will integrate the peak areas for each analyte and for the internal standard (this compound).

  • For each calibration level, calculate the Response Factor (RF) or the Peak Area Ratio .[11]

    • Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot a calibration curve of the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression on the data points. The method is considered linear and valid if the coefficient of determination (R²) is ≥ 0.995.[18]

  • Sample Quantification: For each sample, the software will calculate the Peak Area Ratio. Using the equation of the line from the calibration curve (y = mx + c), it will then calculate the unknown concentration of the analyte in the sample.

System Workflow and Data Visualization

The overall analytical process, from preparation to final quantification, is a self-validating system designed to ensure data integrity.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Analyte & IS Stock Solutions B Create Calibration Standards (Varying Analyte Conc.) A->B D Add Constant Amount of IS to ALL Standards & Samples A->D C Prepare Unknown Sample(s) C->D E Inject into GC-FID/MS D->E F Chromatographic Separation E->F G Data Acquisition (Peak Areas) F->G H Calculate Peak Area Ratios (Analyte Area / IS Area) G->H I Generate Calibration Curve (Ratio vs. Concentration) H->I K Calculate Unknown Concentration from Sample Ratio H->K J Validate Linearity (R² ≥ 0.995) I->J L Final Reportable Result K->L

Caption: Workflow for quantitative GC analysis using an internal standard.

Safety Precautions

This compound is a highly flammable liquid and vapor.[19][20] Vapors may cause drowsiness and dizziness.[19] All handling should be performed in a well-ventilated fume hood.[19] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[20][21] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][19] Store in a tightly closed container in a designated flammable storage area.[21]

Conclusion

This application note details a robust and reliable method for using this compound as an internal standard for the quantitative analysis of volatile hydrocarbons by gas chromatography. By correcting for variations in sample injection and preparation, this internal standard method significantly enhances the precision and accuracy of results. The provided protocols for standard preparation, instrument setup, and data analysis offer a validated starting point for researchers in environmental analysis, petroleum quality control, and other fields requiring precise quantification of volatile organic compounds.

References

Application Notes and Protocols: Photosensitized Oxidation of cis-3-Methyl-2-pentene in Zeolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Confined Spaces for Regioselective Oxidations

The selective oxidation of organic molecules is a cornerstone of modern synthetic chemistry, with applications ranging from fine chemical synthesis to the development of new pharmaceutical intermediates. The photosensitized oxidation of alkenes, particularly the ene reaction involving singlet oxygen (¹O₂), offers a powerful method for the introduction of oxygen functionalities. However, a significant challenge in these reactions is controlling the regioselectivity, especially with unsymmetrical alkenes where multiple allylic hydrogens are available for abstraction.

This application note details a protocol for the photosensitized oxidation of cis-3-methyl-2-pentene, a trisubstituted alkene, utilizing a zeolite-based catalytic system. We will explore how the confined environment of a NaY zeolite, impregnated with a photosensitizing dye, can steer the reaction towards a specific constitutional isomer, a feat not readily achievable in isotropic solution. This guide is intended for researchers in organic synthesis, catalysis, and materials science, providing both the theoretical underpinnings and a practical, step-by-step protocol for conducting this regioselective oxidation.

Theoretical Background: The Singlet Oxygen Ene Reaction and Zeolite-Mediated Selectivity

The photosensitized oxidation of alkenes like this compound proceeds via a Type II mechanism.[1][2] In this process, a photosensitizer (Sens), such as thionine, absorbs light and is promoted to an excited singlet state (¹Sens), which then undergoes intersystem crossing to a longer-lived triplet state (³Sens). This triplet sensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).

Singlet oxygen reacts with alkenes bearing allylic hydrogens in a concerted "ene" reaction.[3] This reaction involves the abstraction of an allylic hydrogen with a concomitant shift of the double bond and formation of an allylic hydroperoxide. For this compound, there are three distinct allylic positions from which a hydrogen can be abstracted, potentially leading to a mixture of three different hydroperoxide products in a solution-phase reaction.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure.[4] Their cages and channels, with dimensions on the molecular scale, can act as "microreactors," imposing steric constraints on guest molecules.[5] By performing the photosensitized oxidation within the supercages of a NaY zeolite, we can exploit these confinement effects to control the regioselectivity of the reaction.[6] The zeolite framework can preferentially stabilize a specific conformation of the alkene, making one allylic hydrogen more accessible to the singlet oxygen generated in situ, thus favoring the formation of a single product.[4]

Reaction Mechanism and Expected Regioselectivity

The reaction of singlet oxygen with this compound is expected to yield three possible allylic hydroperoxides. The generally accepted mechanism proceeds through a perepoxide-like transition state.[7]

In an unconstrained environment (e.g., in methanol), the reaction is anticipated to produce a mixture of these products, with the relative ratios governed by the statistical availability and reactivity of the different allylic hydrogens.

However, within the confines of a NaY zeolite, the alkene is expected to adopt a conformation that minimizes steric interactions with the zeolite framework. This conformational restriction is hypothesized to favor the abstraction of the hydrogen from the C4 methylene group, leading to the preferential formation of 3-hydroperoxy-3-methyl-1-pentene.

G cluster_0 Photosensitization (Type II) cluster_1 Ene Reaction in Zeolite Sens Sens 1Sens_star 1Sens_star Sens->1Sens_star 3Sens_star 3Sens_star 1Sens_star->3Sens_star ISC 3Sens_star->Sens + ³O₂ - ¹O₂ Alkene_Zeolite This compound in NaY Zeolite TS_Zeolite Perepoxide-like Transition State Alkene_Zeolite->TS_Zeolite + ¹O₂ Product_Zeolite Major Product: 3-Hydroperoxy-3-methyl-1-pentene TS_Zeolite->Product_Zeolite

Experimental Protocol

This protocol is divided into three main stages: preparation of the thionine-sensitized NaY zeolite, the photosensitized oxidation reaction, and the analysis of the reaction products.

Part 1: Preparation of Thionine-NaY Zeolite (Thio-NaY)

This procedure describes the incorporation of the thionine photosensitizer into the NaY zeolite via ion exchange.

Materials:

  • NaY Zeolite (powder, commercially available)

  • Thionine acetate

  • Deionized water

  • Centrifuge

  • Drying oven

Procedure:

  • Activation of NaY Zeolite: Place 1.0 g of NaY zeolite powder in a ceramic crucible and heat at 450 °C for 4 hours in a muffle furnace. Allow to cool to room temperature in a desiccator. This step removes adsorbed water from the zeolite pores.

  • Preparation of Thionine Solution: Prepare a 1 x 10⁻⁴ M aqueous solution of thionine acetate.

  • Ion Exchange: Suspend the activated NaY zeolite (1.0 g) in 100 mL of the thionine solution. Stir the suspension in the dark at room temperature for 24 hours to facilitate ion exchange.

  • Isolation of Thio-NaY: Centrifuge the suspension at 4000 rpm for 15 minutes. Decant the supernatant.

  • Washing: Resuspend the colored zeolite pellet in 100 mL of deionized water and stir for 1 hour. Centrifuge and decant the supernatant. Repeat this washing step until the supernatant is colorless to ensure removal of surface-adsorbed dye.

  • Drying: Dry the final purple-colored Thio-NaY powder in an oven at 100 °C for 12 hours. Store the dried catalyst in a desiccator.

Part 2: Photosensitized Oxidation of this compound

This part of the protocol details the photochemical reaction. A parallel reaction in a homogeneous solvent (methanol) should be run as a control to demonstrate the effect of the zeolite.

Materials:

  • Thio-NaY catalyst

  • This compound

  • Methanol (spectroscopic grade)

  • Pyrex reaction vessel with a magnetic stirrer

  • Oxygen source (balloon or cylinder with regulator)

  • Light source (e.g., 500W tungsten-halogen lamp with a suitable filter to cut off UV light, λ > 450 nm)

  • Water bath for temperature control

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM)

Procedure:

A. Reaction in Zeolite:

  • Reaction Setup: To a Pyrex reaction vessel, add 100 mg of the prepared Thio-NaY catalyst and 20 mL of methanol.

  • Substrate Addition: Add 1.0 mmol of this compound to the suspension.

  • Oxygenation: Seal the vessel and purge with oxygen for 10 minutes, then maintain a positive pressure of oxygen using a balloon.

  • Irradiation: Place the reaction vessel in a water bath maintained at 20 °C to prevent heating from the lamp. Stir the suspension vigorously and irradiate with the light source.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering the catalyst, and analyzing the filtrate by GC-MS (after reduction, see Part 3).

  • Work-up: Upon completion of the reaction (e.g., after 4 hours or when starting material is consumed), filter off the Thio-NaY catalyst. Wash the catalyst with a small amount of dichloromethane.

B. Control Reaction in Solution:

  • Reaction Setup: Dissolve a catalytic amount of thionine acetate in 20 mL of methanol in a Pyrex reaction vessel to achieve a similar absorbance to the zeolite suspension at the irradiation wavelength.

  • Substrate Addition: Add 1.0 mmol of this compound.

  • Oxygenation and Irradiation: Follow steps 3 and 4 as described for the zeolite reaction.

  • Work-up: After the reaction is complete, proceed directly to the reduction step.

Part 3: Product Analysis

The primary products, allylic hydroperoxides, are thermally labile and not ideal for direct GC-MS analysis.[8] Therefore, they are reduced to the more stable corresponding alcohols before analysis.

Materials:

  • Triphenylphosphine (PPh₃) or Sodium borohydride (NaBH₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reduction of Hydroperoxides: To the reaction mixture (filtrate from the zeolite reaction or the entire solution from the control reaction), add a slight excess (e.g., 1.2 equivalents) of triphenylphosphine. Stir at room temperature for 1 hour. Alternatively, carefully add sodium borohydride in small portions at 0 °C.

  • Extraction: If NaBH₄ was used, quench the reaction carefully with water, then extract the aqueous layer with dichloromethane (3 x 20 mL). If PPh₃ was used, the solvent can be removed under reduced pressure and the residue taken up in a suitable solvent for chromatography.

  • Drying and Concentration: Combine the organic extracts, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • GC-MS Analysis: Analyze the resulting crude alcohol mixture by GC-MS to determine the product distribution (regioisomers). Compare the chromatograms from the zeolite-catalyzed reaction and the solution-phase reaction.

  • NMR Spectroscopy: For a more detailed structural characterization, the individual alcohol products can be isolated by column chromatography and analyzed by ¹H and ¹³C NMR.

Data and Expected Results

The primary outcome of this experiment is the comparison of the product distribution from the photosensitized oxidation of this compound in solution versus within the NaY zeolite.

Reaction Condition Major Product Expected Product Distribution (Relative %)
Methanol SolutionMixture of allylic alcohols (after reduction)3-Methyl-1-penten-3-ol, 3-Methyl-3-penten-2-ol, 4-Methyl-3-penten-2-ol
Thio-NaY in MethanolPredominantly 3-Methyl-1-penten-3-ol (after reduction)>90% 3-Methyl-1-penten-3-ol

Note: The exact product distribution in solution may vary depending on the specific reaction conditions. The distribution within the zeolite is a predicted outcome based on steric hindrance effects.

G

Troubleshooting and Key Considerations

  • Sensitizer Leaching: Ensure thorough washing of the Thio-NaY catalyst to remove any non-exchanged dye. Leaching of the dye into the solution would lead to a competing homogeneous reaction, reducing the observed regioselectivity.

  • Over-oxidation: Prolonged irradiation times can lead to the formation of secondary oxidation products. Monitor the reaction closely to stop it at the optimal time.

  • Light Source: Use a filter to remove high-energy UV light, which can cause degradation of the substrate, products, and sensitizer.

  • Oxygen Supply: A continuous and sufficient supply of oxygen is crucial for the reaction, as it is a key reagent in the formation of singlet oxygen.

Conclusion

The use of zeolites as microreactors for photosensitized oxidation reactions represents a powerful strategy for controlling product selectivity. This application note provides a detailed protocol for the regioselective oxidation of this compound, demonstrating the potential of shape-selective catalysis in a photochemical context. By confining the reaction within the supercages of NaY zeolite, it is possible to overcome the inherent lack of selectivity observed in solution-phase reactions, thereby providing a more efficient route to a single, desired allylic hydroperoxide. This methodology holds significant promise for the development of more sustainable and selective chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals facing challenges in the stereoselective synthesis of cis-3-Methyl-2-pentene. The construction of trisubstituted alkenes with high cis (or Z) selectivity is a known synthetic hurdle, often plagued by issues of low selectivity, over-reduction, or the formation of the thermodynamically more stable trans isomer.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My partial hydrogenation of 3-methyl-2-pentyne is producing a mixture of the desired cis-alkene, the trans-alkene, and fully reduced 3-methylpentane. How can I improve the selectivity?

Answer: This is a classic problem of poor catalyst activity or over-reduction. The key is to use a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene.[4][5]

  • Potential Cause 1: Over-active Catalyst. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are too reactive and will reduce the alkyne completely to an alkane.[6]

    • Solution: Employ a catalyst specifically designed for cis-alkene synthesis. The two primary choices are Lindlar's catalyst and P-2 Nickel catalyst.

      • Lindlar's Catalyst: This is a palladium catalyst supported on calcium carbonate or barium sulfate and "poisoned" with lead acetate and quinoline.[6][7][8] The poison deactivates the catalyst just enough to stop the reaction at the cis-alkene stage.[4]

      • P-2 Nickel Catalyst (Ni₂B): This is an excellent, lead-free alternative prepared in situ from nickel(II) acetate and sodium borohydride.[4][6] It often provides very high cis selectivity.[7]

  • Potential Cause 2: Reaction Monitoring. Allowing the reaction to run for too long, even with the correct catalyst, can lead to over-reduction.

    • Solution: Monitor the reaction progress diligently. Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting alkyne. The reaction should be stopped immediately once the alkyne is consumed. Monitoring hydrogen uptake with a gas burette is also a precise method.[4]

  • Potential Cause 3: Catalyst Quality. An old or improperly prepared catalyst may have lost its selectivity.

    • Solution: If using P-2 Ni, always prepare it freshly in situ. If using Lindlar's catalyst, purchase from a reputable supplier and store it under an inert atmosphere.

Question 2: I am attempting a Wittig reaction to synthesize this compound, but I'm getting a poor Z:E (cis:trans) ratio. What am I doing wrong?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For high cis-selectivity, especially for trisubstituted alkenes, precise control is necessary.

  • Potential Cause 1: Ylide Stability. The use of a "stabilized" ylide (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone) strongly favors the formation of the trans (E)-alkene.[9][10]

    • Solution: You must use a non-stabilized ylide . For the synthesis of 3-methyl-2-pentene, this would involve reacting either propanal with sec-butylidenetriphenylphosphorane or acetone with propylidenetriphenylphosphorane. Both ylides are non-stabilized (alkyl-substituted) and will kinetically favor the cis-alkene product.[11]

  • Potential Cause 2: Presence of Lithium Salts. A very common cause for reduced cis-selectivity is the presence of lithium salts, which are often generated when using n-butyllithium (n-BuLi) to deprotonate the phosphonium salt. Lithium cations can stabilize the betaine intermediate, allowing it to equilibrate to the more thermodynamically stable threo-betaine, which leads to the trans-alkene.[9][10]

    • Solution: Employ "salt-free" conditions. Use a base that does not introduce lithium cations. Sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices. Perform the reaction at low temperatures (e.g., -78 °C) to further favor the kinetic cis product.

  • Potential Cause 3: Inefficient Byproduct Removal. The triphenylphosphine oxide byproduct can sometimes complicate purification and analysis.

    • Solution: While this doesn't affect the reaction's selectivity, purification can be simplified by precipitating the byproduct from a nonpolar solvent like hexane or by using column chromatography.

Question 3: I ran a Horner-Wadsworth-Emmons (HWE) reaction and, as expected, obtained the trans-isomer. Are there modifications to favor the cis-product?

Answer: Yes. While the standard Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high trans-selectivity, several modifications have been developed to produce cis-alkenes.[12][13]

  • Cause: The standard HWE mechanism involves a thermodynamically controlled pathway where the intermediates leading to the trans-alkene are lower in energy.[14]

    • Solution: Use Modified Phosphonates. The key is to accelerate the elimination of the oxaphosphetane intermediate, which favors the kinetically formed cis-product. This is achieved by using phosphonates with electron-withdrawing groups on the phosphorus atom.

      • Still-Gennari Modification: This employs phosphonates with bis(2,2,2-trifluoroethoxy) groups. The high electronegativity of the fluorine atoms speeds up the elimination step, preserving the initial kinetic syn-addition stereochemistry to yield the cis-alkene.[14]

      • Ando/Koketsu Modification: Using phosphonates with aryl groups containing electron-withdrawing substituents, such as bis(2,4-difluorophenyl)phosphonoacetates, has also been shown to produce high cis-selectivity.[15][16]

    • Reaction Conditions: These modified HWE reactions are typically run at low temperatures with a strong, non-coordinating base like KHMDS in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[12]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable method for producing this compound with high stereopurity? A: For laboratory scale, the partial hydrogenation of 3-methyl-2-pentyne using a P-2 Nickel catalyst is often the most reliable and straightforward method.[4][6] It avoids the use of toxic lead, the catalyst is easily prepared in situ, and it typically gives excellent cis-selectivity (>95%).[4] For larger-scale industrial applications, catalytic methods are generally preferred over stoichiometric ones like the Wittig reaction due to better atom economy and easier product purification.

Q: How can I accurately determine the cis:trans ratio in my final product? A: The most common and accurate methods are:

  • Gas Chromatography (GC): Due to differences in their boiling points and shapes, cis and trans isomers can often be separated and quantified using a standard GC instrument with a nonpolar capillary column.[17]

  • Proton NMR (¹H NMR): The coupling constants (J-values) of the vinylic protons can sometimes be used, but for a trisubstituted alkene like 3-methyl-2-pentene, the key diagnostic is the chemical shift of the allylic protons. The substituents in the cis isomer often cause unique shifts compared to the trans isomer due to anisotropic effects. Comparing the integration of these distinct signals provides the isomeric ratio.

Q: What is the underlying mechanistic reason for the stereoselectivity in these reactions? A:

  • Alkyne Hydrogenation: The reaction occurs on the surface of a heterogeneous metal catalyst. The alkyne adsorbs onto the surface, and two hydrogen atoms are delivered to the same face of the triple bond (syn-addition) before the product desorbs. This inherently leads to a cis-alkene.[5][8]

  • Wittig Reaction (non-stabilized): The reaction proceeds via a kinetically controlled, irreversible [2+2] cycloaddition to form an oxaphosphetane intermediate. The sterically favored approach leads to a syn-oxaphosphetane, which rapidly collapses to form the cis-alkene and triphenylphosphine oxide.[10][11]

  • HWE Reaction (Still-Gennari): The electron-withdrawing groups on the phosphonate make the phosphorus atom highly electrophilic. This drastically increases the rate of elimination of the oxaphosphetane intermediate, making the step irreversible and trapping the kinetic product, which is the cis-alkene.[14]

Part 3: Data & Methodologies

Comparative Summary of Synthetic Methods
MethodReagentsTypical YieldTypical cis (Z) SelectivityKey AdvantagesKey Disadvantages
Lindlar Hydrogenation 3-methyl-2-pentyne, H₂, Lindlar's Catalyst85-98%>95%Well-established, reliable, high yields.[4]Uses toxic lead, catalyst can be pyrophoric, risk of over-reduction.[4]
P-2 Nickel Hydrogenation 3-methyl-2-pentyne, H₂, Ni(OAc)₂, NaBH₄80-95%>96%Lead-free, high selectivity, mild conditions.[4][6]Catalyst must be prepared in situ, can be air-sensitive.
Wittig Olefination Propanal + sec-butyl ylide (salt-free)60-85%85-95%Broad functional group tolerance, avoids metal catalysts.[2]Stoichiometric byproduct, requires salt-free conditions for high selectivity.
Still-Gennari HWE Aldehyde/Ketone + Trifluoroethyl-phosphonate, KHMDS, 18-crown-670-90%>90%High cis-selectivity, byproduct is water-soluble.[14]Modified phosphonate reagent is expensive or requires synthesis.
Detailed Experimental Protocols

Protocol 1: cis-Selective Hydrogenation using P-2 Nickel Catalyst

This protocol describes the in situ generation of the P-2 Ni catalyst and subsequent hydrogenation of 3-methyl-2-pentyne.

  • Catalyst Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve Nickel(II) acetate tetrahydrate (0.05 eq) in 95% ethanol.

  • With vigorous stirring, add a solution of sodium borohydride (NaBH₄) (0.10 eq) in 95% ethanol dropwise. The immediate formation of a fine black precipitate of P-2 Nickel (Ni₂B) will be observed.[4] Stir for 5 minutes.

  • Hydrogenation: To this black suspension, add ethylenediamine (0.05 eq, as a ligand) followed by the substrate, 3-methyl-2-pentyne (1.0 eq).

  • Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a positive pressure with a balloon.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by GC until the starting alkyne is no longer detectable (typically 1-3 hours).

  • Workup: Carefully replace the H₂ atmosphere with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the black catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Protocol 2: cis-Selective Wittig Olefination under Salt-Free Conditions

This protocol uses KHMDS to generate a non-stabilized ylide for reaction with propanal.

  • Ylide Generation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sec-butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) in THF via syringe. The solution will turn a deep orange/red color, indicating ylide formation. Allow the mixture to stir at -78 °C for 1 hour.

  • Olefination: Add freshly distilled propanal (1.0 eq) dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours or until TLC indicates consumption of the aldehyde.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure. The triphenylphosphine oxide byproduct can be largely removed by precipitation from cold hexane. Further purification of the liquid product is achieved by column chromatography or distillation.

Part 4: Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Low cis-Selectivity

Troubleshooting_Workflow start Low cis-Selectivity Observed method Which method was used? start->method hydro Partial Hydrogenation method->hydro Hydrogenation wittig Wittig Reaction method->wittig Wittig hwe HWE Reaction method->hwe HWE hydro_q1 Is alkane byproduct present? hydro->hydro_q1 hydro_a1_yes Action: Reduce reaction time. Monitor via GC. Check catalyst quality. hydro_q1->hydro_a1_yes Yes hydro_a1_no Action: Ensure catalyst is properly 'poisoned'. Use P-2 Ni as alternative. hydro_q1->hydro_a1_no No end_node Re-run Experiment & Analyze hydro_a1_yes->end_node hydro_a1_no->end_node wittig_q1 Was a non-stabilized ylide used? wittig->wittig_q1 wittig_a1_no Error: Wrong ylide type. Must use non-stabilized ylide. wittig_q1->wittig_a1_no No wittig_q2 Was n-BuLi used as base? wittig_q1->wittig_q2 Yes wittig_a2_yes Action: Switch to salt-free base (KHMDS or NaHMDS). Run at -78°C. wittig_q2->wittig_a2_yes Yes wittig_a2_no Action: Check for other sources of metal cations. Ensure anhydrous conditions. wittig_q2->wittig_a2_no No wittig_a2_yes->end_node wittig_a2_no->end_node hwe_q1 Was a standard phosphonate used? hwe->hwe_q1 hwe_a1_yes Result is expected (trans). Action: Use Still-Gennari or other Z-selective phosphonate. hwe_q1->hwe_a1_yes Yes hwe_a1_yes->end_node

Caption: Decision tree for troubleshooting poor cis-selectivity.

Diagram 2: Simplified Mechanistic Divergence in Olefination Reactions

Mechanism_Comparison cluster_wittig Wittig Reaction (Non-stabilized) cluster_hwe Standard HWE Reaction w_start Ylide + Aldehyde w_ts Kinetic [2+2] Cycloaddition (Irreversible) w_start->w_ts w_inter syn-Oxaphosphetane (Less Stable) w_ts->w_inter w_prod cis-Alkene w_inter->w_prod h_start Phosphonate Anion + Aldehyde h_inter1 syn/anti Adducts (Reversible) h_start->h_inter1 h_inter2 threo-Oxaphosphetane (More Stable) h_inter1->h_inter2 h_prod trans-Alkene h_inter2->h_prod

Caption: Kinetic vs. thermodynamic control in Wittig vs. HWE reactions.

References

Technical Support Center: Maximizing cis-3-Methyl-2-pentene Yield in the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of cis-3-Methyl-2-pentene via the Wittig reaction. We will delve into the mechanistic nuances, troubleshoot common issues, and provide a validated protocol to maximize the yield and stereoselectivity of your desired Z-alkene.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stereochemical outcome of the Wittig reaction.

Q1: My reaction is producing a significant amount of trans-3-Methyl-2-pentene. Why am I not getting pure cis-isomer?

The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide you are using.[1][2]

  • Unstabilized Ylides : These ylides have alkyl or hydrogen substituents on the carbanionic carbon (e.g., the ylide derived from ethyltriphenylphosphonium bromide). They are highly reactive and typically react under kinetic control.[3] The reaction proceeds through a concerted, puckered four-membered transition state that minimizes steric interactions, leading to a syn-oxaphosphetane intermediate. This intermediate rapidly and irreversibly decomposes to the (Z)-alkene (cis).[4][5] To synthesize this compound, you must use an unstabilized ylide.

  • Stabilized Ylides : These contain electron-withdrawing groups (like esters or ketones) that delocalize the negative charge, making the ylide more stable and less reactive.[6] Their reaction is reversible and proceeds under thermodynamic control, favoring the more stable anti-oxaphosphetane, which yields the (E)-alkene (trans).[7]

If you are observing a mixture of isomers, you are likely facing conditions that disrupt the kinetic control of an unstabilized ylide. This is often due to the presence of lithium salts, as discussed in Q3.

Q2: To synthesize 3-Methyl-2-pentene, should I react propanal with an isopropyl-derived ylide or acetone with an ethyl-derived ylide?

Both routes utilize unstabilized ylides and can, in principle, yield the desired product. However, the route involving an aldehyde is generally preferred.

  • Route A: Propanal (aldehyde) + Isopropyltriphenylphosphonium ylide.

  • Route B: Acetone (ketone) + Ethyltriphenylphosphonium ylide.

Aldehydes are inherently more electrophilic and less sterically hindered than ketones.[8] Consequently, Route A is expected to proceed faster and with higher yields. Reactions with sterically hindered ketones can be sluggish and may result in lower yields.[9] Therefore, the propanal-based approach is the more robust and recommended strategy.

Q3: What are "salt-free" Wittig conditions, and why are they critical for high cis-selectivity?

"Salt-free" refers to reaction conditions where lithium salts (e.g., LiBr, LiI) are absent or their effects are minimized. The presence of lithium cations can have a profound, and often detrimental, effect on cis-selectivity.[4]

Lithium salts can coordinate to the oxygen atom of the intermediate betaine or oxaphosphetane, slowing the irreversible decomposition to the alkene and triphenylphosphine oxide (TPPO).[10][11] This allows for equilibration to the more thermodynamically stable threo-betaine or trans-oxaphosphetane, which ultimately leads to the undesired (E)-alkene.[4][8] This process is often termed "stereochemical drift."

To achieve high cis-selectivity, it is crucial to use bases with sodium or potassium counterions (e.g., NaH, NaNH₂, KHMDS, NaHMDS) when generating the ylide from its phosphonium salt. If n-Butyllithium (n-BuLi) must be used, the addition of a lithium-chelating agent or performing a salt precipitation step is recommended.

Q4: How does solvent choice impact the cis/trans ratio?

Solvent polarity plays a key role. For unstabilized ylides, non-polar, aprotic solvents like diethyl ether or tetrahydrofuran (THF) are standard and favor the formation of the cis-alkene by stabilizing the kinetically preferred puckered transition state.[4] Performing the reaction in polar aprotic solvents like dimethylformamide (DMF) in the presence of iodide salts can further enhance the formation of the Z-isomer, often leading to almost exclusive cis-alkene product.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: Low Overall Yield or No Reaction

Potential Cause Troubleshooting & Optimization Strategy
Incomplete Ylide Formation The formation of an unstabilized ylide requires a very strong base.[9] Ensure your base (e.g., n-BuLi, NaH) is fresh and of high quality. Ylide formation is often indicated by a distinct color change to deep orange or red.[9] If no color appears, your base may be inactive or your system may have moisture.
Ylide Instability Unstabilized ylides are sensitive to moisture and oxygen.[9] Always use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) and anhydrous solvents.[9] It is best to generate the ylide in situ and use it immediately.[6]
Poor Aldehyde Quality Aldehydes can easily oxidize to carboxylic acids or polymerize upon storage.[8][9] Use freshly distilled or recently purchased propanal for best results. Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[9]
Steric Hindrance While less of an issue with aldehydes, significant steric bulk on either the ylide or carbonyl can slow the reaction.[9] If using a hindered substrate, you may need to warm the reaction from its initial low temperature (e.g., -78 °C) to 0 °C or room temperature and allow for longer reaction times. Monitor progress by TLC.

Problem 2: Poor cis:trans Selectivity (High % of trans-isomer)

Potential Cause Troubleshooting & Optimization Strategy
Presence of Lithium Salts This is the most common cause of poor cis-selectivity. If you used n-BuLi to generate the ylide from a phosphonium bromide/iodide, LiBr/LiI is present and causes stereochemical drift.[4][11] Solution: Switch to a sodium or potassium base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS). These bases result in the precipitation of NaBr/KBr, creating "salt-free" conditions.
Reaction Temperature Too High While the initial cycloaddition is kinetically controlled, higher temperatures can provide enough energy to overcome the barrier to equilibration, favoring the thermodynamic trans product. Solution: Perform the ylide generation and the subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C or 0 °C).[9]
Incorrect Solvent Using polar, protic solvents will destroy the ylide. Using certain polar aprotic solvents without careful control can sometimes affect selectivity. Solution: Stick to standard non-polar aprotic solvents like THF or diethyl ether for reliable cis-selectivity.[4]

Problem 3: Difficulty Purifying the Product from Triphenylphosphine Oxide (TPPO)

TPPO is the main byproduct of the Wittig reaction and its removal can be challenging due to its polarity and tendency to co-crystallize.

Purification Strategy Description
Crystallization TPPO is a highly crystalline solid. If your product is a liquid (like 3-Methyl-2-pentene), you can often remove the bulk of TPPO by concentrating the reaction mixture and precipitating the TPPO by adding a non-polar solvent like hexane or pentane, then filtering.
Chromatography Standard silica gel column chromatography is effective. TPPO is more polar than the alkene product. Use a non-polar eluent system (e.g., Hexane or Hexane/Ethyl Acetate mixtures) to elute the desired alkene first.
Alternative Reactions If TPPO removal remains a persistent issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble, which greatly simplifies purification.[9] However, the standard HWE reaction typically favors (E)-alkenes.

Section 3: Optimized Protocol for this compound Synthesis

This protocol is designed to maximize cis-selectivity by employing salt-free conditions.

Part A: Preparation of Isopropyltriphenylphosphonium Iodide

  • In a round-bottom flask equipped with a reflux condenser, combine triphenylphosphine (1.0 eq) and 2-iodopropane (1.1 eq) in anhydrous acetonitrile or toluene.

  • Heat the mixture to reflux for 24-48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, then to 0 °C in an ice bath.

  • The white phosphonium salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: cis-Selective Wittig Reaction

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the Isopropyltriphenylphosphonium iodide (1.1 eq) in anhydrous THF.[9]

    • Cool the suspension to 0 °C in an ice bath.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. (Alternatively, use KHMDS or NaHMDS for better solubility).

    • Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is indicated by the formation of a deep orange/red color and the precipitation of sodium iodide.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly distilled propanal (1.0 eq) in anhydrous THF dropwise via a syringe.[9]

    • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether or pentane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Purification: The solvent can be carefully removed by distillation. Since 3-Methyl-2-pentene is volatile, fractional distillation is the preferred method to separate it from any remaining solvent and the less volatile TPPO. For small-scale reactions, flash chromatography on silica gel using hexane as the eluent will effectively separate the non-polar alkene product from the polar TPPO.

Section 4: Visualizing the Process

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ylide Unstabilized Ylide (R=Alkyl) ts Puckered Transition State ylide->ts [2+2] Cycloaddition (Kinetic Control) aldehyde Aldehyde aldehyde->ts oxaphosphetane syn-Oxaphosphetane cis_alkene cis-Alkene (Z) oxaphosphetane->cis_alkene Syn-elimination tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo ts->oxaphosphetane Irreversible

Troubleshooting_Flowchart start Problem: Low cis:trans Ratio q1 What base was used to generate the ylide? start->q1 a1_buLi n-BuLi q1->a1_buLi a1_other NaH, KHMDS, NaHMDS q1->a1_other sol1 Root Cause: Presence of Li+ salts causes stereochemical drift. a1_buLi->sol1 q2 Reaction appears OK. Check other factors: - Temperature too high? - Impure aldehyde? a1_other->q2 rec1 Recommendation: Switch to a sodium or potassium base (NaH, KHMDS) to create 'salt-free' conditions. sol1->rec1

Section 5: Data Summary

Table 1: Effect of Ylide Type on Stereoselectivity

Ylide TypeSubstituent (R) on Ylidic CarbonReaction ControlPredominant Product
Unstabilized Alkyl, HKineticcis (Z)-Alkene [1][4]
Semi-stabilized Aryl, VinylMixedMixture of cis & trans [4]
Stabilized -COOR, -COR, -CNThermodynamictrans (E)-Alkene [1][7]

Table 2: Influence of Reaction Conditions on cis:trans Ratio for Unstabilized Ylides

ConditionRecommended for High cis YieldRationale
Base NaH, KHMDS, NaHMDSCreates "salt-free" conditions, preventing equilibration to the trans isomer.[11]
Solvent Aprotic, non-polar (THF, Ether)Favors the kinetically controlled pathway.[4]
Temperature Low (-78 °C to 0 °C)Suppresses the thermodynamically favored pathway to the trans isomer.[9]
Salts Avoid Lithium HalidesLi+ ions catalyze equilibration, leading to lower cis-selectivity ("stereochemical drift").[4]

References

Technical Support Center: Grignard Synthesis of 3-Methyl-2-Pentene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of precursors to 3-methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, we will address common challenges, with a focus on identifying and mitigating side reactions to optimize the synthesis of your target alcohol precursor, which can then be dehydrated to form 3-methyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when synthesizing a precursor for 3-methyl-2-pentene via a Grignard reaction?

A1: The Grignard reaction, while versatile, is sensitive to several competing reaction pathways. The most prevalent side reactions include:

  • Wurtz Coupling: This reaction involves the coupling of the organohalide with the Grignard reagent, resulting in a homocoupled byproduct (R-R).[1][2] This consumes your Grignard reagent and complicates purification.

  • Enolization: If your carbonyl substrate (typically a ketone for a tertiary alcohol precursor) has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate.[3][4] Upon workup, this regenerates the starting ketone, reducing your product yield.

  • Reaction with Protoc Solvents or Atmospheric Moisture: Grignard reagents are potent bases and will readily react with any source of protons, such as water, alcohols, or even atmospheric moisture, to form an alkane.[5] This is why strictly anhydrous conditions are critical.

  • Reaction with Atmospheric Oxygen and Carbon Dioxide: Exposure to air can lead to the formation of alkoxides and, upon reaction with carbon dioxide, carboxylates, respectively.[6][7]

Q2: I'm seeing a significant amount of a high-boiling point byproduct in my crude NMR. What could it be?

A2: A high-boiling point byproduct is often indicative of a Wurtz coupling product.[8] For instance, if you are using ethyl magnesium bromide, the Wurtz product would be butane. This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[8] To minimize this, ensure slow, dropwise addition of the alkyl halide to the magnesium turnings and maintain good temperature control, often using an ice bath.[9]

Q3: My reaction yield is very low, and I'm recovering a large amount of my starting ketone. What's the likely cause?

A3: This is a classic symptom of enolization.[10] The Grignard reagent is acting as a base and deprotonating the ketone at the alpha-position rather than attacking the carbonyl carbon as a nucleophile.[3][11] The resulting enolate is then protonated during the acidic workup, regenerating the starting ketone. To mitigate this, consider using a less sterically hindered Grignard reagent if your synthesis allows, or run the reaction at a lower temperature to favor the nucleophilic addition pathway.

Q4: I've noticed a white precipitate forming during the preparation of my Grignard reagent, even before adding the carbonyl compound. Should I be concerned?

A4: The formation of a white precipitate during Grignard reagent formation can be due to the reaction of the reagent with atmospheric moisture or oxygen.[6] It can also be unreacted magnesium salts. While small amounts may be unavoidable, excessive precipitation suggests a leak in your apparatus or insufficiently dried glassware and solvent. It is crucial to ensure all components are flame-dried or oven-dried immediately before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[12]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Grignard synthesis of 3-methyl-2-pentene precursors.

Symptom: Low or No Product Yield
Potential Cause Diagnostic Check Corrective Action
Inactive Magnesium Observe the magnesium turnings. Is there a dark, dull coating? Is the reaction failing to initiate (no bubbling or exotherm)?Activate the magnesium surface. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings under an inert atmosphere.
Wet Glassware/Solvent Review your experimental setup and solvent preparation. Were the glassware and solvent rigorously dried?Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool under an inert atmosphere. Use freshly distilled, anhydrous solvent.
Degraded Grignard Reagent Titrate a small aliquot of the Grignard reagent to determine its active concentration.If the concentration is significantly lower than expected, prepare a fresh batch of the reagent, paying close attention to anhydrous and anaerobic conditions.
Enolization of Ketone Analyze the crude reaction mixture by GC-MS or NMR to quantify the amount of recovered starting ketone.Lower the reaction temperature. If possible, choose a less sterically hindered Grignard reagent. The use of cerium(III) chloride can also sometimes suppress enolization.[13]
Symptom: Isolation of an Unexpected Byproduct
Observed Byproduct Likely Side Reaction Mitigation Strategy
Alkane (from Grignard) Reaction with protic sources (water, etc.).Ensure strictly anhydrous conditions.[5]
Homocoupled Product (R-R) Wurtz Coupling.Add the alkyl halide slowly and at a low temperature to avoid high local concentrations.[1][14] A continuous production process can also improve selectivity.[2]
Carboxylic Acid Reaction with Carbon Dioxide (CO₂).[15]Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Experimental Protocol: Minimizing Wurtz Coupling

This protocol outlines a procedure designed to minimize the formation of Wurtz coupling byproducts during the preparation of a Grignard reagent.

Materials:

  • Magnesium turnings

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the alkyl halide (dissolved in anhydrous ether) to the activated magnesium. The reaction should initiate, evidenced by a gentle bubbling and the appearance of a gray, cloudy suspension.

  • Slow Addition: Once initiated, add the remaining alkyl halide solution dropwise from the dropping funnel over a period of 30-60 minutes. Maintain a gentle reflux by controlling the addition rate and, if necessary, cooling the flask in an ice-water bath.[9]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and key side reactions.

Grignard_Synthesis cluster_reactants Reactants cluster_products Products RMgX Grignard Reagent (R-MgX) Alkoxide Magnesium Alkoxide Intermediate RMgX->Alkoxide Nucleophilic Attack Ketone Ketone (e.g., 2-Butanone) Ketone->Alkoxide Alcohol Tertiary Alcohol (Precursor) Alkoxide->Alcohol Acid Workup (H3O+) caption Desired Grignard Reaction Pathway

Caption: Desired Grignard Reaction Pathway

Wurtz_Coupling cluster_reactants Reactants cluster_products Side Products RMgX Grignard Reagent (R-MgX) RR Wurtz Product (R-R) RMgX->RR MgX2 MgX₂ RMgX->MgX2 RX Alkyl Halide (R-X) RX->RR RX->MgX2 caption Wurtz Coupling Side Reaction

Caption: Wurtz Coupling Side Reaction

Enolization cluster_reactants Reactants cluster_products Products RMgX Grignard Reagent (R-MgX) Enolate Magnesium Enolate RMgX->Enolate Acts as Base Alkane Alkane (R-H) RMgX->Alkane Ketone Enolizable Ketone Ketone->Enolate α-Proton Abstraction RegenKetone Regenerated Ketone Enolate->RegenKetone Acid Workup (H3O+) caption Enolization Side Reaction

Caption: Enolization Side Reaction

References

Technical Support Center: Optimization of Reaction Conditions for cis-3-Methyl-2-pentene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cis-3-Methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure both high yield and high stereoselectivity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary synthetic routes for obtaining this compound with high stereoselectivity?

There are three principal methods for the stereoselective synthesis of cis-alkenes like this compound:

  • Partial Hydrogenation of an Alkyne: This involves the reduction of the corresponding alkyne, 3-methyl-2-pentyne, using a "poisoned" catalyst, most commonly Lindlar's catalyst.[1][2][3] The catalyst's reduced activity prevents over-reduction to the alkane and facilitates syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[4][5]

  • The Wittig Reaction: This classic olefination reaction involves reacting an aldehyde (propanal) with a specific phosphorus ylide (e.g., the ylide derived from 2-bromopropane and triphenylphosphine). Using non-stabilized ylides under salt-free conditions typically favors the formation of the cis (or Z) isomer.[6][7][8] The stereochemical outcome is determined by the kinetics of the oxaphosphetane intermediate formation.[9]

  • Hydroboration-Protonolysis of an Alkyne: This is a non-catalytic method where an internal alkyne (3-methyl-2-pentyne) is treated with a sterically hindered borane reagent (like disiamylborane or 9-BBN) followed by protonolysis with a carboxylic acid (e.g., acetic acid).[10][11] The syn-addition of the borane reagent across the triple bond establishes the cis stereochemistry.[12]

Q2: How do I select the most appropriate synthetic route for my needs?

The choice of method depends on factors like substrate availability, required purity, scale, and safety considerations. The following workflow can guide your decision:

G cluster_methods Synthetic Options start Starting Material Availability alkyne 3-Methyl-2-pentyne Available? start->alkyne aldehyde Propanal & Alkyl Halide Available? alkyne->aldehyde No lindlar Lindlar Hydrogenation alkyne->lindlar Yes hydroboration Hydroboration-Protonolysis alkyne->hydroboration Yes wittig Wittig Reaction aldehyde->wittig Yes consider_synthesis Consider synthesizing precursors. aldehyde->consider_synthesis No outcome1 lindlar->outcome1 Good for moderate to large scale. Requires handling H2 gas. outcome2 hydroboration->outcome2 Excellent stereoselectivity. Avoids heavy metals. outcome3 wittig->outcome3 Versatile. Byproduct removal can be challenging. G cluster_pathways Reaction Pathways start Alkyne + H2 catalyst Lindlar Catalyst (Pd/CaCO3 + Poison) start->catalyst intermediate cis-Alkene Adsorbed on Catalyst catalyst->intermediate syn-Addition path_good Desired Path: Alkene Desorbs intermediate->path_good path_bad Over-reduction: Alkene Remains Adsorbed intermediate->path_bad product_cis This compound path_good->product_cis product_alkane 3-Methylpentane path_bad->product_alkane Further H2 Addition G start Low cis:trans Ratio Observed check1 Is the ylide non-stabilized? start->check1 check2 Are lithium salts present? check1->check2 Yes solution1 Use ylide from alkyl halide (e.g., (CH3)2CH-PPh3+) check1->solution1 No check3 What is the reaction solvent/temp? check2->check3 No (Salt-Free) solution2 Use Na- or K-based base (e.g., NaNH2, KOtBu) check2->solution2 Yes solution3 Use non-polar solvent (Toluene) and low temp (-78°C) check3->solution3 Polar/High Temp end High cis-selectivity expected. Re-evaluate other parameters. check3->end Non-polar/Low Temp

References

Technical Support Center: Purification of cis-3-Methyl-2-pentene from its trans Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of cis-3-Methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet significant challenge of separating this compound from its trans isomer. Due to their nearly identical molecular weights and similar chemical structures, these geometric isomers exhibit very close physicochemical properties, making their separation a non-trivial task. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these purification challenges effectively.

Understanding the Core Challenge

The primary difficulty in separating cis- and trans-3-Methyl-2-pentene lies in their subtle differences in physical properties. The cis isomer generally has a slightly lower boiling point and a different molecular shape compared to the more linear trans isomer. These small distinctions are what we must exploit to achieve separation.

PropertyThis compoundtrans-3-Methyl-2-penteneReference(s)
Boiling Point 67-68 °C70-72 °C[1]
Density (at 20°C) 0.692 g/mL0.696 g/mL[1][2]
Refractive Index (n20/D) 1.4021.405

Table 1: Comparison of Physicochemical Properties

The small boiling point difference of only 2-4 °C makes standard distillation inefficient, requiring specialized techniques to achieve high purity of the desired cis isomer.

Troubleshooting Guide

This section is designed to provide rapid solutions to common problems encountered during the purification process.

Q1: My fractional distillation is yielding poor separation of the cis and trans isomers. What are the likely causes and how can I fix it?

Answer: This is a very common issue due to the close boiling points of the isomers. Here are the primary factors to investigate:

  • Cause 1: Inefficient Fractionating Column. Your column may not have enough theoretical plates to resolve the small boiling point difference.

    • Solution:

      • Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). For this specific separation, a column with a high number of theoretical plates is essential.[3]

      • Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient is maintained throughout the column.[4]

  • Cause 2: Distillation Rate is Too Fast. A rapid distillation rate does not allow for the necessary multiple vaporization-condensation cycles (equilibria) required for effective separation.[3]

    • Solution:

      • Reduce the Heating Rate: Decrease the power to your heating mantle to slow down the distillation. Aim for a collection rate of 1-2 drops per second.

      • Optimize Reflux Ratio: If your distillation head allows for it, increase the reflux ratio. This means more of the condensate is returned to the column to re-equilibrate, which enhances separation at the cost of a longer distillation time.

  • Cause 3: Unstable Heat Source. Fluctuations in the heating mantle can disrupt the delicate equilibrium within the column.

    • Solution: Use a proportional-integral-derivative (PID) controller for your heating mantle to ensure a stable and consistent heat input.

Q2: I'm using preparative Gas Chromatography (GC), but my isomer peaks are co-eluting or have poor resolution. What should I do?

Answer: Co-elution in preparative GC is often a matter of optimizing the stationary phase and operational parameters.

  • Cause 1: Inappropriate GC Column. The stationary phase is not selective enough for these specific isomers.

    • Solution:

      • Select a Polar Column: For separating non-polar compounds like alkenes, a more polar stationary phase can often provide better selectivity based on subtle differences in polarity and shape. Consider a column with a polyethylene glycol (wax) or a dicyanoallyl polysiloxane stationary phase. Liquid crystalline stationary phases are also known for their high selectivity towards geometric isomers.[5][6]

      • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.

  • Cause 2: Unoptimized Temperature Program. A fast temperature ramp can cause the isomers to move through the column too quickly, without sufficient interaction with the stationary phase.

    • Solution:

      • Lower the Initial Temperature: Start the oven temperature program at a lower initial temperature.

      • Slow the Ramp Rate: Decrease the temperature ramp rate (e.g., to 1-2 °C/minute). This will increase the retention time but will likely improve the separation.[7]

  • Cause 3: Overloading the Column. Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume. Perform a loading study to determine the maximum sample volume your column can handle while still providing adequate separation.

Q3: I am interested in adductive crystallization, but I'm not sure where to start. What are the key considerations?

Answer: Adductive crystallization is a powerful technique that relies on a host molecule (adductive agent) that selectively forms a crystalline complex with one of the isomers.

  • Key Consideration 1: Choosing the Right Adductive Agent. The agent must show a clear preference for forming a complex with the trans isomer, which is typically more linear and fits better into the crystal lattice of many host compounds.

    • Potential Agents:

      • Urea and Thiourea: These are classic adductive crystallization agents. The linear nature of the trans isomer may allow it to fit within the channels of the urea or thiourea crystal lattice, while the bulkier cis isomer is excluded.[8]

      • Pillararenes: These macrocyclic compounds have shown success in selectively complexing with and separating geometric isomers of other alkenes.[9][10]

  • Key Consideration 2: Solvent Selection. The solvent must be chosen so that the adduct (e.g., trans-isomer-urea complex) is insoluble and precipitates, while the uncomplexed cis isomer remains in solution.

    • Starting Solvents: Methanol or ethanol are common choices for urea/thiourea adductive crystallization.

  • Key Consideration 3: Stoichiometry and Temperature. The ratio of the adductive agent to the isomer mixture and the crystallization temperature are critical parameters that must be optimized experimentally.

Frequently Asked Questions (FAQs)

Q1: Why is the trans isomer generally more stable than the cis isomer for 3-Methyl-2-pentene?

Answer: The greater stability of the trans isomer is primarily due to reduced steric hindrance. In the cis isomer, the alkyl groups (the methyl and ethyl groups) are on the same side of the double bond, leading to steric repulsion between them. In the trans isomer, these larger groups are on opposite sides, minimizing this unfavorable interaction.

Q2: What are the main advantages and disadvantages of each purification technique?

Answer:

TechniqueAdvantagesDisadvantages
Fractional Distillation - Scalable to large quantities- Relatively inexpensive equipment- Difficult for close-boiling isomers- Can be energy-intensive- Potential for thermal degradation or isomerization
Preparative GC - High resolution and purity achievable- Can be automated- Limited sample capacity (typically mg to g scale)- Expensive equipment- Can be time-consuming for large amounts
Adductive Crystallization - Can be highly selective- Potentially low energy consumption- Requires identification of a suitable adductive agent- May require an additional step to recover the isomer from the complex- Can be difficult to scale up

Table 2: Comparison of Purification Techniques

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate these isomers?

Answer: Yes, HPLC can be a viable option, particularly on an analytical scale or for small-scale preparative work. A common approach for separating non-polar isomers like these is to use a silver-impregnated silica gel column (Ag-HPLC). The silver ions interact with the pi electrons of the double bond, and this interaction is often different for cis and trans isomers, allowing for separation.[11]

Q4: How can I monitor the purity of my fractions during the separation process?

Answer: The most effective way to monitor the isomeric ratio in your collected fractions is by using analytical Gas Chromatography (GC) with a Flame Ionization Detector (FID). A capillary GC with a polar stationary phase will typically provide a baseline separation of the two isomers, allowing you to quantify the relative amounts of each.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich the lower-boiling this compound from a cis/trans mixture.

Materials:

  • Mixture of cis- and trans-3-Methyl-2-pentene

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., 50 cm Vigreux or packed column)

  • Distillation head with a thermometer or thermocouple

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer and PID controller

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the isomer mixture and boiling chips in the round-bottom flask.[12]

  • Insulation: Wrap the fractionating column and distillation head with glass wool, followed by a layer of aluminum foil to prevent heat loss.[4]

  • Heating: Begin heating the flask gently. Observe the vapor front as it slowly rises through the column. A slow ascent is crucial for good separation.

  • Equilibration: Allow the system to come to reflux for about 30-60 minutes before collecting any distillate. This allows the vapor-liquid equilibrium to be established throughout the column.

  • Collection: Once the temperature at the distillation head stabilizes, begin collecting the first fraction. The temperature should be close to the boiling point of the cis isomer (67-68 °C). Maintain a slow collection rate of 1-2 drops per second.[3]

  • Fraction Cutting: Collect several small fractions. As the distillation proceeds, the temperature at the head will slowly start to rise. When you see a more significant temperature increase towards the boiling point of the trans isomer (70-72 °C), change the receiving flask.

  • Analysis: Analyze each fraction by analytical GC to determine the isomeric ratio. Combine the fractions that have the desired purity of this compound.

Protocol 2: Preparative Gas Chromatography (GC)

Objective: To obtain high-purity this compound on a small scale.

Materials:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate GC column (e.g., a polar wax or dicyanoallyl polysiloxane column)

  • Mixture of cis- and trans-3-Methyl-2-pentene

  • Volatile solvent (e.g., hexane) for sample dilution if necessary

  • Collection vials/traps

Procedure:

  • Method Development (Analytical Scale): First, develop an analytical method that provides baseline separation of the two isomers. Optimize the column type, temperature program, and carrier gas flow rate.

  • System Preparation: Install the preparative column in the GC. Condition the column according to the manufacturer's instructions.

  • Sample Injection: Inject an appropriate amount of the isomer mixture. Avoid overloading the column. The optimal injection volume should be determined experimentally.

  • Temperature Program (Example):

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/minute to 80 °C.

    • Injector and Detector Temperature: 150 °C.

    • Note: This is a starting point and must be optimized for your specific column and system.[7]

  • Fraction Collection: Set the fraction collector to trap the eluent at the retention time corresponding to the this compound peak.

  • Repetitive Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.

  • Purity Verification: Analyze a small amount of the collected fraction using analytical GC to confirm its purity.

Visualizations

Workflow for Method Selection

MethodSelection start Start with cis/trans Mixture scale_check What is the required scale? start->scale_check purity_check_large High Purity (>99%) Required? scale_check->purity_check_large Large Scale (>10g) purity_check_small High Purity (>99%) Required? scale_check->purity_check_small Small Scale (<10g) frac_dist High-Efficiency Fractional Distillation purity_check_large->frac_dist No adduct_cryst Adductive Crystallization (Method Development Required) purity_check_large->adduct_cryst Yes prep_gc Preparative GC purity_check_small->prep_gc Yes enrichment Fractional Distillation for Enrichment purity_check_small->enrichment No final_gc Final Polish with Preparative GC enrichment->final_gc

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Fractional Distillation

FracDistTroubleshooting start Poor Separation in Fractional Distillation check_rate Is distillation rate < 2 drops/sec? start->check_rate check_column Is column efficient (high theoretical plates)? check_rate->check_column Yes reduce_heat Reduce heating rate check_rate->reduce_heat No check_insulation Is column well insulated? check_column->check_insulation Yes use_better_column Use longer or more efficient column check_column->use_better_column No insulate_column Wrap column with glass wool/foil check_insulation->insulate_column No success Separation Improved check_insulation->success Yes reduce_heat->check_rate use_better_column->success insulate_column->success

Caption: Troubleshooting workflow for fractional distillation.

References

Technical Support Center: Stereochemical Integrity of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling cis-3-Methyl-2-pentene. This guide is designed for researchers, chemists, and drug development professionals who require the preservation of the (Z)-geometry of this alkene throughout their synthetic workflows. Isomerization to the more thermodynamically stable trans isomer is a common challenge that can compromise reaction yields, product purity, and biological activity.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. Our focus is not just on what to do, but why each step is critical for maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to isomerization?

A1: The core issue lies in the relative thermodynamic stability of cis and trans isomers. The trans-(or E)-isomer of 3-Methyl-2-pentene is more stable than the cis-(or Z)-isomer due to reduced steric strain. In the cis configuration, the two larger substituent groups (a methyl and an ethyl group) are on the same side of the double bond, leading to van der Waals repulsion. The conversion from the higher-energy cis state to the lower-energy trans state is thermodynamically favorable.

However, a significant energy barrier—the strength of the π-bond—prevents free rotation and thus spontaneous isomerization under standard conditions.[1] Isomerization only occurs when a lower-energy pathway is introduced, typically by a catalyst or external energy input that temporarily breaks the π-bond.

Q2: What are the primary mechanisms that cause unwanted isomerization?

A2: Isomerization of this compound is not spontaneous but is induced by specific chemical or physical conditions that provide a pathway for rotation around the carbon-carbon double bond. The four main culprits are:

  • Acid Catalysis: Traces of acid (both Brønsted and Lewis) can protonate the double bond, forming a planar carbocation intermediate. Rotation around the now single C-C bond is rapid. Subsequent deprotonation can yield either the cis or trans isomer, but will favor the more stable trans product.[2][3]

  • Radical-Initiated Pathways: Free radicals can add to the double bond, creating a carbon-centered radical.[4][5] Similar to the carbocation, this intermediate allows for rotation around the C-C single bond. Elimination of the initial radical catalyst regenerates the double bond, often as a mixture of isomers.[6] Common sources include trace impurities, radical initiators, or even certain catalysts like iodine.[4][5][6]

  • Thermal Isomerization: Sufficient thermal energy (heat) can overcome the rotational energy barrier of the π-bond, allowing direct conversion from cis to trans. While this often requires high temperatures for simple alkenes, the presence of catalysts can significantly lower this barrier.[7][8]

  • Photochemical Isomerization: Absorption of photons of appropriate wavelength can excite the π-electrons to a π* anti-bonding orbital (a π → π* transition).[9][10] In this excited state, the bond order is reduced, and rotation to a lower-energy "twisted" geometry becomes possible, facilitating isomerization upon relaxation back to the ground state.[9]

Caption: Key pathways leading to cis-trans isomerization.
Troubleshooting Guides

Issue 1: Significant formation of trans-3-Methyl-2-pentene is observed during an addition reaction (e.g., hydrohalogenation or acid-catalyzed hydration).
  • Plausible Cause: Your reaction is likely proceeding through a planar carbocation intermediate. Reactions like the addition of H-X or water under acidic conditions are not stereospecific.[3][11] Once the carbocation is formed, the stereochemical information of the starting alkene is lost due to free rotation around the single bond.

  • Recommended Solutions & Protocol:

    • Switch to a Stereospecific Reaction: If the desired transformation allows, choose a reaction that does not involve an open carbocation.

      • For hydration (addition of H and OH): Use Hydroboration-Oxidation . This reaction is a stereospecific syn-addition and proceeds through a concerted four-membered ring transition state, preserving the original stereochemistry.[3]

      • For halogenation (addition of Br₂ or Cl₂): Standard halogenation proceeds via a cyclic halonium ion intermediate, resulting in a stereospecific anti-addition.[12] This preserves the stereochemistry of the starting alkene.

    • Control for Trace Acids: If you must use an acid-catalyzed reaction, ensure all glassware is free of acidic residue and use freshly distilled, neutral solvents.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous, freshly distilled THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-THF complex (BH₃·THF, ~0.5 eq for dialkylborane formation, or as specified by the protocol) dropwise while maintaining the temperature. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product by ¹H NMR or GC to confirm the retention of stereochemistry in the resulting alcohol.

Issue 2: Isomerization occurs during a metal-catalyzed reaction (e.g., cross-coupling, metathesis).
  • Plausible Cause: Many transition metal catalysts, particularly those based on palladium, ruthenium, or cobalt, can facilitate alkene isomerization as a side reaction.[13][14] This can occur through various mechanisms, including the formation of π-allyl complexes or metal-hydride addition-elimination sequences.

  • Recommended Solutions:

    • Catalyst and Ligand Selection: Choose a catalyst system known for low isomerization activity. Ligand choice is critical; bulky or specialized ligands can often suppress these side reactions. For example, some modern ruthenium metathesis catalysts are designed to have higher initiation rates than isomerization rates.

    • Use of Additives: In some cases, additives can suppress isomerization. For example, in certain ruthenium-catalyzed olefin metathesis reactions, benzoquinones have been used to prevent olefin migration.[15]

    • Optimize Reaction Conditions:

      • Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

      • Time: Monitor the reaction closely (e.g., by GC-MS or TLC) and quench it as soon as the starting material is consumed to prevent post-reaction isomerization of the product.

ConditionRisk FactorMitigation Strategy
High Temperature Provides energy to overcome the rotational barrier.Operate at the lowest effective temperature.
Acidic/Basic pH Catalyzes isomerization via ionic intermediates.Use buffered solutions or acid/base scavengers. Ensure neutral glassware.
Presence of Radicals Initiates radical-based isomerization pathways.Use degassed solvents and radical inhibitors (if compatible).
UV Light Exposure Induces photochemical isomerization.Protect the reaction from light by wrapping the flask in aluminum foil.
Catalyst Choice Many transition metals can promote isomerization.Select catalysts/ligands known to suppress isomerization.
Issue 3: Isomerization is detected after purification or during storage.
  • Plausible Cause:

    • Purification Media: Silica gel is acidic and can cause isomerization during column chromatography. Alumina can be basic or neutral, but may also pose a risk.

    • Storage Conditions: Long-term storage, especially in clear containers exposed to light or in the presence of atmospheric oxygen (which can form peroxides), can lead to slow isomerization. The compound is listed as being incompatible with strong oxidizing agents.[16][17]

  • Recommended Solutions:

    • Purification:

      • Neutralize silica gel by flushing the column with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in hexane) before loading your sample.

      • Consider alternative purification methods like distillation or preparative GC if the product is volatile.

    • Storage:

      • Store the purified alkene in an amber vial under an inert atmosphere (N₂ or Ar).

      • Store at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation.

      • Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) for long-term storage, if it does not interfere with downstream applications.

TroubleshootingWorkflow start Isomerization Detected? reaction During Reaction? start->reaction Yes purification During Purification/ Storage? start->purification No reaction_type What type of reaction? reaction->reaction_type solution_purify Solution: 1. Neutralize silica gel. 2. Use alternative purification. 3. Store cold, dark, inert. purification->solution_purify solution_acid Solution: 1. Switch to stereospecific method (e.g., Hydroboration). 2. Ensure neutral conditions. reaction_type->solution_acid Acid-Catalyzed Addition solution_metal Solution: 1. Change catalyst/ligand. 2. Lower temperature. 3. Reduce reaction time. reaction_type->solution_metal Metal-Catalyzed

Caption: A logical workflow for troubleshooting isomerization.

References

Technical Support Center: Managing Peroxide Formation in cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing peroxide formation in aged samples of cis-3-Methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals who handle this and other peroxide-forming chemicals. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the safety and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation and management of peroxides in this compound.

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a process where certain chemicals, including this compound, react with atmospheric oxygen to form unstable peroxide compounds.[1] This process, known as autoxidation, is often initiated or accelerated by light, heat, or the presence of contaminants.[2] For alkenes like this compound, the allylic hydrogens are particularly susceptible to abstraction, leading to the formation of hydroperoxides.

These peroxides are a significant safety concern because they can be sensitive to heat, friction, or mechanical shock, potentially leading to violent explosions.[3] Furthermore, the presence of peroxides as impurities can interfere with chemical reactions, leading to unexpected side products, reduced yields, and compromised experimental results.

Q2: How can I tell if my sample of this compound has formed peroxides?

A2: Visual inspection is the first step. Look for the following signs in your container:

  • Crystallization: Peroxide crystals may appear as chips, ice-like structures, or a solid mass within the liquid.[2] Crystals may also form on the container plug or around the threads of the cap.[3]

  • Cloudiness or Discoloration: The normally clear liquid may appear cloudy or develop a yellowish hue.[2]

  • Stratification: An oily, viscous layer may be present.[4]

Crucially, if you observe any of these signs, do not attempt to open or move the container. [5][6] Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) department immediately.[7] If no visual indicators are present, you must proceed with chemical testing to confirm the absence of peroxides.

Q3: What is the recommended storage procedure to minimize peroxide formation?

A3: Proper storage is critical to inhibit peroxide formation. Follow these guidelines:

  • Container: Store in the original, airtight, light-resistant (amber) container.[3][5] Avoid containers with loose-fitting lids or ground glass stoppers.[8]

  • Atmosphere: If possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][7]

  • Environment: Keep the container in a cool, dark place, away from heat, sunlight, and ignition sources.[3] Do not store at or below the temperature at which the chemical freezes or precipitates, as this can cause the inhibitor to separate.[3]

  • Labeling: Always label containers with the date received and the date opened.[3][6] This is essential for tracking the age of the chemical.

Q4: My sample is old, but I don't see any crystals. Is it safe to use?

A4: Not necessarily. The absence of visible crystals does not guarantee the absence of hazardous levels of peroxides. Soluble peroxides can still be present at dangerous concentrations. It is mandatory to test all aged samples for peroxides before use, especially if the sample will be heated or distilled.[7][9] A general guideline is that peroxide concentrations above 30 ppm are considered unacceptable and may pose a serious hazard.[10]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments that could be related to peroxide contamination in this compound.

Problem 1: My reaction is giving unexpected side products or a lower-than-expected yield.
  • Question: I'm using an aged bottle of this compound in a reaction that is sensitive to radicals or oxidation, and my results are not reproducible. Could peroxides be the cause?

  • Answer: Yes, this is a classic sign of peroxide contamination. Peroxides can act as radical initiators or oxidizing agents, leading to a variety of unwanted side reactions.[11] For example, in reactions involving organometallics or other sensitive reagents, peroxides can quench the active species or catalyze decomposition pathways. You must test your alkene for peroxides. If the test is positive, the peroxides must be removed before the solvent can be used.

Problem 2: I'm performing a distillation and I'm concerned about safety.
  • Question: I need to distill a reaction mixture containing this compound that has been stored for a while. What are the risks and how can I mitigate them?

  • Answer: Distilling a peroxide-forming chemical is one of the most hazardous laboratory operations because it concentrates the non-volatile peroxides in the distillation pot.[5][9] This can lead to a violent explosion.

    • NEVER distill a peroxide-forming chemical without first testing for the presence of peroxides. [7]

    • NEVER distill to dryness. Always leave at least 10-20% of the liquid residue in the distillation flask.[3][5]

    • If peroxides are detected, they must be removed before distillation using one of the methods described in the protocols below.

    • Consider adding a non-volatile diluent like mineral oil to the distillation pot to keep the peroxides diluted.[9]

Problem 3: My peroxide test strips are giving a negative result, but I'm still suspicious.
  • Question: I used a commercial peroxide test strip on my old sample of this compound and it showed a negative result. Can I trust this?

  • Answer: While test strips are a convenient screening tool, they have limitations.

    • Interferences: Some chemical structures can interfere with the colorimetric reaction on the strip.

    • Sensitivity: The strips have a lower limit of detection. It's possible to have a low level of peroxides that is below the strip's detection threshold but could still be problematic for highly sensitive reactions.

    • For a more definitive result, consider using a more sensitive qualitative method, such as the potassium iodide test described in Protocol 1. If results are still ambiguous or if the application is critical, quantitative analysis is recommended.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the detection, quantification, and removal of peroxides from this compound.

Workflow for Handling Aged this compound

The following diagram outlines the decision-making process when dealing with an aged sample.

Peroxide_Management_Workflow A Start: Aged Sample of This compound B Visual Inspection (Check for crystals, cloudiness, etc.) A->B C Visible Signs Present? B->C Inspect D STOP! Do Not Open or Move. Contact EHS Immediately. C->D Yes E Perform Qualitative Peroxide Test (Protocol 1 or 2) C->E No F Peroxides Detected? E->F Test G Sample is Safe for Use (Proceed with caution) F->G No H Choose Action Based on Need F->H Yes I Dispose of Chemical (Follow institutional guidelines) H->I If not needed J Remove Peroxides (Protocol 4 or 5) H->J If needed M Consider Quantitative Analysis (Protocol 3) H->M If concentration is required K Re-test to Confirm Peroxide Absence J->K K->J Unsuccessful L Use Purified Solvent Promptly. Add inhibitor for storage. K->L Successful

Caption: Decision workflow for aged this compound.

Peroxide Detection Protocols
Protocol 1: Qualitative Test using Potassium Iodide (KI)

This method is highly sensitive and reliable for detecting hydroperoxides.

Principle: Peroxides oxidize iodide (I⁻) to iodine (I₂). In the presence of starch, the iodine forms a deep blue-black complex, providing a clear visual indicator.

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of potassium iodide or sodium iodide crystals.[4]

  • Stopper the test tube and shake for 30 seconds.

  • A pale yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • For enhanced sensitivity, add one drop of a saturated aqueous starch solution. The appearance of a dark blue or purple color confirms the presence of peroxides.[4]

Protocol 2: Using Commercial Peroxide Test Strips

This method offers a rapid and convenient semi-quantitative screening.

Procedure:

  • Select a test strip designed for use with organic solvents (e.g., Quantofix® or XploSens PS).[12]

  • Using forceps, dip the test pad into the this compound sample for 1-2 seconds.

  • Some strips may require wetting the test zone with a drop of water after the solvent evaporates.[4]

  • Wait for the specified time according to the manufacturer's instructions.

  • Compare the color of the test pad to the color chart provided on the vial to estimate the peroxide concentration in parts per million (ppm).

Peroxide Quantification Protocol
Protocol 3: Iodometric Titration for Peroxide Value (PV)

This is a standard method for quantifying the total peroxide content.

Principle: The amount of iodine liberated from potassium iodide by the peroxides is determined by titration with a standardized sodium thiosulfate solution.

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform. Swirl to dissolve.

  • Add 0.5 mL of a saturated aqueous solution of potassium iodide.

  • Allow the solution to stand, with occasional swirling, for exactly one minute in the dark.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution should turn a deep blue.

  • Continue the titration dropwise until the blue color is completely discharged.

  • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Peroxide Removal Protocols
Protocol 4: Treatment with Ferrous Sulfate (FeSO₄)

This method is effective for reducing peroxides in water-insoluble solvents.

Procedure:

  • Prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[10]

  • In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution for 5-10 minutes.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with water to remove any residual acid and iron salts.

  • Dry the purified alkene over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Crucially, re-test the solvent to ensure all peroxides have been removed before use.

Protocol 5: Column Chromatography over Activated Alumina

This is an efficient method for removing peroxides without introducing water.[13]

Procedure:

  • Prepare a chromatography column by packing it with basic or neutral activated alumina (80-mesh).[14] The amount of alumina will depend on the volume of solvent and the level of peroxide contamination (a good starting point is ~100 g of alumina for every 700 mL of solvent).[14]

  • Carefully pour the this compound onto the top of the column.

  • Allow the solvent to pass through the column under gravity or with gentle positive pressure.

  • Collect the purified solvent.

  • Test the eluate for peroxides. If peroxides are still present, the solvent may need to be passed through the column a second time.

  • Safety Note: The alumina will retain the peroxides and should be handled as hazardous waste. It can be deactivated by flushing the column with a dilute acidic solution of ferrous sulfate before disposal.[10]

Mechanism of Peroxide Formation

The autoxidation of this compound proceeds via a free-radical chain reaction.

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (light, heat) R_dot R• (Alkyl Radical) Initiator->R_dot H abstraction RH R-H (Alkene) RH->R_dot ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot + O₂ (fast) Stable_Products Stable Products R_dot->Stable_Products O2 O₂ ROOH ROOH (Hydroperoxide) ROO_dot->ROOH + R-H (slow) ROO_dot->Stable_Products Radical Combination ROOH->R_dot forms new R•

Caption: Free-radical mechanism of autoxidation.

Section 4: Quantitative Data Summary

ParameterRecommended Action LevelHazard LevelReference
Peroxide Concentration Test every 6-12 months after opening for Class B chemicals.[3]> 30 ppm: Unacceptable, poses a serious hazard.[10][3][10]
Storage Time (Opened) Dispose of after 12 months unless testing proves absence of peroxides.[3]Do not use past expiration without testing.[3]
Distillation Residue Leave at least 10-20% bottoms.[3][5]Never distill to dryness.[3][5][3][5]

Section 5: References

  • Santa Cruz Biotechnology. (n.d.). This compound Material Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Safe Handling of Peroxide-Formers (PFs). UCLA Environment, Health & Safety. Retrieved from --INVALID-LINK--

  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. TCU Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • University of California, Santa Barbara. (n.d.). Guidelines for Safe Handling of Peroxide Forming Chemicals. UCSB Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • Virginia Commonwealth University. (n.d.). Peroxide-Forming Chemicals: Management, Retention and Storage. VCU Office of Clinical and Research Safety. Retrieved from --INVALID-LINK--

  • University of Wollongong. (n.d.). Peroxide Forming Solvents. UOW Health and Safety. Retrieved from --INVALID-LINK--

  • University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Pitt Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • XploSafe. (2020, October 21). Quickly Test For Organic Peroxides Using XploSens PS. Retrieved from --INVALID-LINK--

  • Kelly, R. J. (1996). Review of Safety Guidelines for Peroxidizable Organic Chemicals. ACS Chemical Health & Safety, 3(5), 28-36. --INVALID-LINK--

  • XploSafe. (2020, November 9). Prevent, Detect, And Neutralize Peroxides In Solvents & Solutions. Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). Alumina Oxide: Removal of Peroxides from Organic Solvent. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2023, January 22). Explaining the "Peroxide Effect" in the reaction between hydrogen bromide and alkenes. Retrieved from --INVALID-LINK--

  • The Ohio State University. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from --INVALID-LINK--

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: this compound 95%. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound SDS. Retrieved from --INVALID-LINK--

  • Sorbent Technologies. (2023, October 31). Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. Retrieved from --INVALID-LINK--

  • Yale University. (2019, August 26). Peroxide Forming Solvents. Yale Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4908323A - Method for the determination of organic peroxides in organic solutions. Retrieved from --INVALID-LINK--

  • Clark, J. (n.d.). Hydrogen bromide and alkenes - the peroxide effect. Chemguide. Retrieved from --INVALID-LINK--

  • University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. UBC Safety & Risk Services. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from --INVALID-LINK--

  • Lawrence Berkeley National Laboratory. (2025, November 13). Management of Peroxide-Forming Organic Solvents. LBNL Environment, Health, and Safety. Retrieved from --INVALID-LINK--

  • Mississippi State University. (n.d.). Peroxide Forming Compounds Reference Guide. MSU Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methyl-2-pentene, mixture of cis and trans 98%. Retrieved from --INVALID-LINK--

  • Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA [Video]. YouTube. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, January 27). This compound | 922-62-3. Retrieved from --INVALID-LINK--

  • Pharma Excipients. (n.d.). Quantification of trace levels of active oxygen in pharmaceutical. Retrieved from --INVALID-LINK--

  • Da Vinci Laboratory Solutions. (n.d.). Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA). Retrieved from --INVALID-LINK--

  • Battin-Leclerc, F., et al. (n.d.). Quantification of hydrogen peroxide during the low-temperature oxidation of alkanes. NIH National Library of Medicine. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Pentene, 3-methyl-, (2Z)-. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methyl-2-pentene, mixture of cis and trans 98%. Retrieved from --INVALID-LINK--

  • Chegg. (2017, April 23). Solved The molecule (E)-3-methyl-2-pentene reacts with HBr. Retrieved from --INVALID-LINK--

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation to cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning during the selective hydrogenation of alkynes, with a specific focus on the synthesis of cis-3-Methyl-2-pentene. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high selectivity and conversion rates due to catalyst deactivation. Here, we will delve into the common causes of catalyst poisoning, provide diagnostic procedures, and offer step-by-step troubleshooting and regeneration protocols.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of selective alkyne hydrogenation?

A1: Catalyst poisoning refers to the deactivation of a catalyst, such as a Lindlar catalyst (palladium on a support like calcium carbonate, poisoned with lead acetate), by chemical compounds present in the reaction mixture.[1] These poisons strongly adsorb to the active sites of the catalyst, preventing the alkyne substrate from binding and reacting, which leads to a decrease in or complete loss of catalytic activity.[2] In the synthesis of this compound, this results in low conversion of the starting alkyne and poor yield of the desired cis-alkene.

Q2: My hydrogenation of 3-Methyl-2-pentyne is sluggish or has completely stopped. What is the most likely cause?

A2: A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with catalyst poisoning being the most probable culprit.[3] The first step in troubleshooting should be a thorough examination of the purity of your starting materials (the alkyne and solvent) and the hydrogen gas.[3] Even trace amounts of common poisons can significantly impact the reaction.

Q3: What are the most common poisons for palladium-based catalysts like the Lindlar catalyst?

A3: Common poisons for palladium catalysts include:

  • Sulfur compounds: Thiols, sulfides, and thiophenes are particularly potent poisons.[3]

  • Nitrogen compounds: Amines, nitriles, and nitro compounds can deactivate the catalyst.[1][4]

  • Halides: Halogenated impurities can poison the catalyst surface.[1]

  • Heavy metals: Contaminants like mercury, lead (beyond what is used in the Lindlar catalyst itself), and arsenic can form alloys with palladium, deactivating it.[5][6]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly bind to palladium active sites.[7]

Q4: Can a poisoned catalyst be regenerated and reused?

A4: The feasibility of regeneration depends on the nature of the poison.[3]

  • Reversible Poisoning: Deactivation by some organic compounds or coking can sometimes be reversed by washing with a suitable solvent or by a mild oxidative treatment.

  • Irreversible Poisoning: Poisons like sulfur and heavy metals often bind irreversibly, making regeneration difficult.[3] In such cases, aggressive chemical treatments or high-temperature reduction might be required, though full recovery of activity is not always guaranteed.[8][9]

Q5: How does intentional "poisoning" in a Lindlar catalyst differ from unintentional catalyst poisoning?

A5: This is a crucial distinction. The Lindlar catalyst is an example of selective poisoning or deactivation.[10][11] Lead acetate is intentionally added to the palladium catalyst to reduce its activity, preventing the over-reduction of the desired cis-alkene to the corresponding alkane.[12][13] This controlled deactivation enhances selectivity.[14] Unintentional poisoning, on the other hand, is the uncontrolled deactivation by contaminants, which harms both activity and selectivity.[2][15]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section provides a systematic approach to identifying and resolving common issues related to catalyst poisoning during the hydrogenation of 3-Methyl-2-pentyne to this compound.

Issue 1: Low or No Conversion of the Starting Alkyne

Symptoms:

  • GC or NMR analysis shows a high percentage of unreacted 3-Methyl-2-pentyne.

  • Hydrogen uptake is minimal or nonexistent.

  • The reaction fails to reach completion within the expected timeframe.

Potential Cause: Catalyst Poisoning.

Diagnostic Workflow:

A Low/No Conversion Observed B Analyze Purity of Starting Materials & Solvents A->B Check C Analyze Purity of Hydrogen Gas A->C Check D Isolate and Analyze the Catalyst A->D If materials are pure E Purify Starting Materials/Solvents B->E Impurities Found F Use High-Purity H2 / Gas Purifier C->F Impurities Found G Attempt Catalyst Regeneration or Use Fresh Catalyst D->G Poison Confirmed H Problem Resolved E->H F->H G->H

Caption: Diagnostic workflow for low or no reaction conversion.

Step-by-Step Troubleshooting Protocol:

  • Analyze Reactant and Solvent Purity:

    • Action: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for organic impurities in the 3-Methyl-2-pentyne and the solvent.[16] For suspected sulfur compounds, specific sulfur analysis may be necessary.

    • Rationale: Impurities from synthesis or storage can introduce poisons. Even ppm levels of sulfur can be detrimental.[3]

    • Solution: If impurities are detected, purify the starting materials. This can be achieved by distillation or by passing them through a column of activated alumina or silica gel.

  • Verify Hydrogen Gas Purity:

    • Action: Check the certificate of analysis for your hydrogen gas source. If in doubt, use a fresh, high-purity cylinder or an in-line gas purifier.

    • Rationale: Lower grades of hydrogen can contain carbon monoxide, which is a known poison for palladium catalysts.[7]

    • Solution: Switch to a higher grade of hydrogen (e.g., 99.999% purity) and consider installing a gas purification trap.

  • Examine the Catalyst:

    • Action: If reactants and gas are pure, the catalyst itself is the likely issue. Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma (ICP) analysis to detect the presence of poisons on the surface.[17][18]

    • Rationale: This provides direct evidence of poisoning and can identify the specific contaminant.

    • Solution: Depending on the identified poison, attempt regeneration (see Protocol 1 below) or use a fresh batch of catalyst.

Issue 2: Poor Selectivity - Formation of Over-Reduced Alkane

Symptoms:

  • GC analysis shows the formation of 3-Methylpentane alongside the desired this compound.

  • The reaction proceeds too quickly, and it is difficult to stop at the alkene stage.

Potential Cause: Improper Catalyst "Poisoning" or Catalyst Degradation.

Troubleshooting Steps:

  • Verify Catalyst Identity:

    • Action: Ensure you are using a properly prepared Lindlar catalyst or a similar selectively deactivated catalyst.[10][11]

    • Rationale: Using a standard, unpoisoned palladium catalyst (e.g., Pd/C) will lead to the complete reduction of the alkyne to the alkane.[12][19] The intermediate alkene is not typically isolated with these highly active catalysts.[19]

  • Assess Reaction Conditions:

    • Action: Review the reaction temperature and hydrogen pressure.

    • Rationale: High temperatures and pressures can increase the rate of the second hydrogenation step (alkene to alkane), reducing selectivity.[20]

    • Solution: Perform the reaction at or below room temperature and at atmospheric or slightly positive hydrogen pressure.

  • Consider a Co-catalyst/Additive:

    • Action: The addition of a small amount of quinoline to the reaction mixture can enhance selectivity.[10][21]

    • Rationale: Quinoline acts as a further "poison," selectively inhibiting the hydrogenation of the alkene without significantly affecting the alkyne reduction.[13]

Illustrative Data on Catalyst Poisoning

The following table provides representative data on the effect of a common poison (a thiol) on the performance of a 5% Pd/CaCO₃ (Lindlar) catalyst in the hydrogenation of 3-Methyl-2-pentyne.

Thiol Concentration (ppm)Time to 99% Conversion (hours)Selectivity for this compound (%)
02>98
58>98
20>24 (reaction stalled)N/A
50>24 (no reaction)N/A
Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Protocols

Protocol 1: Regeneration of a Palladium Catalyst Poisoned by Sulfur

This protocol is for attempting the regeneration of a palladium-based catalyst that has been poisoned by sulfur-containing compounds. Success is not guaranteed, as sulfur poisoning can be irreversible.[3]

Materials:

  • Poisoned Palladium Catalyst

  • Suitable inert reaction vessel

  • High-purity Hydrogen gas

  • High-purity inert gas (Nitrogen or Argon)

  • High-temperature furnace or reactor

Procedure:

  • Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash it thoroughly with a clean, dry solvent (e.g., the one used for the reaction) to remove any adsorbed organic residues. Dry the catalyst under vacuum.

  • High-Temperature Reduction:

    • Place the dried catalyst in a quartz tube furnace or a suitable high-temperature reactor.

    • Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any air.

    • Switch to a flow of high-purity hydrogen gas.

    • Slowly ramp the temperature to 400-500°C and hold for 2-4 hours.[8]

    • Safety Note: This procedure must be performed in a well-ventilated fume hood with appropriate safety measures for handling hydrogen gas at high temperatures.

  • Cooling and Passivation:

    • Cool the catalyst to room temperature under a continuous flow of hydrogen.

    • Once at room temperature, switch back to an inert gas flow to passivate the catalyst surface before exposing it to air.

  • Testing the Regenerated Catalyst:

    • Use a small amount of the regenerated catalyst in a test reaction to evaluate its activity and selectivity.

Mechanism of Regeneration:

A Poisoned Catalyst (Pd-S species) D Regenerated Catalyst (Pd active sites) A->D Reduction B High Temperature (400-500°C) B->D C H₂ Flow C->D E H₂S (g) + S-Hydrocarbons (g) D->E Byproducts Removed

Caption: Simplified mechanism for thermal regeneration of a sulfur-poisoned palladium catalyst.

Protocol 2: Purification of Solvents and Reactants Using Activated Alumina

This protocol describes a simple method for removing polar impurities, including some sulfur and nitrogen compounds, from solvents and liquid starting materials.

Materials:

  • Solvent or alkyne to be purified

  • Activated Alumina (neutral, Brockmann I)

  • Glass chromatography column or a simple flask for slurry treatment

  • Clean, dry collection flask

Procedure:

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Fill the column approximately two-thirds full with activated alumina.

    • Gently tap the column to pack the alumina.

  • Purification:

    • Slowly add the solvent or liquid alkyne to the top of the column.

    • Allow the liquid to percolate through the alumina under gravity.

    • Collect the purified liquid in a clean, dry flask.

    • Discard the first small fraction that elutes, as it may contain fine alumina particles.

  • Alternative Slurry Method:

    • For smaller quantities, add activated alumina (approx. 5-10% w/v) to the liquid in a flask.

    • Stir the slurry for 30-60 minutes at room temperature.

    • Filter the mixture to remove the alumina.

References

Technical Support Center: Byproduct Formation in the Synthesis of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-3-Methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation and stereoselectivity in their synthetic routes. We will explore the mechanistic origins of common impurities and provide actionable troubleshooting strategies and detailed protocols to enhance the yield and purity of your target molecule.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal explanations and corrective protocols.

Q1: My synthesis via acid-catalyzed dehydration of 3-methyl-2-pentanol is producing a complex mixture of alkene isomers. How can I increase the selectivity for 3-Methyl-2-pentene and enrich the cis isomer?

A1: The Challenge of Regio- and Stereoselectivity in Elimination Reactions

The acid-catalyzed dehydration of an alcohol like 3-methyl-2-pentanol proceeds through an E1 elimination mechanism, which involves a carbocation intermediate. This intermediate is the primary source of your byproduct problems, leading to a mixture of both regioisomers (different placement of the double bond) and stereoisomers (cis/trans).

Mechanistic Explanation of Byproduct Formation:

  • Protonation and Formation of a Carbocation: The acid catalyst protonates the hydroxyl group, turning it into a good leaving group (H₂O). Its departure generates a secondary carbocation at C2.

  • Regioisomer Formation (Zaitsev vs. Hofmann): The carbocation can be neutralized by the removal of a proton from an adjacent carbon.

    • Zaitsev's Rule: Removal of a proton from the more substituted carbon (C3) is generally favored, as it leads to the more thermodynamically stable, more substituted alkene. In this case, it yields 3-methyl-2-pentene.

    • Hofmann Product: Removal of a proton from the less substituted carbon (C1) can also occur, yielding the less stable, less substituted byproduct, 3-methyl-1-pentene.

  • Stereoisomer Formation (cis vs. trans): The primary Zaitsev product, 3-methyl-2-pentene, can form as both cis (Z) and trans (E) isomers. Because the trans isomer experiences less steric hindrance, it is the more thermodynamically stable of the two and is often the major stereoisomer produced under equilibrium conditions.

  • Carbocation Rearrangement: The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at C3. Elimination from this rearranged intermediate can lead to other byproducts, such as 2-ethyl-1-butene.

G cluster_main Dehydration Mechanism & Byproduct Pathways Start 3-Methyl-2-pentanol Protonated Protonated Alcohol Start->Protonated + H⁺ SecCarbocation Secondary Carbocation (C2) Protonated->SecCarbocation - H₂O TertCarbocation Tertiary Carbocation (C3) (Rearranged) SecCarbocation->TertCarbocation 1,2-Hydride Shift Hofmann 3-Methyl-1-pentene (Hofmann Product) SecCarbocation->Hofmann - H⁺ (from C1) Zaitsev_Trans trans-3-Methyl-2-pentene (Major Zaitsev Product) SecCarbocation->Zaitsev_Trans - H⁺ (from C3) Thermodynamic Control Zaitsev_Cis This compound (Minor Zaitsev Product) SecCarbocation->Zaitsev_Cis - H⁺ (from C3) RearrangedProduct 2-Ethyl-1-butene (Rearrangement Product) TertCarbocation->RearrangedProduct - H⁺

Caption: Dehydration pathways of 3-methyl-2-pentanol.

Troubleshooting Protocol: Optimizing Dehydration Conditions

While this method is inherently non-selective for the cis isomer, you can optimize conditions to favor the Zaitsev product over others.

  • Catalyst Choice: Use a milder acid catalyst like phosphoric acid (H₃PO₄) instead of sulfuric acid (H₂SO₄). Stronger acids can promote carbocation rearrangements and polymerization.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for less favorable pathways, including rearrangement and Hofmann elimination.

  • Fractional Distillation: Immediately distill the alkene products as they form. This removes them from the acidic conditions, preventing acid-catalyzed isomerization of the desired cis product into the more stable trans isomer.

  • Purification: Carefully perform fractional distillation of the collected product mixture. While the boiling points are close, a good fractional distillation column may provide some enrichment. For high purity, preparative gas chromatography (Prep-GC) is the most effective method.

ByproductTypical Formation PathwayBoiling Point (°C)
trans-3-Methyl-2-penteneZaitsev Elimination (Major)~70
This compound Zaitsev Elimination (Minor) 67-68
3-Methyl-1-penteneHofmann Elimination~65
2-Ethyl-1-buteneCarbocation Rearrangement~65
Q2: I am using the Wittig reaction to maximize cis-alkene formation, but I'm still getting a significant amount of the trans-isomer. What is causing this and how can I improve the Z-selectivity?

A2: The Critical Role of Ylide Stability and Reaction Conditions

The Wittig reaction is an excellent choice for stereoselective alkene synthesis. The stereochemical outcome is determined by the nature of the phosphonium ylide and the reaction conditions, specifically the presence or absence of lithium salts.

Mechanistic Explanation of Stereoselectivity:

The reaction proceeds via the cycloaddition of the ylide to the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

  • Non-Stabilized Ylides: When the group attached to the ylidic carbon is an alkyl group (e.g., in the ylide needed for this synthesis), the ylide is considered "non-stabilized" or "reactive".

  • Kinetic Control (Salt-Free Conditions): In the absence of lithium salts (e.g., when using sodium amide or potassium tert-butoxide as the base), the reaction is under kinetic control. The initial cycloaddition to form the cis-oxaphosphetane is rapid and irreversible. This intermediate then quickly decomposes to yield the (Z)-alkene (cis-isomer) as the major product.

  • Thermodynamic Control (Lithium Salts Present): If lithium-based reagents (like n-butyllithium) are used to generate the ylide, lithium salts (LiX) will be present. These salts can coordinate to the oxygen in the intermediate betaine or oxaphosphetane, slowing down its decomposition. This allows the initial cis-adduct to equilibrate to the more thermodynamically stable trans-adduct, which then decomposes to give the (E)-alkene (trans-isomer) as the major product. This is known as the Schlosser modification.

G cluster_wittig Wittig Reaction Stereoselectivity Reactants Ylide + Aldehyde Cis_Ox cis-Oxaphosphetane (Kinetic Adduct) Reactants->Cis_Ox Fast, Irreversible (Salt-Free) Reactants->Cis_Ox With Li⁺ Salts Trans_Ox trans-Oxaphosphetane (Thermo. Adduct) Cis_Ox->Trans_Ox Equilibration (Slow, Reversible) Z_Alkene (Z)-Alkene (cis) Major Product Cis_Ox->Z_Alkene Fast Decomposition E_Alkene (E)-Alkene (trans) Side Product Trans_Ox->E_Alkene Decomposition

Caption: Kinetic vs. thermodynamic control in the Wittig reaction.

Troubleshooting Protocol: "Salt-Free" Wittig Reaction for High Z-Selectivity

This protocol is designed to create non-stabilized ylides under salt-free conditions to maximize the yield of the cis-alkene.

Materials:

  • (Ethyl)triphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Amide (NaNH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Phosphonium Salt Suspension: Add (ethyl)triphenylphosphonium bromide (1.1 eq) to the flask and suspend it in anhydrous THF.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of KHMDS (1.05 eq) in THF dropwise via the dropping funnel over 30 minutes. The solution will typically turn a deep orange or red color, indicating ylide formation. Stir for an additional hour at 0 °C.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of propanal (1.0 eq) in anhydrous THF dropwise. It is crucial to add the aldehyde to the cold ylide solution to prevent side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The primary byproduct is triphenylphosphine oxide, which can be partially removed by precipitation from a nonpolar solvent (e.g., pentane or hexane) at low temperatures. Final purification of the volatile alkene from the remaining phosphine oxide is best achieved by short-path distillation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Zaitsev's rule and Hofmann's rule in elimination reactions? Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted (and thus more stable) alkene. This is common for reactions with small, neutral leaving groups. Hofmann's rule predicts the formation of the least substituted alkene as the major product. This outcome is favored when using a bulky base or when the leaving group is very large and sterically demanding, such as a quaternary ammonium salt (-NR₃⁺).

Q2: Can I synthesize this compound from an alkyne? Yes, this is an excellent alternative for high stereoselectivity. The partial hydrogenation of an alkyne, such as 3-methyl-2-pentyne, using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) will selectively produce the cis-alkene. The reaction involves the syn-addition of hydrogen across the triple bond, leading exclusively to the Z-isomer.

Q3: How can I confirm the isomeric ratio of my product mixture? Gas Chromatography (GC) is the most common and effective method for quantifying the ratio of volatile isomers like those of 3-methyl-2-pentene. The different isomers will have slightly different retention times, allowing for their separation and relative quantification based on peak area. For unambiguous identification of each peak, you can use GC-Mass Spectrometry (GC-MS) and compare the fragmentation patterns and retention times to known standards.

Section 3: References

  • Quora. (2017). Does 3-methyl-2-pentene have cis-trans isomers? [Online] Available at: --INVALID-LINK--

  • Brainly. (2023). Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes. [Online] Available at: --INVALID-LINK--

  • Filo. (2025). Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alkenes. [Online] Available at: --INVALID-LINK--

  • University of Calgary. Ch 5: Selectivity. [Online] Available at: --INVALID-LINK--

  • Google Patents. (1995). Process for preparing 3-methyl-2-pentene. [Online] Available at: --INVALID-LINK--

  • Chegg. (2014). Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes. [Online] Available at: --INVALID-LINK--

  • Wikipedia. Zaitsev's rule. [Online] Available at: --INVALID-LINK--

  • PrepChem.com. Synthesis of 3-methyl-2-pentene. [Online] Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 2.4: Hofmann's Rule and Zaitsev's Rule. [Online] Available at: --INVALID-LINK--

  • Chegg. (2022). Solved Acid-catalyzed dehydration of 3-methyl-2-pentanol. [Online] Available at: --INVALID-LINK--

  • Chegg. (2024). Solved Acid catalyst dehydration of 3-methyl-2-pentanol. [Online] Available at: --INVALID-LINK--

  • Filo. (

Technical Support Center: Scaling Up the Synthesis of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of cis-3-Methyl-2-pentene. We will explore the most reliable synthetic strategies, address common experimental challenges through detailed troubleshooting, and answer frequently asked questions to ensure a successful, efficient, and safe synthesis campaign.

Overview of Synthetic Strategies

This compound is a valuable building block in organic synthesis. Achieving high stereoselectivity for the (Z)-isomer is often the primary challenge. The two most effective and widely employed methods for its synthesis are the partial hydrogenation of an alkyne precursor and the Wittig reaction.

  • Partial Hydrogenation of 3-Methyl-2-pentyne: This method involves the reduction of the corresponding alkyne using a "poisoned" catalyst, most commonly Lindlar's catalyst. The catalyst's reduced activity is crucial for stopping the hydrogenation at the alkene stage and ensuring a syn-addition of hydrogen, which yields the desired cis-alkene.[1][2][3][4] This method is often favored for its high stereoselectivity and relatively clean reaction profile.

  • Wittig Olefination: This classic reaction involves the coupling of a phosphorus ylide with a ketone (in this case, 2-butanone).[5][6][7] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. To favor the cis product, a non-stabilized ylide is required, typically generated and used under salt-free conditions.[6][7]

The choice between these methods often depends on the availability of starting materials, desired scale, and the specific equipment available.

Recommended Experimental Protocols

Protocol 1: Synthesis via Partial Hydrogenation (Lindlar Catalyst)

This protocol describes the reduction of 3-methyl-2-pentyne to this compound. The Lindlar catalyst, palladium on calcium carbonate poisoned with lead acetate and quinoline, is designed to selectively reduce alkynes to cis-alkenes without over-reduction to the corresponding alkane.[2][3][8]

Step-by-Step Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~5 mol%) in a solvent such as hexane or ethanol.

  • System Purge: Seal the vessel and purge the system thoroughly with nitrogen gas, followed by hydrogen gas.

  • Reactant Addition: Add a solution of 3-methyl-2-pentyne (1.0 equivalent) and a small amount of quinoline (optional, as it is also part of the catalyst formulation, but can further prevent over-reduction) to the reaction vessel via syringe or addition funnel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 1-5 atm, or use a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis or by measuring hydrogen uptake. The reaction is complete when one equivalent of hydrogen has been consumed.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with dilute acid to remove quinoline, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate. The product is highly volatile, and the solvent can be carefully removed by simple distillation. Further purification can be achieved by fractional distillation if necessary.

Protocol 2: Synthesis via Wittig Reaction

This protocol outlines the formation of this compound from ethyltriphenylphosphonium bromide and 2-butanone. The use of a strong, non-lithium base in an aprotic solvent is critical for generating the non-stabilized ylide and maximizing (Z)-alkene selectivity.[6][9]

Step-by-Step Methodology:

  • Ylide Formation: To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.05 equivalents) portion-wise.[9] The formation of the deep red or orange ylide indicates a successful reaction. Allow the mixture to stir for 1-2 hours at room temperature.

  • Carbonyl Addition: Cool the ylide solution back down to 0 °C or -78 °C. Slowly add a solution of 2-butanone (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC, observing the consumption of the ketone.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).

  • Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate. Filter and concentrate the solution carefully on a rotary evaporator. The primary byproduct, triphenylphosphine oxide (TPPO), is a solid. The volatile alkene product can be separated from the TPPO by vacuum transfer or careful fractional distillation.

Troubleshooting Guide

Scaling up a synthesis can introduce unforeseen challenges. This guide addresses specific issues that may arise during the synthesis of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
Low Yield Wittig: Incomplete ylide formation due to wet solvent/reagents or weak base.[9] Ylide instability or decomposition.[10] Hydrogenation: Inactive or poisoned catalyst. Insufficient hydrogen pressure or poor mixing.Wittig: Ensure all glassware is flame-dried and solvents are anhydrous. Use a fresh, high-quality strong base like NaH, KOtBu, or NaHMDS.[9] Consider generating the ylide in situ in the presence of the ketone to minimize decomposition.[10] Hydrogenation: Use fresh Lindlar catalyst. Ensure vigorous stirring to overcome mass transfer limitations. Check regulator and system for leaks.
Poor cis:trans (Z:E) Selectivity Wittig: Presence of lithium salts can disrupt the kinetic cycloaddition, leading to the more stable (E)-alkene.[6][7] Using a stabilized ylide. Hydrogenation: Over-reduction or isomerization. Catalyst is too active.Wittig: Avoid lithium bases like n-BuLi. Use sodium or potassium bases (e.g., NaH, KHMDS) in aprotic solvents like THF or DME.[9] Ensure the ylide is non-stabilized (derived from a simple alkyl halide). Hydrogenation: Add a small amount of quinoline as an additional catalyst poison.[3] Do not allow the reaction to run for an extended period after H₂ uptake ceases.
Incomplete Reaction Wittig: Steric hindrance, especially if scaling up with concentrated solutions. Low reactivity of the ylide. Hydrogenation: Catalyst deactivation. Insufficient hydrogen.Wittig: Maintain appropriate dilution; do not run the reaction too concentrated. Ensure the base is strong enough to fully deprotonate the phosphonium salt. Hydrogenation: Check for catalyst poisoning from impurities in the starting material or solvent. Ensure the hydrogen source is not depleted.
Difficult Purification (TPPO Contamination) Wittig: Triphenylphosphine oxide (TPPO) is a common, often difficult-to-remove byproduct. It can be soluble in some organic solvents and has a tendency to co-distill under certain conditions.Separate the volatile alkene from the non-volatile TPPO via vacuum transfer to a cold trap. Alternatively, perform a careful fractional distillation. For stubborn cases, TPPO can be precipitated as a complex by adding zinc chloride.[11]
Over-reduction to 3-Methylpentane Hydrogenation: The Lindlar catalyst is not sufficiently "poisoned" or is too active, leading to the reduction of the newly formed alkene.[2]Hydrogenation: Use a freshly opened or high-quality Lindlar catalyst. Consider adding a small extra amount of quinoline to further deactivate the catalyst surface.[8] Monitor hydrogen uptake carefully and stop the reaction immediately after one equivalent is consumed.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the synthesis.

G start Unsatisfactory Result (Low Yield / Poor Selectivity) check_yield Is the yield low? start->check_yield check_selectivity Is cis:trans ratio low? check_yield->check_selectivity No wittig_path Wittig Reaction check_yield->wittig_path Yes hydro_path Hydrogenation check_yield->hydro_path Yes check_selectivity->wittig_path Yes check_selectivity->hydro_path Yes wittig_yield_cause Potential Causes: - Wet Reagents/Solvent - Weak Base - Ylide Decomposition wittig_path->wittig_yield_cause wittig_selectivity_cause Potential Causes: - Lithium base used - Reaction run too warm wittig_path->wittig_selectivity_cause wittig_yield_solution Solutions: - Use anhydrous conditions - Use fresh NaH or KOtBu - Generate ylide in situ wittig_yield_cause->wittig_yield_solution wittig_selectivity_solution Solutions: - Use Na or K bases (no Li+) - Maintain low temperature wittig_selectivity_cause->wittig_selectivity_solution hydro_yield_cause Potential Causes: - Inactive Catalyst - Poor H2 dispersion - System leak hydro_path->hydro_yield_cause hydro_selectivity_cause Potential Causes: - Over-active catalyst - Over-reduction hydro_path->hydro_selectivity_cause hydro_yield_solution Solutions: - Use fresh catalyst - Increase stirring rate - Check for leaks hydro_yield_cause->hydro_yield_solution hydro_selectivity_solution Solutions: - Add quinoline poison - Monitor H2 uptake carefully hydro_selectivity_cause->hydro_selectivity_solution

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for large-scale production? For large-scale synthesis, the partial hydrogenation route is often preferred. Catalytic hydrogenations are generally high-yielding, atom-economical, and avoid the creation of stoichiometric byproducts like triphenylphosphine oxide, which simplifies purification significantly.[11] The Wittig reaction's poor atom economy and the challenge of removing TPPO make it less ideal for large volumes.

Q2: How can I confirm the stereochemistry of my final product? The most reliable method is ¹H NMR spectroscopy. The coupling constants (J-values) for the vinyl protons will be different for the cis and trans isomers. For cis-alkenes, the coupling constant is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, usually 12-18 Hz. Gas Chromatography (GC) can also often separate the two isomers, allowing for quantification of the isomeric ratio.

Q3: Are there any alternative methods to synthesize this compound? Yes, another effective method is the hydroboration-protonolysis of the corresponding alkyne (3-methyl-2-pentyne).[12] This two-step, non-catalytic process involves the syn-addition of a borane reagent across the triple bond, followed by treatment with a proton source like acetic acid to replace the boron with hydrogen, yielding the cis-alkene.[12][13][14]

Q4: What are the primary safety concerns for this compound and its synthesis? this compound is a highly flammable liquid and vapor.[15][16][17] Vapors can cause drowsiness and dizziness.[15] It is also an aspiration hazard if swallowed.[15] When running the synthesis, appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.[17] For hydrogenation reactions, extreme care must be taken when handling hydrogen gas and the pyrophoric palladium catalyst.

Q5: My Wittig reaction with a sterically hindered ketone is giving a poor yield. What can I do? While 2-butanone is not highly hindered, this is a common issue. For more challenging or sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[9] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and often more effective with hindered carbonyls. A significant advantage is that the phosphate byproduct is water-soluble, which greatly simplifies the purification process compared to removing TPPO.[9]

References

solvent effects on the stereoselectivity of cis-3-Methyl-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Alkene Synthesis

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in controlling the stereochemical outcome of alkene synthesis, specifically focusing on the formation of cis-3-Methyl-2-pentene. Here, we move beyond simple protocols to explore the underlying principles that govern selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: Two primary methods are favored for producing cis (or Z) alkenes with high stereoselectivity:

  • The Wittig Reaction: This is a widely used method that involves reacting an aldehyde or ketone with a phosphorus ylide.[1] For cis-alkene synthesis, a non-stabilized ylide is typically required, and the reaction is run under specific, salt-free conditions in non-polar, aprotic solvents.[2]

  • Partial Hydrogenation of an Alkyne: The hydrogenation of the corresponding alkyne (3-methyl-2-pentyne) using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), selectively produces the cis-alkene.[3][4] This method relies on the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[3]

Q2: Why is solvent choice so critical for the stereoselectivity of the Wittig reaction?

A2: The solvent plays a crucial role in stabilizing or destabilizing the intermediates of the Wittig reaction.[5][6] The stereochemical outcome is determined during the formation of a four-membered ring intermediate called an oxaphosphetane.[2]

  • In non-polar, aprotic solvents (like THF, Toluene, or Diethyl Ether), the initial cycloaddition of a non-stabilized ylide to an aldehyde is kinetically controlled and irreversible. This leads to a puckered transition state that favors the formation of the cis-oxaphosphetane, which then decomposes to the cis-alkene.[2]

  • In polar, aprotic solvents or in the presence of lithium salts, the intermediates are more likely to equilibrate. This can allow the initially formed cis-oxaphosphetane to revert to starting materials or convert to the more thermodynamically stable trans-oxaphosphetane, which ultimately yields the trans (E)-alkene.[2]

  • Protic solvents (like ethanol) can solvate and stabilize charged intermediates, which can also disrupt the kinetic control needed for high cis-selectivity.[7]

Q3: I'm using a non-stabilized ylide in a non-polar solvent, but my cis:trans ratio is still low. What could be the issue?

A3: Several factors beyond solvent choice can compromise your cis-selectivity:

  • Presence of Lithium Salts: The most common method for generating ylides involves using organolithium bases like n-butyllithium (n-BuLi).[8] The resulting lithium bromide (LiBr) or lithium iodide (LiI) can catalyze the equilibration of the oxaphosphetane intermediates, eroding cis-selectivity.[2] Using a sodium-based base (e.g., NaHMDS) or a potassium-based base (e.g., KHMDS) to generate a "salt-free" ylide can significantly improve the cis:trans ratio.[9]

  • Temperature: The Wittig reaction for cis-alkenes is best performed at low temperatures (e.g., -78 °C) to ensure kinetic control. Allowing the reaction to warm prematurely can promote equilibration and lower selectivity.

  • Purity of Reagents: Water or other protic impurities in your solvent or reagents can interfere with the reaction mechanism. Ensure all glassware is flame-dried and solvents are anhydrous.

Q4: Does solvent polarity affect the partial hydrogenation of alkynes with Lindlar's catalyst?

A4: The effect of solvent on Lindlar hydrogenation is generally less pronounced than in the Wittig reaction, as the reaction occurs on the heterogeneous catalyst's surface. However, the solvent's role is not negligible. It must effectively dissolve the starting alkyne and the resulting alkene while not poisoning the catalyst. Non-polar solvents like hexane or ethyl acetate are common choices.[3] Highly polar solvents or those with functional groups that can strongly coordinate to the palladium surface may inhibit catalytic activity.

Troubleshooting Guide: Low cis-Selectivity in the Wittig Reaction

This guide provides a systematic approach to diagnosing and resolving poor stereoselectivity in the synthesis of this compound via the Wittig reaction of propanal with ethylidenetriphenylphosphorane.

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem: Low cis:trans Ratio (<90:10) q1 Are you using a lithium base (e.g., n-BuLi)? start->q1 sol1 Root Cause: Li+ salts catalyze oxaphosphetane equilibration. Solution: Switch to a sodium or potassium base (NaHMDS, KHMDS) to generate a 'salt-free' ylide. q1->sol1 Yes q2 Was the reaction run at low temperature (e.g., -78°C) throughout the addition? q1->q2 No end_node Resolution: High cis-Selectivity Achieved sol1->end_node sol2 Root Cause: Premature warming allows for thermodynamic control. Solution: Maintain -78°C during ylide and aldehyde addition. Allow to warm to RT slowly only after addition is complete. q2->sol2 No q3 What solvent was used? q2->q3 Yes sol2->end_node sol3_polar Root Cause: Polar aprotic (e.g., DMF) or protic (e.g., EtOH) solvents stabilize intermediates, promoting equilibration. Solution: Use non-polar aprotic solvents like THF, Toluene, or Et2O. q3->sol3_polar Polar/Protic q4 Are your solvents and reagents strictly anhydrous? q3->q4 Non-Polar Aprotic sol3_polar->end_node sol4 Root Cause: Protic impurities interfere with the mechanism. Solution: Flame-dry glassware. Use freshly distilled/anhydrous grade solvents. Ensure aldehyde is pure. q4->sol4 No q4->end_node Yes, issue resolved sol4->end_node

Caption: Troubleshooting workflow for low cis-selectivity.

Data Summary: Illustrative Solvent Effects on a Non-Stabilized Wittig Reaction

The following table summarizes the expected trend in the cis(Z):trans(E) ratio for the reaction of a non-stabilized ylide with an aldehyde in various solvents under salt-free conditions.

SolventSolvent TypeDielectric Constant (ε)Expected cis:trans RatioRationale
TolueneNon-Polar Aprotic2.4> 98:2Promotes irreversible, kinetically controlled cycloaddition.[9]
Tetrahydrofuran (THF)Non-Polar Aprotic7.6> 95:5Standard solvent for high cis-selectivity; slightly more polar than toluene.[10]
Dichloromethane (DCM)Polar Aprotic9.1~ 50:50Increased polarity begins to favor equilibration pathways.[9]
Dimethylformamide (DMF)Polar Aprotic37< 10:90Strongly solvates intermediates, leading to thermodynamic control and the trans-product.[1]
Ethanol (EtOH)Polar Protic25Variable, often low cisProtic nature interferes with the ylide and stabilizes charged intermediates, disrupting kinetic control.[7]

Note: These ratios are illustrative and can be influenced by the specific reactants, temperature, and presence of additives.

Experimental Protocols

Protocol 1: High cis-Selectivity Wittig Reaction (Salt-Free)

This protocol is optimized for maximizing the cis:trans ratio by generating a "salt-free" ylide.

Objective: Synthesize this compound from ethyltriphenylphosphonium bromide and propanal.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Propanal (freshly distilled)

  • Anhydrous Toluene

  • Anhydrous Pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica Gel

Procedure:

  • Apparatus Setup: Under a nitrogen or argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ylide Formation: Add anhydrous toluene to the flask. Cool the resulting suspension to 0 °C in an ice bath. Add a solution of KHMDS (1.05 eq.) in toluene dropwise via the dropping funnel over 20 minutes. A deep orange or red color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of freshly distilled propanal (1.0 eq.) in anhydrous toluene dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warm-up and Quench: Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight (approx. 12-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with pentane (3 x 50 mL). The low boiling point of the product requires careful handling.

  • Purification: The major byproduct, triphenylphosphine oxide, is solid and significantly less volatile. The volatile product, 3-methyl-2-pentene, can be carefully isolated by fractional distillation or by passing the crude extract through a short plug of silica gel, eluting with pentane, to remove the majority of the triphenylphosphine oxide.[11]

  • Analysis: Analyze the cis:trans ratio of the product using ¹H NMR spectroscopy or Gas Chromatography (GC).

Mechanism Overview: Wittig Reaction Stereoselectivity

wittig_mechanism reactants Ylide + Aldehyde ts_cis Kinetic Transition State (Puckered, Favored in Non-Polar Solvents) reactants->ts_cis Fast, Irreversible (Non-Polar Solvent) ts_trans Thermodynamic Transition State (Planar, Favored in Polar Solvents / with Salts) reactants->ts_trans Slow or via Equilibration (Polar Solvent / Li+ Salts) cis_ox cis-Oxaphosphetane (Kinetic Product) ts_cis->cis_ox cis_ox->reactants Reversible in Polar Solvents cis_alkene cis-Alkene (Major Product) cis_ox->cis_alkene syn-Elimination trans_ox trans-Oxaphosphetane (Thermo. Product) cis_ox->trans_ox Equilibration ts_trans->trans_ox trans_alkene trans-Alkene (Minor Product) trans_ox->trans_alkene syn-Elimination

Caption: Solvent influence on Wittig reaction pathways.

References

Technical Support Center: Temperature Control in Exothermic Reactions of cis-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the thermal behavior of cis-3-Methyl-2-pentene in exothermic reactions. This resource is designed to move beyond procedural steps, offering a deep dive into the causality behind experimental choices to ensure both safety and reaction success.

Introduction: The Energetic Nature of this compound

This compound, like other alkenes, possesses a π-bond that is a region of high electron density, making it susceptible to attack by electrophiles. The conversion of this relatively weak π-bond into two stronger σ-bonds in addition reactions is the fundamental reason these reactions are often highly exothermic.[1] Uncontrolled heat release can lead to a cascade of safety and quality issues, including thermal runaway, side product formation, and compromised product integrity. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrogenation Reactions

Q1: My hydrogenation of this compound is showing a much faster temperature increase than anticipated. What's happening and how can I control it?

A1: This is a common issue stemming from the significant heat of hydrogenation for this specific alkene. The heat of hydrogenation for (Z)-3-methyl-2-pentene to 3-methylpentane is approximately -26.2 kcal/mol. An uncontrolled release of this energy can quickly overwhelm standard cooling capacities.

Causality: The rate of an exothermic reaction increases exponentially with temperature, while the rate of heat removal by a cooling system typically increases linearly. If heat generation surpasses heat removal, the reaction will accelerate uncontrollably, a dangerous situation known as thermal runaway.[2][3][4]

Troubleshooting Steps:

  • Controlled Reagent Addition: The most critical control parameter is the rate of hydrogen gas introduction. Instead of adding the full equivalent of hydrogen at once, use a mass flow controller to introduce it at a slow, steady rate. This ensures that the heat generated can be effectively managed by your cooling system in real-time.

  • Efficient Cooling: Ensure your cooling system is adequate for the scale of your reaction. For laboratory-scale reactions, an ice-water bath is a common choice. For larger scales, a recirculating chiller with a high cooling capacity is essential.[5]

  • Vigorous Agitation: Good mixing is crucial for uniform heat distribution. A poorly stirred reaction can develop localized hot spots where the reaction rate is significantly higher, potentially initiating a runaway. Ensure your stirring mechanism is robust enough for the viscosity of your reaction mixture.

  • Dilution: Running the reaction in a suitable solvent at a lower concentration (e.g., 0.1 M to 1 M) increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature rise.[5]

Q2: I'm planning to scale up my hydrogenation of this compound. What are the key safety considerations?

A2: Scaling up exothermic reactions introduces significant challenges because the surface-area-to-volume ratio decreases. This means that the ability to remove heat (which occurs at the surface of the reactor) does not increase as quickly as the heat generation (which occurs throughout the volume).

Key Considerations for Scale-Up:

  • Start Small: Never scale up a reaction by more than a factor of three without re-evaluating the safety parameters.[5]

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies on a small scale. This will provide crucial data on the heat of reaction, heat release rate, and the adiabatic temperature rise, which is the maximum temperature the reaction could reach in the event of a cooling failure.

  • Emergency Planning: Have a clear, documented plan for handling a thermal runaway. This should include immediate actions such as emergency cooling (e.g., adding a dry ice/acetone bath) and a quenching procedure.

  • Proper Equipment: Use a reaction vessel with a volume at least twice that of all combined reagents and quenching materials.[5] Ensure all glassware is free from defects.

Experimental Protocol: Controlled Laboratory-Scale Hydrogenation of this compound

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a septum, a balloon filled with hydrogen gas (or a connection to a regulated hydrogen cylinder), and a thermocouple to monitor the internal temperature. Place the flask in a cooling bath (e.g., ice-water).

  • Reagents: Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in the flask. Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Slowly introduce hydrogen gas while vigorously stirring and monitoring the temperature. Maintain the temperature within a safe, predetermined range.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully filter the catalyst. Remove the solvent under reduced pressure.

Diagram: Hydrogenation Workflow

HydrogenationWorkflow Controlled Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Alkene Solution and Catalyst Slurry prep_setup Assemble and Purge Reaction Apparatus prep_reagents->prep_setup add_h2 Controlled H2 Addition with Vigorous Stirring prep_setup->add_h2 monitor_temp Continuous Temperature Monitoring add_h2->monitor_temp monitor_progress Reaction Progress Monitoring (TLC/GC) monitor_temp->monitor_progress monitor_progress->add_h2 filter_catalyst Catalyst Filtration monitor_progress->filter_catalyst Reaction Complete remove_solvent Solvent Removal filter_catalyst->remove_solvent isolate_product Product Isolation remove_solvent->isolate_product

Caption: Workflow for controlled hydrogenation.

Section 2: Epoxidation and Oxidation Reactions

Q3: I am performing an epoxidation of this compound with a peroxy acid (e.g., m-CPBA) and observing a rapid temperature spike upon addition. How can I mitigate this?

A3: Epoxidation with peroxy acids is also a significantly exothermic process.[6][7] The reaction is often autocatalytic, meaning the carboxylic acid byproduct can catalyze the reaction, leading to an acceleration in rate and heat production.

Troubleshooting Steps:

  • Portion-wise Addition: Instead of adding the peroxy acid all at once, add it in small portions, allowing the temperature to return to the desired setpoint between additions.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to slow down the reaction rate and allow for better heat dissipation.[8]

  • Buffered Conditions: In some cases, adding a mild base (e.g., sodium bicarbonate) can buffer the reaction mixture and prevent the autocatalytic effect of the carboxylic acid byproduct.

  • Choice of Peroxy Acid: Some peroxy acids are more reactive and can lead to more vigorous reactions. Consider using a less reactive peroxy acid if temperature control is a major concern.

Diagram: Thermal Runaway Risk Assessment

ThermalRunawayRisk Thermal Runaway Risk Assessment start Exothermic Reaction (e.g., Hydrogenation, Epoxidation) heat_gen Heat Generation Rate (Exponential with Temp) start->heat_gen heat_rem Heat Removal Rate (Linear with Temp) start->heat_rem temp_increase Temperature Increase heat_gen->temp_increase heat_rem->temp_increase Negative Feedback temp_increase->heat_gen Positive Feedback runaway Thermal Runaway temp_increase->runaway Heat Gen > Heat Rem stable Stable Reaction temp_increase->stable Heat Rem >= Heat Gen

Caption: Risk assessment for thermal runaway.

Quantitative Data Summary

Reaction TypeReactantProductApproximate Heat of Reaction (kcal/mol)Key Control Parameters
HydrogenationThis compound3-Methylpentane-26.2H₂ addition rate, cooling, agitation
EpoxidationThis compoundcis-3-Methyl-2,3-epoxypentaneHighly ExothermicPortion-wise reagent addition, low temperature

General Safety and Handling of this compound

  • Flammability: this compound is a highly flammable liquid.[9][10] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and free radical initiators, as these can lead to vigorous and potentially explosive reactions.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

This guide provides a foundational understanding of the principles and practices for safely managing exothermic reactions involving this compound. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and perform a thorough risk assessment before beginning any experiment.

References

Validation & Comparative

Distinguishing Diastereomers: A Comparative NMR Guide to cis- and trans-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic chemistry, the precise structural elucidation of molecules is paramount. For diastereomers such as cis- and trans-3-methyl-2-pentene, which differ only in the spatial arrangement of substituents around a double bond, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of these two isomers, offering researchers, scientists, and drug development professionals a clear framework for their differentiation. We will explore the theoretical underpinnings of the observed spectral differences, supported by predicted data, and provide a robust experimental protocol for acquiring high-quality spectra for these volatile compounds.

The Structural Nuances: Anisotropic and Steric Effects at Play

The chemical environment of a nucleus, and thus its resonance frequency in an NMR experiment, is exquisitely sensitive to its local geometry. In the case of cis- and trans-3-methyl-2-pentene, two key phenomena dictate the observable differences in their NMR spectra: the magnetic anisotropy of the carbon-carbon double bond and steric interactions, particularly the γ-gauche effect.

The π-electron system of the double bond generates its own magnetic field in the presence of the external magnetic field of the NMR spectrometer. This induced field is anisotropic, meaning its effect is direction-dependent. Protons situated in the plane of the double bond are generally deshielded (shifted to a higher chemical shift), while those above or below the plane are shielded (shifted to a lower chemical shift).[1][2] This anisotropic effect is a primary contributor to the chemical shifts of the vinylic protons.

Furthermore, the spatial proximity of substituents in the cis isomer leads to steric strain. This steric compression, a manifestation of the γ-gauche effect, influences the electron density around nearby carbon and hydrogen nuclei, typically causing a shielding effect (an upfield shift) in the ¹³C NMR spectrum.[3][4]

¹H NMR Spectral Comparison: A Tale of Two Geometries

The ¹H NMR spectra of cis- and trans-3-methyl-2-pentene are expected to show distinct differences in the chemical shifts of the vinylic proton and the allylic methylene protons.

Proton Assignment Predicted Chemical Shift (δ) - cis-isomer Predicted Chemical Shift (δ) - trans-isomer Key Differentiator
Vinylic H ~5.25 ppm~5.35 ppmThe vinylic proton in the trans isomer is slightly more deshielded.
Allylic CH₂ ~2.05 ppm~1.95 ppmThe allylic methylene protons in the cis isomer are deshielded due to their proximity to the vinylic methyl group.
Vinylic CH₃ ~1.65 ppm~1.60 ppm
Allylic CH₃ ~1.55 ppm~1.60 ppm
Terminal CH₃ ~0.95 ppm~0.98 ppm

Note: Predicted chemical shifts are based on standard NMR prediction algorithms and may vary slightly from experimental values depending on solvent and concentration.

The subtle yet significant downfield shift of the vinylic proton in the trans isomer can be attributed to the differing anisotropic effects arising from the substituent arrangement. More diagnostically, the allylic methylene protons in the cis isomer experience greater deshielding. This is a consequence of the "through-space" deshielding effect of the nearby vinylic methyl group, a result of their enforced proximity in the cis configuration.

¹³C NMR Spectral Comparison: Unveiling Steric Crowding

The ¹³C NMR spectra provide a clear distinction between the two isomers, primarily due to the γ-gauche effect.

Carbon Assignment Predicted Chemical Shift (δ) - cis-isomer Predicted Chemical Shift (δ) - trans-isomer Key Differentiator
C2 (Vinylic) ~125 ppm~126 ppm
C3 (Vinylic) ~133 ppm~134 ppm
C4 (Allylic CH₂) ~29 ppm~35 ppmSignificant upfield shift in the cis isomer due to the γ-gauche effect.
C5 (Terminal CH₃) ~14 ppm~14 ppm
Vinylic CH₃ (on C2) ~14 ppm~14 ppm
Allylic CH₃ (on C3) ~21 ppm~16 ppmSignificant upfield shift in the trans isomer.

Note: Predicted chemical shifts are based on standard NMR prediction algorithms and may vary slightly from experimental values depending on solvent and concentration.

The most striking difference is observed in the chemical shifts of the allylic carbons. The allylic methylene carbon (C4) in the cis isomer is significantly shielded (shifted upfield) compared to the trans isomer. This is a classic example of the γ-gauche effect, where the steric interaction between the allylic methylene group and the vinylic methyl group in the cis configuration leads to an increase in electron density around the C4 carbon, resulting in a lower chemical shift.[3][4] Conversely, the allylic methyl carbon on C3 is more shielded in the trans isomer.

Visualizing the Structural and Spectral Differences

The following diagrams illustrate the structural differences between the isomers and the resulting impact on their NMR spectra.

Caption: Ball-and-stick models of cis- and trans-3-methyl-2-pentene.

G cis_structure Steric Hindrance (γ-gauche effect) cis_H_NMR ¹H NMR: - Allylic CH₂ deshielded - Vinylic H slightly shielded cis_structure->cis_H_NMR cis_C_NMR ¹³C NMR: - Allylic CH₂ shielded (upfield) cis_structure->cis_C_NMR trans_H_NMR ¹H NMR: - Allylic CH₂ less deshielded - Vinylic H slightly deshielded trans_C_NMR ¹³C NMR: - Allylic CH₂ deshielded (downfield) trans_structure Less Steric Hindrance trans_structure->trans_H_NMR trans_structure->trans_C_NMR

References

A Senior Application Scientist's Guide to Differentiating 3-Methyl-2-Pentene Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The differentiation of geometric isomers is a critical task in chemical synthesis, drug development, and material science, as stereochemistry dictates molecular properties and biological activity. This guide provides an in-depth comparison of the spectroscopic data for the (E) and (Z) isomers of 3-methyl-2-pentene. We will explore the subtle yet definitive differences revealed by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes data from authoritative sources with practical, field-proven insights, offering researchers a comprehensive reference for distinguishing these and similar alkene isomers. Each section explains the causal mechanisms behind the spectral differences and provides robust, self-validating experimental protocols.

Introduction: The Challenge of Geometric Isomerism

Geometric isomers, also known as cis-trans or (Z)-(E) isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond.[1] This structural variance arises from the restricted rotation around the carbon-carbon double bond.[2] While their physical properties can be similar, their chemical reactivity and biological interactions can diverge significantly.

The (E) and (Z) nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] For each carbon of the double bond, the substituents are ranked by atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated (E) (entgegen, "opposite").[4][5] In 3-methyl-2-pentene, this distinction is crucial for unambiguous characterization.

This guide will dissect the spectroscopic signatures of (E)- and (Z)-3-methyl-2-pentene, providing the analytical tools necessary for their confident identification.

isomers cluster_Z (Z)-3-methyl-2-pentene cluster_E (E)-3-methyl-2-pentene Z_struct E_struct

Caption: Molecular structures of (Z)- and (E)-3-methyl-2-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Spatial Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing geometric isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The key to differentiating the (E) and (Z) isomers lies in observing the chemical shifts of the vinylic proton (on C2) and the allylic protons (on C4 and the C3-methyl group). Protons in different spatial arrangements experience varied shielding and deshielding effects.

  • Vinylic Proton (H2): The chemical shift of the vinylic proton is influenced by the proximity of the other substituents. In the (Z) isomer, the ethyl group is on the same side as the vinylic proton, leading to greater steric hindrance and a slight difference in its electronic environment compared to the (E) isomer, where the ethyl group is opposite.

  • Allylic Protons (H4): The protons of the CH₂ group at C4 are diastereotopic and their chemical shifts are highly sensitive to the geometry of the double bond. The spatial relationship between these protons and the methyl group on the other side of the double bond will differ, leading to distinct chemical shifts. The (Z) isomer typically shows the allylic CH₂ protons at a slightly downfield shift compared to the (E) isomer due to the anisotropic effect of the double bond and steric interactions.

Proton Assignment (E)-3-methyl-2-pentene (δ, ppm) (Z)-3-methyl-2-pentene (δ, ppm) Rationale for Difference
H1 (CH₃-C2) ~1.6 (d)~1.6 (d)Coupled to vinylic H2. Minimal difference expected.
H2 (C=CH) ~5.2-5.4 (q)~5.2-5.4 (q)Subtle shifts may occur due to different through-space interactions.
C3-CH₃ ~1.7 (s)~1.6 (s)The C3-methyl in the (Z) isomer is cis to the larger ethyl group, potentially causing a slight upfield shift due to steric shielding.
H4 (CH₂-C5) ~2.0 (q)~2.1 (q)Deshielding effects from proximate groups differ between isomers.
H5 (CH₃-C4) ~1.0 (t)~1.0 (t)Generally similar, coupled to H4 protons.

Note: Data are approximate and compiled from typical values for allylic and vinylic protons.[6][7][8] Precise values can vary with solvent and instrument frequency.

¹³C NMR Spectroscopy

Carbon chemical shifts are also affected by stereochemistry, primarily through the "gamma-gauche effect." This effect causes a carbon atom to be shielded (shifted upfield) when it is in a gauche (staggered and close) position relative to another carbon or bulky group three bonds away.

  • In (Z)-3-methyl-2-pentene , the C3-methyl group and the C5-methyl group are cis to each other, leading to steric compression. This interaction causes an upfield shift (shielding) for both of these carbons compared to their positions in the (E) isomer, where they are trans and further apart. This is the most reliable diagnostic feature in the ¹³C NMR spectra.

Carbon Assignment (E)-3-methyl-2-pentene (δ, ppm) (Z)-3-methyl-2-pentene (δ, ppm) Rationale for Difference (Gamma-Gauche Effect)
C1 ~13.5~13.2Minor differences.
C2 ~117.0~116.5Olefinic carbon shifts are sensitive to substitution patterns.
C3 ~135.0~134.0Olefinic carbon shifts are sensitive to substitution patterns.
C4 ~29.0~21.0Significant upfield shift in the (Z) isomer due to steric interaction with the C1 methyl group.
C5 ~14.0~14.0Generally similar.
C3-CH₃ ~16.0~23.0Significant downfield shift in the (Z) isomer due to steric interaction with the C4 methylene group.

Note: Data are predictive based on established principles of ¹³C NMR spectroscopy.[9][10] Absolute values can be found in spectral databases like PubChem.[11][12]

Protocol: NMR Analysis of 3-Methyl-2-Pentene Isomers

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer sample (or mixture).

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard single-pulse ¹H spectrum. Typical parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 8-16.

      • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).[9]

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[13]

    • Integrate ¹H NMR signals and analyze multiplicities and coupling constants to confirm assignments.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While many vibrational modes of the (E) and (Z) isomers are similar, the key diagnostic region in the IR spectrum is the C-H out-of-plane (OOP) bending band. The position of this strong absorption is highly characteristic of the substitution pattern on the double bond.[14][15]

  • C=C Stretch: Both isomers are trisubstituted alkenes, and they will show a C=C stretching vibration in the 1665-1675 cm⁻¹ region. The intensity of this peak may be weak and is generally not a reliable feature for differentiation.

  • =C-H Stretch: A weak to medium band will appear above 3000 cm⁻¹, typically around 3010-3030 cm⁻¹, corresponding to the C-H stretch of the vinylic proton.[16]

  • =C-H Out-of-Plane (OOP) Bending: This is the most useful region for distinguishing the isomers. For trisubstituted alkenes, a strong absorption band appears between 790-840 cm⁻¹.[14][16] Subtle but consistent shifts within this range can often be observed between (E) and (Z) isomers, though a reference spectrum is ideal for confirmation. The (E) isomer often shows a band near 965 cm⁻¹ which is absent in the (Z) isomer.

Vibrational Mode (E)-3-methyl-2-pentene (cm⁻¹) (Z)-3-methyl-2-pentene (cm⁻¹) Significance
=C-H Stretch ~3020~3020Confirms alkene presence, not for isomer differentiation.
C-H Stretch (sp³) 2850-29802850-2980Present in both, indicates alkyl framework.
C=C Stretch ~1670~1670Trisubstituted alkene. Not a strong differentiator.
=C-H OOP Bend ~815 and a key band near 965~815The presence or absence of the ~965 cm⁻¹ band is often diagnostic for trans C-H bonds.[14]

Note: IR data obtained from the NIST Chemistry WebBook.[17][18]

Mass Spectrometry (MS): Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. While geometric isomers have the same molecular weight and thus the same molecular ion (M⁺) peak, their fragmentation patterns can sometimes exhibit subtle differences in the relative abundances of fragment ions.[19][20]

The primary fragmentation pathway for alkenes is allylic cleavage, which forms a stable, resonance-stabilized allylic carbocation.[21]

  • Molecular Ion (M⁺): Both isomers will show a molecular ion peak at m/z = 84.

  • Allylic Cleavage: The most significant fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the C4 position, leading to a highly abundant fragment ion at m/z = 55. This is due to the formation of a stable, substituted allylic cation. Both isomers will show this as a major peak.

  • Other Fragments: Loss of a methyl radical (•CH₃, 15 Da) can also occur, leading to a fragment at m/z = 69.

Distinguishing the isomers via EI-MS is challenging because the high-energy ionization often provides enough energy to overcome the rotational barrier, leading to similar fragmentation pathways.[20] However, techniques like tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can sometimes reveal minor differences in fragment ion intensities that reflect the initial stereochemistry.[19]

fragmentation parent [C₆H₁₂]⁺˙ m/z = 84 (Molecular Ion) frag1 [C₄H₇]⁺ m/z = 55 (Allylic Cation) parent->frag1 - •C₂H₅ (Ethyl Radical) (Allylic Cleavage) frag2 [C₅H₉]⁺ m/z = 69 parent->frag2 - •CH₃ (Methyl Radical)

Caption: Primary fragmentation pathway for 3-methyl-2-pentene in EI-MS.

Integrated Analytical Workflow

workflow cluster_workflow Spectroscopic Analysis Workflow start Isomer Sample nmr ¹H and ¹³C NMR Analysis start->nmr ir FTIR Analysis start->ir ms GC-MS Analysis start->ms data_analysis Correlate Spectroscopic Data nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Confirm (E) or (Z) Isomer Identity data_analysis->conclusion

Caption: Integrated workflow for isomeric identification.

Conclusion

While (E)- and (Z)-3-methyl-2-pentene share the same mass and basic structural framework, they are distinct chemical entities with unique spectroscopic fingerprints.

  • NMR Spectroscopy stands as the most definitive technique. The gamma-gauche effect provides a clear and predictable difference in the ¹³C NMR spectra, while subtle but measurable variations in ¹H NMR chemical shifts reflect the different spatial environments of the protons.

  • IR Spectroscopy offers a rapid and valuable secondary confirmation, with the out-of-plane C-H bending region being particularly informative for distinguishing alkene substitution patterns.

  • Mass Spectrometry , under standard EI conditions, is best used to confirm the molecular weight and primary fragmentation, but it is the least reliable of the three methods for differentiating these geometric isomers.

By employing this multi-faceted spectroscopic approach, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Guide to the E/Z Isomerism of 3-Methyl-2-Pentene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, the subtle yet profound impact of stereoisomerism on a molecule's physical, chemical, and biological properties is a cornerstone of molecular design and drug development. Geometric isomerism, specifically E/Z isomerism, arising from restricted rotation around a double bond, can dramatically alter a compound's efficacy, stability, and interaction with biological targets. This guide provides an in-depth technical comparison of the (E)- and (Z)- isomers of 3-methyl-2-pentene, offering experimental data and protocols to facilitate their unambiguous identification and separation.

The Stereochemical Nuances of 3-Methyl-2-Pentene

3-Methyl-2-pentene (C₆H₁₂) is a trisubstituted alkene that serves as an excellent model for understanding E/Z isomerism. The presence of two different substituent groups on each carbon of the double bond gives rise to two distinct geometric isomers. The assignment of these isomers is governed by the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.[1][2]

  • At Carbon 2 (C2): The substituents are a methyl group (-CH₃) and a hydrogen atom (-H). Carbon has a higher atomic number than hydrogen, so the methyl group is assigned higher priority.

  • At Carbon 3 (C3): The substituents are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). Comparing the first atoms attached, both are carbon. Moving to the next atoms, the ethyl group's carbon is bonded to another carbon and two hydrogens, while the methyl group's carbon is bonded to three hydrogens. Therefore, the ethyl group has higher priority.

This leads to the following isomer assignments:

  • (Z)-3-methyl-2-pentene: The higher priority groups (the methyl group on C2 and the ethyl group on C3) are on the same side of the double bond (from the German zusammen, meaning together).

  • (E)-3-methyl-2-pentene: The higher priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).

CIP_Rules cluster_Z (Z)-3-methyl-2-pentene cluster_E (E)-3-methyl-2-pentene Z_C2 C Z_C3 C Z_C2->Z_C3 = Z_H H (Low) Z_C2->Z_H Z_CH3_C2 CH₃ (High) Z_C2->Z_CH3_C2 Z_CH3_C3 CH₃ (Low) Z_C3->Z_CH3_C3 Z_Et CH₂CH₃ (High) Z_C3->Z_Et E_C2 C E_C3 C E_C2->E_C3 = E_H H (Low) E_C2->E_H E_CH3_C2 CH₃ (High) E_C2->E_CH3_C2 E_CH3_C3 CH₃ (Low) E_C3->E_CH3_C3 E_Et CH₂CH₃ (High) E_C3->E_Et

Figure 1: Cahn-Ingold-Prelog priority assignment for (Z)- and (E)-3-methyl-2-pentene.

Experimental Synthesis and Separation

A common laboratory synthesis of a mixture of 3-methyl-2-pentene isomers involves the acid-catalyzed dehydration of 3-methyl-3-pentanol. This reaction proceeds via an E1 elimination mechanism, which often results in a mixture of alkene products, including the E and Z isomers of the most stable alkene.[3][4] The subsequent separation and analysis of these isomers are critical for their individual characterization.

workflow start Start: 3-Methyl-3-pentanol dehydration Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat) start->dehydration mixture Mixture of Alkene Isomers ((E)- and (Z)-3-methyl-2-pentene, etc.) dehydration->mixture separation Separation by Gas Chromatography (GC) mixture->separation isomer_e (E)-3-methyl-2-pentene separation->isomer_e isomer_z (Z)-3-methyl-2-pentene separation->isomer_z analysis Spectroscopic Analysis (NMR, IR, MS) isomer_e->analysis isomer_z->analysis

Figure 2: Experimental workflow for the synthesis, separation, and analysis of 3-methyl-2-pentene isomers.

Protocol 1: Synthesis of 3-Methyl-2-Pentene Isomer Mixture
  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reaction: To the round-bottom flask, add 3-methyl-3-pentanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heating: Gently heat the mixture. The alcohol will protonate, lose water to form a carbocation, and then eliminate a proton to form a mixture of alkenes.

  • Distillation: The lower-boiling alkene products will distill as they are formed. Collect the distillate, which will be a mixture of water and the alkene isomers.

  • Workup: Separate the organic layer from the aqueous layer in a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and then filter.

  • Purification: The resulting mixture of alkenes can be further purified by simple distillation, though this will not separate the E/Z isomers.

Protocol 2: Separation by Gas Chromatography (GC)

Gas chromatography is the most effective technique for separating the E/Z isomers of 3-methyl-2-pentene. The choice of stationary phase is crucial; non-polar columns are generally effective for separating alkene isomers based on differences in their boiling points and molecular shape.[5][6]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms), is recommended.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the alkene mixture is injected into the heated inlet in split mode to prevent column overload.

  • Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up will effectively separate the isomers.

Comparative Data Analysis

Gas Chromatography (GC) Retention

On a standard non-polar GC column, the elution order of geometric isomers is primarily influenced by their boiling points and molecular shape. The (Z)-isomer, being more "U-shaped," has a slightly larger surface area for intermolecular interactions compared to the more linear (E)-isomer, which typically results in a slightly higher boiling point and longer retention time for the (Z)-isomer.[6] This is reflected in their Kovats retention indices, a standardized measure of retention in GC.

Table 1: Comparative GC Retention Data for 3-Methyl-2-Pentene Isomers

IsomerBoiling Point (°C)Kovats Retention Index (Standard Non-Polar)Elution Order
(E)-3-methyl-2-pentene70-72~615 - 620[7]1st
(Z)-3-methyl-2-penteneNot specified~625 - 6302nd

Note: Kovats indices can vary slightly depending on the specific column and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of E/Z isomers. The spatial arrangement of the substituents leads to distinct chemical shifts, particularly for the protons and carbons associated with and near the double bond.

¹H NMR Spectroscopy: The vinylic proton (-CH=) in the (E)-isomer is expected to be slightly downfield compared to the (Z)-isomer due to anisotropic effects. Furthermore, the chemical shifts of the allylic protons (the -CH₂- of the ethyl group and the -CH₃ on the double bond) will differ.

¹³C NMR Spectroscopy: The steric compression experienced by the methyl and ethyl groups in the (Z)-isomer (the gamma-gauche effect) typically causes an upfield shift (lower ppm value) for the carbons of these groups compared to the less sterically hindered (E)-isomer.[8]

Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Data (Predicted and Compiled)

¹H NMR (E)-3-methyl-2-pentene (δ ppm)(Z)-3-methyl-2-pentene (δ ppm)
=CH-~5.2-5.4~5.1-5.3
-CH₂-CH₃~2.0~2.1
=C-CH₃~1.6~1.7
-CH=C-CH₃~1.5~1.5
-CH₂-CH₃~1.0~1.0
¹³C NMR (E)-3-methyl-2-pentene (δ ppm)(Z)-3-methyl-2-pentene (δ ppm)
C2~118~117
C3~138~137
-CH₂-CH₃~22~29
=C-CH₃~11~16
-CH=C-CH₃~13~13
-CH₂-CH₃~14~14

Note: These are approximate values compiled from various spectral databases and may vary based on the solvent and spectrometer frequency.[2][7][9][10]

Infrared (IR) Spectroscopy

While the IR spectra of E/Z isomers are often similar, key differences can be observed in the "fingerprint region" (below 1500 cm⁻¹). For trisubstituted alkenes, a characteristic C-H out-of-plane bending vibration can sometimes distinguish the isomers. The C=C stretching vibration, typically weak for trisubstituted alkenes, may also show slight differences in position and intensity. For trans (E) isomers of alkenes, a characteristic band often appears around 965-975 cm⁻¹, while cis (Z) isomers may show a band in the 675-730 cm⁻¹ region.[11][12]

Table 3: Key Comparative IR Absorption Frequencies (cm⁻¹)

Vibration(E)-3-methyl-2-pentene(Z)-3-methyl-2-penteneNotes
=C-H Stretch~3020~3015Appears just above 3000 cm⁻¹ for sp² C-H bonds.
C-H Stretch (sp³)~2850-2970~2850-2970Typical alkane C-H stretches.
C=C Stretch~1670 (weak)~1675 (weak)Often weak for trisubstituted alkenes.
C-H Out-of-Plane Bend~810-840~810-840For trisubstituted alkenes, this band is less diagnostic than for di-substituted alkenes.

Note: The most significant differences will be in the overall fingerprint pattern of the spectra.[11][13]

Conclusion

The unambiguous identification and separation of the (E)- and (Z)-isomers of 3-methyl-2-pentene are readily achievable through a combination of gas chromatography and spectroscopic techniques. Gas chromatography with a non-polar column provides a reliable method for physical separation, with the (E)-isomer typically eluting first. Subsequent analysis by ¹H and ¹³C NMR spectroscopy offers definitive structural confirmation, with predictable differences in chemical shifts arising from steric and anisotropic effects. While IR spectroscopy provides less distinct diagnostic peaks for these specific isomers, the overall fingerprint region remains a valid tool for identification when compared to a reference spectrum. For researchers in drug development and organic synthesis, a thorough understanding and application of these analytical methodologies are indispensable for controlling and characterizing the stereochemical outcomes of their reactions.

References

A Comparative Analysis of Cis- and Trans-3-Methyl-2-pentene Hydrogenation Rates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the catalytic hydrogenation of alkenes stands as a cornerstone transformation, pivotal in the production of pharmaceuticals, fine chemicals, and materials. The stereochemistry of the alkene substrate, specifically the cis or trans configuration of substituents around the double bond, can profoundly influence the reaction kinetics. This guide provides an in-depth comparative analysis of the hydrogenation rates of cis- and trans-3-Methyl-2-pentene, offering field-proven insights and supporting experimental data to inform catalyst selection and reaction optimization.

Theoretical Framework: Steric Hindrance and Alkene Stability

The rate of catalytic hydrogenation is intrinsically linked to two key factors: the stability of the alkene and the steric hindrance it presents upon approach to the catalyst surface.

  • Alkene Stability: Trans isomers are generally more thermodynamically stable than their corresponding cis isomers. This increased stability is attributed to the reduced steric strain between alkyl groups, which are positioned on opposite sides of the double bond.[1][2] Consequently, cis isomers possess a higher ground state energy. According to the Hammond postulate, the transition state of an exothermic reaction, such as hydrogenation, will resemble the reactants. Therefore, the less stable cis isomer, being closer in energy to the transition state, often exhibits a lower activation energy and a faster reaction rate.[2]

  • Steric Hindrance and Catalyst Interaction: Catalytic hydrogenation is a heterogeneous process occurring on the surface of a metal catalyst, such as palladium on carbon (Pd/C).[3][4] The alkene must adsorb onto the catalyst surface for the reaction to proceed. The geometry of the alkene can influence the efficiency of this adsorption. While the precise mechanism is complex and debated, it is often observed that the less sterically hindered face of the alkene preferentially binds to the catalyst. In some cases, the planar nature of the cis isomer may allow for a more facile approach and adsorption compared to the more sterically demanding trans isomer, where bulky groups can impede interaction with the catalyst surface.[5]

Comparative Hydrogenation Rate Data

Alkene IsomerInitial Rate Constant (min⁻¹)Relative Rate
cis-2-Pentene0.03511.7
trans-2-Pentene0.0031.0

Data adapted from Canning, A.S. et al., Catalysis Today, 2006.[6]

The data unequivocally shows that cis-2-pentene hydrogenates significantly faster than trans-2-pentene, with an initial rate constant over an order of magnitude greater. This trend is consistent with the theoretical principles of alkene stability and steric hindrance. The methyl and ethyl groups in cis-3-methyl-2-pentene are on the same side of the double bond, leading to steric strain and a higher ground state energy compared to the trans isomer. This inherent instability contributes to a lower activation energy for hydrogenation.

The Hydrogenation Mechanism: A Stepwise Approach

The most widely accepted mechanism for the catalytic hydrogenation of alkenes is the Horiuti-Polanyi mechanism.[5] This multi-step process occurs on the surface of the metal catalyst.

Horiuti-Polanyi Mechanism

Horiuti_Polanyi cluster_catalyst Catalyst Surface H2 H₂ Catalyst Metal Catalyst (e.g., Pd, Pt, Ni) H2->Catalyst Adsorption & Dissociation Alkene Alkene Alkene->Catalyst Adsorption (π-complex formation) Adsorbed_H Adsorbed H atoms Pi_Complex Alkene π-complex Adsorbed_H->Pi_Complex Stepwise H addition Half_Hydrogenated Half-hydrogenated intermediate Pi_Complex->Half_Hydrogenated Alkane Alkane Half_Hydrogenated->Alkane Second H addition Desorption Alkane->Desorption Desorption

Caption: The Horiuti-Polanyi mechanism for catalytic alkene hydrogenation.

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene adsorb onto the surface of the metal catalyst. The H-H bond of hydrogen is weakened and breaks, forming adsorbed hydrogen atoms. The alkene forms a π-complex with the metal.[3]

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Second Hydrogen Addition: A second hydrogen atom is then transferred to the other carbon of the original double bond, forming the saturated alkane.

  • Desorption: The resulting alkane is desorbed from the catalyst surface, freeing the active site for another catalytic cycle.

This mechanism explains the observed syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond, as the alkene is adsorbed on one side to the catalyst surface.[3]

Experimental Protocol: Monitoring Hydrogenation Rates by Gas Chromatography

This protocol outlines a procedure for the comparative hydrogenation of cis- and trans-3-methyl-2-pentene and monitoring the reaction progress using gas chromatography (GC).

Materials and Equipment:

  • This compound

  • trans-3-Methyl-2-pentene

  • 3-Methylpentane (for GC standard)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogen balloon and needle

  • Syringes and needles for sampling

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation and System Setup:

    • Carefully weigh 20 mg of 10% Pd/C and add it to a 50 mL two-neck round-bottom flask containing a magnetic stir bar. Caution: Palladium on carbon is flammable; handle with care in an inert atmosphere if possible.[7]

    • Seal the flask with a septum on one neck.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.

  • Reaction Initiation:

    • In a separate vial, prepare a solution of 1.0 mmol of either cis- or trans-3-methyl-2-pentene in 10 mL of anhydrous ethanol.

    • Using a syringe, add the alkene solution to the flask containing the catalyst.

    • Begin vigorous stirring.

    • Evacuate the flask with a vacuum pump for a short period and then backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[7]

    • Leave the hydrogen balloon attached to the flask via a needle through the septum to maintain a positive pressure of hydrogen.

  • Reaction Monitoring:

    • At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

    • Immediately filter the aliquot through a small plug of silica or a syringe filter to remove the catalyst and quench the reaction.

    • Dilute the filtered sample with a known volume of a suitable solvent (e.g., ethanol) containing an internal standard if desired.

  • Gas Chromatography (GC) Analysis:

    • Inject the prepared samples into the GC.

    • Analyze the samples to determine the relative concentrations of the starting alkene and the 3-methylpentane product.

    • The disappearance of the starting material and the appearance of the product over time can be plotted to determine the reaction rate.

  • Repeat for the Other Isomer:

    • Thoroughly clean and dry the reaction apparatus.

    • Repeat the entire procedure using the other isomer of 3-methyl-2-pentene under identical reaction conditions.

Experimental Workflow

workflow Start Start Setup Prepare Catalyst & Reaction Vessel Start->Setup Purge Purge with Inert Gas Setup->Purge Add_Reactants Add Alkene Solution Purge->Add_Reactants Introduce_H2 Introduce H₂ Atmosphere Add_Reactants->Introduce_H2 Start_Reaction Begin Stirring & Timing Introduce_H2->Start_Reaction Sample Withdraw Aliquot at Timed Intervals Start_Reaction->Sample Quench Filter to Remove Catalyst Sample->Quench GC_Analysis Analyze by Gas Chromatography Quench->GC_Analysis Data_Analysis Plot Concentration vs. Time GC_Analysis->Data_Analysis Repeat Repeat for Other Isomer Data_Analysis->Repeat End End Data_Analysis->End Compare Rates Repeat->Setup

Caption: Workflow for the comparative hydrogenation experiment.

Conclusion

The comparative analysis of the hydrogenation rates of cis- and trans-3-methyl-2-pentene reveals a distinct kinetic preference for the cis isomer. This is primarily attributed to its higher ground state energy arising from steric strain, which translates to a lower activation energy for the hydrogenation reaction. While steric hindrance at the catalyst surface can also play a role, the thermodynamic instability of the cis isomer is a dominant factor. The provided experimental protocol offers a robust framework for researchers to quantify these rate differences in a laboratory setting. A thorough understanding of these stereochemical influences is paramount for the rational design and optimization of catalytic hydrogenation processes in drug development and fine chemical synthesis.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of cis-3-Methyl-2-pentene using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of organic compounds are paramount. The stereochemical identity of a molecule can dramatically influence its biological activity, making the selective synthesis and unambiguous characterization of isomers a critical task. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of cis-3-Methyl-2-pentene synthesis, contextualized against other common analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating system from synthesis to final characterization.

The Synthetic Challenge: Stereoselective Alkene Formation

The synthesis of this compound, a simple alkene, presents a fundamental challenge in controlling stereoselectivity. The choice of synthetic route is critical in maximizing the yield of the desired cis isomer over its trans counterpart and other potential side products. Two common methods for alkene synthesis are the Wittig reaction and the dehydration of alcohols.

Wittig Reaction: A Path to Stereoselectivity

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds.[1] By reacting an aldehyde or ketone with a phosphorus ylide, an alkene is produced with the concomitant formation of a stable phosphine oxide, which drives the reaction forward.[2] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically derived from primary alkyl halides, generally favor the formation of Z (or cis) alkenes.[3]

For the synthesis of this compound, the Wittig reaction offers a strategic advantage in controlling the double bond geometry. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[4]

Experimental Workflow: Wittig Synthesis of this compound

cluster_synthesis Wittig Synthesis A Triphenylphosphine C Phosphonium Salt Formation (SN2 Reaction) A->C B 2-Bromobutane B->C D Deprotonation with Strong Base (e.g., n-BuLi) C->D E Phosphorus Ylide D->E G Wittig Reaction E->G F Acetaldehyde F->G H Crude Product Mixture (cis/trans isomers + byproducts) G->H

Caption: Workflow for the Wittig synthesis of 3-Methyl-2-pentene.

Dehydration of Alcohols: A Competing Pathway

An alternative, though often less selective, route is the acid-catalyzed dehydration of an appropriate alcohol, such as 3-methyl-2-pentanol. This reaction proceeds via a carbocation intermediate, and the subsequent elimination of a proton can lead to a mixture of alkene products, including positional and stereoisomers.[5][6] According to Zaitsev's rule, the more substituted alkene is generally the major product.[5] However, the formation of both cis and trans isomers is common, and carbocation rearrangements can further complicate the product mixture.[7]

The Gold Standard: Validation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Why GC-MS is the Preferred Method

The primary advantage of GC-MS in this context is its ability to physically separate the components of the crude reaction mixture before detection. The cis and trans isomers of 3-Methyl-2-pentene have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column. Following separation, the mass spectrometer provides a unique fragmentation pattern for each isomer, confirming its identity.

Experimental Workflow: GC-MS Validation

cluster_gcms GC-MS Analysis A Crude Product Sample B Sample Injection A->B C Gas Chromatography (Separation of Isomers) B->C D Ionization (Electron Impact) C->D E Mass Analyzer (Quadrupole) D->E F Detection E->F G Data Analysis (Chromatogram & Mass Spectra) F->G

Caption: Workflow for the GC-MS validation of 3-Methyl-2-pentene synthesis.

Interpreting the Data: Chromatograms and Mass Spectra

The output of a GC-MS analysis consists of a chromatogram, which shows the separated components as peaks over time, and a mass spectrum for each peak.

  • Gas Chromatogram: The retention time (the time it takes for a compound to travel through the column) is a characteristic property of a compound under a specific set of GC conditions. In a well-optimized method, this compound will have a different retention time than its trans isomer and other potential byproducts, allowing for their quantification.

  • Mass Spectrum: Upon entering the mass spectrometer, the separated molecules are ionized, typically by electron impact, causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern of alkenes is characterized by a distinct molecular ion peak (M+) and fragments resulting from allylic cleavage, which forms a stable, resonance-stabilized carbocation.[8][9] For 3-Methyl-2-pentene (molar mass 84.16 g/mol ), the molecular ion peak will be at m/z 84. Key fragments will arise from the loss of methyl (CH₃) and ethyl (C₂H₅) radicals. While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundance of fragment ions can sometimes be observed. The primary identification, however, relies on the combination of retention time and the characteristic mass spectrum.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other spectroscopic techniques are also employed for the characterization of alkenes. A comprehensive validation strategy often involves the use of multiple analytical methods.

Analytical Technique Principle Strengths for this compound Validation Limitations
GC-MS Separation by chromatography, identification by mass fragmentation.Excellent for separating isomers and identifying components in a mixture. High sensitivity.Requires volatile and thermally stable compounds. Mass spectra of stereoisomers can be very similar.
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Provides detailed information about the chemical environment of protons, allowing for unambiguous structural elucidation and stereochemical assignment based on coupling constants.[10]Less sensitive than GC-MS. Not ideal for complex mixtures without prior separation.
FTIR Spectroscopy Infrared absorption by molecular vibrations.Can identify the presence of the C=C double bond and =C-H bonds.[11][12] The C-H out-of-plane bending vibrations can sometimes distinguish between cis and trans isomers.[13]Not quantitative. Can be difficult to interpret in a mixture.
In-depth Comparison
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful technique for the definitive stereochemical assignment of alkenes.[10] The coupling constant (J-value) between the vinyl protons in cis and trans isomers is significantly different, allowing for unambiguous identification. However, NMR is best performed on a purified sample, as the spectra of mixtures can be complex and difficult to interpret.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹.[12] While some differentiation between cis and trans isomers can be made based on the position and intensity of C-H bending bands, these distinctions can be subtle and are not always conclusive, especially in a mixture.[14]

Experimental Protocols

Synthesis of this compound via Wittig Reaction
  • Phosphonium Salt Formation: In a round-bottom flask equipped with a reflux condenser, combine triphenylphosphine and 2-bromobutane in a suitable solvent (e.g., toluene). Heat the mixture to reflux for several hours.

  • Ylide Formation: Cool the reaction mixture to room temperature and collect the resulting phosphonium salt by filtration. Dry the salt under vacuum. In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous diethyl ether. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is indicated by a color change.

  • Wittig Reaction: To the ylide solution, add acetaldehyde dropwise at a low temperature. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

GC-MS Validation Protocol
  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon separation (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure separation of all components.

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Mass Spectrometer: Electron impact (EI) ionization at 70 eV.

    • Mass Analyzer: Quadrupole scanning a mass range of m/z 35-200.

  • Data Acquisition and Analysis: Inject the sample and acquire the data. Integrate the peaks in the chromatogram to determine the relative abundance of each isomer. Compare the mass spectrum of the major peak with a reference spectrum for this compound to confirm its identity.

Conclusion

The validation of the synthesis of this compound is a multi-faceted process that requires careful consideration of both the synthetic strategy and the analytical methodology. While the Wittig reaction provides a stereoselective route to the desired cis isomer, rigorous analytical validation is essential to confirm the outcome. GC-MS stands out as the premier technique for this purpose, offering the unique combination of high-resolution separation and definitive identification. Its ability to resolve and identify isomers within a complex mixture makes it an invaluable tool for researchers in organic synthesis and drug development. For unambiguous stereochemical assignment, especially for novel compounds, complementing GC-MS data with NMR spectroscopy provides the highest level of confidence. This integrated approach, grounded in a thorough understanding of the underlying chemical principles, ensures the scientific integrity of the final product.

References

A Researcher's Guide to Distinguishing Cis/Trans Isomers of 3-Methyl-2-Pentene via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic chemistry, the precise structural elucidation of molecules is paramount. For drug development professionals and researchers, the differentiation of stereoisomers, such as the cis and trans isomers of 3-methyl-2-pentene, can be a critical analytical challenge. While these isomers share the same molecular formula and connectivity, their distinct spatial arrangements give rise to different physical and chemical properties. This guide provides an in-depth comparison of the infrared (IR) spectra of (Z)-3-methyl-2-pentene (cis) and (E)-3-methyl-2-pentene (trans), offering a reliable method for their differentiation.

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The geometry of a molecule significantly influences its vibrational modes, making IR spectroscopy a powerful tool for distinguishing between stereoisomers.[1] For alkenes, the key to differentiating cis and trans isomers often lies in the "fingerprint" region of the spectrum, specifically the out-of-plane C-H bending vibrations.[2][3]

The Decisive Region: C-H Out-of-Plane Bending

The most significant differences in the IR spectra of cis and trans isomers of disubstituted and trisubstituted alkenes are typically observed in the region between 1000 cm⁻¹ and 650 cm⁻¹.[1][3] These absorptions are due to the out-of-plane bending, or "wagging," of the hydrogen atoms attached to the double-bonded carbons. The spatial relationship of these hydrogens—on the same side in cis isomers or on opposite sides in trans isomers—results in distinct vibrational energies.

In the case of 3-methyl-2-pentene, a trisubstituted alkene, we are primarily observing the out-of-plane wag of the lone hydrogen on the double bond. The geometry of the substituents around the double bond influences the frequency of this vibration.

Comparative Spectral Analysis: (Z)- vs. (E)-3-Methyl-2-Pentene

A detailed examination of the IR spectra of (Z)-3-methyl-2-pentene and (E)-3-methyl-2-pentene reveals characteristic peaks that allow for their unambiguous identification. While both isomers will exhibit C-H stretching vibrations from the sp² hybridized carbon at wavenumbers above 3000 cm⁻¹ and a C=C stretching vibration around 1660-1680 cm⁻¹, the key distinguishing feature is the strong absorption band corresponding to the C-H out-of-plane bend.[2]

For the trans isomer, (E)-3-methyl-2-pentene, this characteristic C-H wagging vibration typically appears as a strong band in the range of 800-840 cm⁻¹. In contrast, the cis isomer, (Z)-3-methyl-2-pentene, will also show a C-H out-of-plane bending vibration, but its exact position and intensity may differ, often appearing in a slightly different region or with a different band shape, allowing for clear differentiation.

Below is a table summarizing the key diagnostic peaks for distinguishing between the cis and trans isomers of 3-methyl-2-pentene based on their IR spectra.

Vibrational Mode(Z)-3-methyl-2-pentene (cis)(E)-3-methyl-2-pentene (trans)
=C-H Stretch ~3015 cm⁻¹~3010 cm⁻¹
C=C Stretch ~1670 cm⁻¹~1675 cm⁻¹
=C-H Out-of-Plane Bend ~715 cm⁻¹ (strong) ~815 cm⁻¹ (strong)

Note: The exact peak positions can vary slightly depending on the sampling method and instrument resolution.

The workflow for distinguishing between the two isomers is straightforward and can be visualized as follows:

distinguish_isomers cluster_0 Spectral Acquisition cluster_1 Data Analysis start Obtain IR Spectrum of 3-Methyl-2-Pentene Sample check_region Analyze the 1000-650 cm⁻¹ Region start->check_region peak_present Strong Absorption Peak Present? check_region->peak_present cis_isomer (Z)-3-methyl-2-pentene Identified peak_present->cis_isomer ~715 cm⁻¹ trans_isomer (E)-3-methyl-2-pentene Identified peak_present->trans_isomer ~815 cm⁻¹

Figure 1. Workflow for distinguishing cis/trans isomers of 3-methyl-2-pentene using IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To reliably differentiate between the isomers, a high-quality IR spectrum is essential. The following protocol outlines the steps for acquiring a spectrum of a liquid sample, such as 3-methyl-2-pentene, using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples as it requires minimal sample preparation and is easy to clean.[4]

Instrumentation and Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 3-methyl-2-pentene (cis or trans isomer)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and computer are turned on and the appropriate software is running. Allow the instrument to warm up according to the manufacturer's instructions to ensure a stable signal.

  • Background Spectrum Acquisition:

    • Rationale: This step is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

    • Procedure: Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Once dry, run a background scan.

  • Sample Application:

    • Rationale: A small, representative sample is needed to ensure good contact with the ATR crystal for an optimal signal.

    • Procedure: Place a single drop of the 3-methyl-2-pentene sample onto the center of the ATR crystal using a clean dropper or pipette.[5][6] Ensure the crystal is completely covered by the liquid.

  • Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.

    • Procedure: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range should be set to at least 4000-650 cm⁻¹.

  • Data Processing and Analysis:

    • Rationale: Proper data processing ensures accurate peak identification.

    • Procedure: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Use the software tools to identify and label the wavenumbers of the key peaks, paying close attention to the 1000-650 cm⁻¹ region.

  • Cleaning:

    • Rationale: Thorough cleaning prevents cross-contamination between samples.

    • Procedure: After the measurement is complete, carefully wipe the sample off the ATR crystal using a lint-free wipe. Clean the crystal surface with a solvent-dampened wipe and allow it to dry completely.[7]

By following this protocol, researchers can obtain high-quality, reproducible IR spectra that will enable the confident differentiation of (Z)- and (E)-3-methyl-2-pentene.

Conclusion

Infrared spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between the cis and trans isomers of 3-methyl-2-pentene. The key to this differentiation lies in the analysis of the C-H out-of-plane bending vibrations in the fingerprint region of the spectrum. The distinct absorption patterns of the (Z) and (E) isomers in this region provide a reliable diagnostic tool for researchers in various scientific disciplines.

References

A Comparative Guide to the Relative Stability of Cis- and Trans-3-Methyl-2-pentene for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric stability is paramount. Geometric isomers, such as the cis and trans configurations of 3-methyl-2-pentene, often exhibit distinct physical and chemical properties that can significantly influence reaction outcomes and biological activity. This guide provides an in-depth, objective comparison of the relative stability of cis- and trans-3-methyl-2-pentene, supported by thermodynamic data and detailed experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and leverage the subtle yet critical differences between these isomers.

The Decisive Factor: Unraveling Steric Hindrance

The fundamental principle governing the relative stability of cis- and trans-3-methyl-2-pentene is steric hindrance. In the cis isomer, the methyl group on the second carbon and the ethyl group on the third carbon are positioned on the same side of the double bond. This proximity forces their electron clouds into close contact, resulting in repulsive van der Waals forces. This steric strain raises the overall potential energy of the molecule, rendering it less stable.[1][2]

Conversely, the trans isomer positions these bulky alkyl groups on opposite sides of the double bond, maximizing the distance between them. This arrangement significantly minimizes steric repulsion, leading to a lower potential energy state and, consequently, greater thermodynamic stability.[1][2]

This stability difference is not merely theoretical; it is quantifiable through experimental measurements of the heat of hydrogenation. The less stable an alkene, the more heat it releases upon hydrogenation to its corresponding alkane.[3]

Quantitative Analysis: Heats of Formation and Hydrogenation

The most direct experimental evidence for the relative stability of these isomers comes from their standard enthalpies of formation (ΔHf°). By comparing these values, we can infer their relative potential energies. The hydrogenation of both cis- and trans-3-methyl-2-pentene yields the same product, 3-methylpentane, allowing for a direct comparison of their stability based on the energy released during this reaction.

IsomerStandard Enthalpy of Formation (liquid, 298.15 K)Calculated Heat of Hydrogenation (liquid, 298.15 K)Relative Stability
trans-3-Methyl-2-pentene-94.93 ± 0.84 kJ/mol[4]-More Stable
cis-3-Methyl-2-penteneNot explicitly found, but expected to be less negative than the trans isomer.-Less Stable

Note: A direct experimental value for the heat of formation of the cis isomer from the initial searches was not available. However, based on established principles of alkene stability, it will be less negative (higher in energy) than the trans isomer.

The heat of hydrogenation (ΔHhydrog) can be calculated using the following equation:

ΔHhydrog = ΔHf°(alkane) - ΔHf°(alkene)

Given that the hydrogenation product for both isomers is 3-methylpentane, the isomer with the less negative (or more positive) heat of formation will have a more exothermic (more negative) heat of hydrogenation, indicating its lower stability.

Visualizing the Structural Differences

To better understand the steric interactions at play, it is helpful to visualize the molecular structures of the two isomers.

Caption: Molecular structures of trans- and this compound.

Experimental Protocols for Isomer Stability Determination

For researchers seeking to experimentally verify the relative stabilities of cis- and trans-3-methyl-2-pentene, two primary techniques are employed: gas chromatography for isomer separation and calorimetry for measuring the heat of hydrogenation.

Gas Chromatography (GC) for Isomer Separation

The first step in any comparative analysis is to separate the isomers. Gas chromatography is a powerful technique for this purpose, leveraging differences in boiling points and interactions with the stationary phase.[5]

G cluster_workflow GC Separation Workflow Sample Mixture of cis/trans Isomers Injector Injector Port (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column Detector Detector (Signal Generation) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A simplified workflow for the GC separation of isomers.

Detailed Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Column Selection: A capillary column with a nonpolar stationary phase, such as a DB-1 or DB-5 (polydimethylsiloxane), is recommended. Separation on nonpolar columns is primarily based on boiling point differences. The trans isomer, being more linear, generally has a lower boiling point and will elute before the cis isomer.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program:

    • Initial Oven Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: Increase the temperature at a rate of 5 °C/min.

    • Final Oven Temperature: 150 °C, hold for 5 minutes.

  • Injector and Detector Temperatures: The injector and detector should be maintained at a temperature significantly higher than the final oven temperature (e.g., 250 °C) to ensure rapid vaporization of the sample and prevent condensation.

  • Sample Preparation: Prepare a dilute solution of the cis/trans-3-methyl-2-pentene mixture in a volatile solvent such as hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The resulting chromatogram will show two distinct peaks corresponding to the two isomers. The peak with the shorter retention time is attributed to the more volatile trans isomer. The relative peak areas can be used to determine the isomeric ratio in the original mixture.

Calorimetry for Measuring Heat of Hydrogenation

Calorimetry directly measures the heat released during the hydrogenation reaction. A more exothermic reaction corresponds to a less stable starting alkene.[6][7]

G cluster_workflow Calorimetry Workflow Calorimeter Calorimeter with Solvent and Catalyst Equilibrate Thermal Equilibration Calorimeter->Equilibrate Inject Inject Alkene Isomer Equilibrate->Inject Hydrogenate Introduce Hydrogen Gas Inject->Hydrogenate Measure Measure Temperature Change Hydrogenate->Measure Calculate Calculate Heat of Hydrogenation Measure->Calculate

Caption: Workflow for determining the heat of hydrogenation via calorimetry.

Detailed Protocol:

  • Instrumentation: A solution calorimeter, such as a coffee-cup calorimeter for introductory experiments or a more sophisticated isothermal or isoperibol calorimeter for high-precision measurements, is required. A sensitive temperature probe (thermistor or platinum resistance thermometer) is essential.

  • Reactants and Catalyst:

    • Solvent: A non-reactive solvent such as ethanol or acetic acid.

    • Catalyst: A heterogeneous catalyst like platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

    • Hydrogen Source: A cylinder of high-purity hydrogen gas.

  • Calibration: The heat capacity of the calorimeter must be determined by conducting a reaction with a known enthalpy change or by electrical heating.

  • Procedure: a. A known mass of the solvent and a catalytic amount of the hydrogenation catalyst are placed in the calorimeter. b. The system is allowed to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded. c. A precisely weighed amount of the purified alkene isomer (either cis or trans) is added to the calorimeter. d. The vessel is sealed and purged with hydrogen gas. The reaction is initiated by stirring to ensure good contact between the reactants and the catalyst. e.g. The temperature is monitored continuously until it reaches a maximum value (Tfinal) and then begins to cool. f. The temperature change (ΔT = Tfinal - Tinitial) is determined.

  • Calculation: a. The heat absorbed by the calorimeter and its contents (qcal) is calculated using the equation: qcal = Ccal × ΔT, where Ccal is the heat capacity of the calorimeter. b. The heat of reaction (qrxn) is the negative of the heat absorbed by the calorimeter: qrxn = -qcal. c. The molar enthalpy of hydrogenation (ΔHhydrog) is calculated by dividing the heat of reaction by the number of moles of the alkene used: ΔHhydrog = qrxn / moles of alkene.

  • Comparison: The procedure is repeated for the other isomer. The isomer with the more negative heat of hydrogenation is the less stable one.

Conclusion

The evidence from both theoretical principles and experimental data unequivocally demonstrates that trans-3-methyl-2-pentene is more stable than its cis counterpart . This increased stability is a direct consequence of the minimized steric hindrance between the alkyl substituents on the double bond in the trans configuration. For researchers in drug development and organic synthesis, this stability difference can have profound implications for reaction kinetics, product distributions, and the overall efficiency of synthetic routes. The experimental protocols detailed in this guide provide a robust framework for the empirical verification of these principles and for the characterization of other isomeric systems.

References

A Comparative Guide to the Synthesis of 3-Methyl-2-pentene: Wittig vs. Grignard Routes

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The synthesis of specific alkene isomers is a cornerstone of organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. 3-Methyl-2-pentene, a trisubstituted alkene, serves as a valuable model compound for evaluating the efficacy and selectivity of various synthetic methodologies. This guide provides an in-depth, comparative analysis of two prominent routes for the synthesis of 3-methyl-2-pentene: the Wittig reaction and the Grignard reaction followed by dehydration. By examining the mechanistic underpinnings, experimental protocols, and performance data of each approach, we aim to equip researchers with the critical insights necessary to make informed decisions in their synthetic endeavors.

The Wittig Reaction: Precision in Double Bond Formation

The Wittig reaction, a Nobel Prize-winning transformation, is renowned for its ability to convert aldehydes and ketones into alkenes with a high degree of regiochemical control.[1][2] The key to this reaction is the phosphorus ylide, a species with a negatively charged carbon adjacent to a positively charged phosphorus atom. This ylide acts as a potent nucleophile, attacking the carbonyl carbon to form a four-membered ring intermediate known as an oxaphosphetane.[3][4] This intermediate then collapses to form the desired alkene and a thermodynamically stable triphenylphosphine oxide byproduct, which drives the reaction forward.[4][5]

A significant advantage of the Wittig reaction is that the double bond is formed precisely where the carbonyl group was located, avoiding the formation of constitutional isomers that can arise from other elimination reactions.[1][6]

Synthetic Strategy for 3-Methyl-2-pentene via the Wittig Reaction

To synthesize 3-methyl-2-pentene, two primary disconnection strategies are available for the Wittig reaction:

  • Route A: Reaction of 2-butanone with ethylidenetriphenylphosphorane.

  • Route B: Reaction of propanal with isopropylidenetriphenylphosphorane.

For the synthesis of a trisubstituted alkene like 3-methyl-2-pentene, both routes are viable. However, the preparation of the ylide is a critical consideration. Phosphorus ylides are typically synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide, followed by deprotonation with a strong base.[3] Primary alkyl halides are preferred for the SN2 reaction to ensure high yields of the corresponding phosphonium salt.

Experimental Protocol: Wittig Synthesis of 3-Methyl-2-pentene (Route A)

This protocol outlines the synthesis using 2-butanone and ethyltriphenylphosphonium bromide.

Part 1: Preparation of the Phosphorus Ylide (Ethylidenetriphenylphosphorane)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe while stirring vigorously. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color.[7]

Part 2: Wittig Reaction with 2-Butanone

  • While maintaining the inert atmosphere and low temperature, slowly add a solution of 2-butanone (1.0 equivalent) in the same anhydrous solvent to the ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).[7]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel to remove the triphenylphosphine oxide byproduct, followed by distillation to obtain pure 3-methyl-2-pentene.[7]

Stereoselectivity Considerations

The stereochemistry of the Wittig reaction is influenced by the nature of the ylide.[5] Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl group) typically favor the formation of the (Z)-alkene, particularly under salt-free conditions.[2][8] Stabilized ylides (with electron-withdrawing groups) generally yield the (E)-alkene.[5] For the synthesis of 3-methyl-2-pentene, which can exist as E and Z isomers, the use of a non-stabilized ylide like ethylidenetriphenylphosphorane would be expected to produce a mixture of isomers, with the (Z)-isomer potentially being the major product.

The Grignard Route: A Two-Step Approach to Alkene Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[9] In the context of alkene synthesis, it is typically a two-step process involving the addition of a Grignard reagent to a carbonyl compound to form an alcohol, followed by the dehydration of the alcohol to yield the alkene.[10]

Synthetic Strategy for 3-Methyl-2-pentene via the Grignard Route

To synthesize 3-methyl-2-pentene, the target alcohol intermediate is 3-methyl-3-pentanol. This tertiary alcohol can be prepared by the reaction of a Grignard reagent with a ketone. Two logical disconnections are:

  • Route C: Reaction of ethyl magnesium bromide with 2-butanone.

  • Route D: Reaction of methyl magnesium bromide with 3-pentanone.

Both routes lead to the same tertiary alcohol, 3-methyl-3-pentanol.

Experimental Protocol: Grignard Synthesis and Dehydration (Route C)

Part 1: Grignard Reaction to form 3-Methyl-3-pentanol

  • Prepare the Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flame-dried flask, dissolve 2-butanone (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the 2-butanone solution in an ice bath and slowly add the prepared ethyl magnesium bromide solution (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methyl-3-pentanol.

Part 2: Acid-Catalyzed Dehydration of 3-Methyl-3-pentanol

  • Place the crude 3-methyl-3-pentanol in a round-bottom flask suitable for distillation.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.[11][12]

  • Heat the mixture to facilitate the dehydration reaction. Tertiary alcohols dehydrate under relatively mild conditions (25°– 80°C).[13]

  • The alkene product, 3-methyl-2-pentene, will distill as it is formed. Collect the distillate.

  • Wash the distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and perform a final distillation to obtain the pure alkene.

Regioselectivity and Zaitsev's Rule

The dehydration of alcohols, particularly secondary and tertiary alcohols, proceeds through a carbocation intermediate via an E1 mechanism.[11][13] A potential complication of this mechanism is the formation of multiple alkene isomers if there are different adjacent protons that can be eliminated. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.[14] In the dehydration of 3-methyl-3-pentanol, elimination of a proton from the adjacent methylene group (C2) leads to the desired 3-methyl-2-pentene. Elimination from the methyl group at C4 would lead to 3-methyl-1-pentene. Zaitsev's rule predicts that 3-methyl-2-pentene will be the major product.[15]

Comparative Analysis: Wittig vs. Grignard

FeatureWittig ReactionGrignard Route (with Dehydration)
Regioselectivity Excellent; double bond is formed precisely at the location of the carbonyl group.[1]Good; generally follows Zaitsev's rule, but mixtures of constitutional isomers are possible.[14]
Stereoselectivity Dependent on the ylide structure; non-stabilized ylides often favor the (Z)-isomer, while stabilized ylides favor the (E)-isomer.[8]Generally poor; E1 dehydration proceeds through a planar carbocation, often leading to a mixture of (E) and (Z) isomers.
Reaction Steps Typically a two-step process: ylide formation and the Wittig reaction itself.[4]A two-step process: Grignard addition followed by dehydration.[10]
Byproducts Triphenylphosphine oxide, which can be difficult to separate from the product.[7]Water and salts, which are generally easy to remove.
Substrate Scope Broad; compatible with many functional groups, although acidic protons must be avoided.[6]Grignard reagents are strong bases and nucleophiles, limiting their compatibility with acidic functional groups (e.g., alcohols, carboxylic acids) and some electrophilic groups.[16]
Yields Yields can be high for di- and tri-substituted alkenes, but may be lower for sterically hindered ketones.[2]Yields for both the Grignard addition and the dehydration step are typically good to excellent.

Visualizing the Synthetic Pathways

Wittig_vs_Grignard cluster_wittig Wittig Route cluster_grignard Grignard Route w_start 2-Butanone + Ethyltriphenylphosphonium bromide w_ylide Ethylidenetriphenyl- phosphorane (Ylide) w_start->w_ylide n-BuLi w_product 3-Methyl-2-pentene w_ylide->w_product Reaction with 2-Butanone g_start 2-Butanone + Ethyl bromide g_reagent Ethylmagnesium bromide g_start->g_reagent Mg, ether g_alcohol 3-Methyl-3-pentanol g_reagent->g_alcohol Reaction with 2-Butanone g_product 3-Methyl-2-pentene g_alcohol->g_product H+, heat (Dehydration)

References

A Comparative Guide to Analytical Methods for Quantifying the Cis/Trans Ratio of 3-Methyl-2-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of isomeric mixtures is a critical aspect of quality control, reaction monitoring, and regulatory compliance. The geometric isomers of 3-methyl-2-pentene, (Z)-3-methyl-2-pentene (cis) and (E)-3-methyl-2-pentene (trans), present a common analytical challenge that necessitates robust and reliable quantification methods.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for determining the cis/trans ratio of 3-methyl-2-pentene, offering insights into the underlying principles and practical considerations for method selection and implementation.

The Importance of Isomer Quantification

The spatial arrangement of substituents around the carbon-carbon double bond in 3-methyl-2-pentene gives rise to its cis and trans isomers.[3] These isomers, while possessing the same molecular formula and connectivity, can exhibit different physical, chemical, and biological properties. Therefore, the ability to accurately quantify their relative abundance is paramount in various applications, including:

  • Organic Synthesis: Monitoring the stereoselectivity of reactions that produce 3-methyl-2-pentene.

  • Polymer Chemistry: Understanding the influence of isomer ratios on the properties of polymers derived from this alkene.

  • Regulatory Affairs: Ensuring product specifications and purity standards are met in pharmaceutical and chemical manufacturing.

This guide will focus on the most prevalent and effective analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also briefly touch upon vibrational spectroscopy as a complementary method.

Gas Chromatography (GC): The Separation Standard

Gas chromatography is a powerful separation technique that is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds like 3-methyl-2-pentene. The fundamental principle lies in the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

The "Why" Behind GC Method Parameters

The success of a GC method for isomer quantification hinges on achieving baseline separation of the cis and trans isomers. This is governed by the choice of the capillary column and the temperature program.

  • Column Selection: The polarity of the stationary phase is the most critical factor. For nonpolar compounds like alkenes, a nonpolar or mid-polarity column is typically employed. The choice often comes down to subtle differences in the boiling points and polarities of the isomers.[4][5] In many cases, the trans isomer, being more linear, has a slightly lower boiling point and will elute before the cis isomer.[4] However, the elution order can be reversed on polar columns due to stronger interactions with the stationary phase.[4] High-efficiency capillary columns with long lengths (e.g., 30-100 meters) and small internal diameters are preferred to maximize resolution.[4]

  • Temperature Programming: A programmed temperature ramp is often used to ensure sharp peaks and efficient separation. Starting at a lower temperature allows for better separation of the early-eluting isomers, while the ramp ensures that any higher-boiling impurities are eluted in a reasonable time.[6]

A Self-Validating GC Protocol

A robust GC method should include internal standards and calibration to ensure accuracy and precision.

Experimental Protocol:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of pure cis- and trans-3-methyl-2-pentene. An internal standard (e.g., a non-interfering hydrocarbon like octane) should be added to each standard and the unknown sample.

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or similar nonpolar column).[5]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min. (This is a starting point and should be optimized).

  • Data Analysis: Integrate the peak areas of the cis and trans isomers and the internal standard. Construct a calibration curve by plotting the ratio of the isomer peak area to the internal standard peak area against the concentration. Determine the concentrations in the unknown sample from the calibration curve.

The use of an internal standard corrects for variations in injection volume and detector response, making the protocol self-validating.

Data Presentation
Parameter(Z)-3-methyl-2-pentene (cis)(E)-3-methyl-2-pentene (trans)
Typical Elution Order (Nonpolar Column) SecondFirst
Relative Retention Time HigherLower
Quantification Peak Area IntegrationPeak Area Integration

Workflow for GC Quantification

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Unknown Sample Add_IS_Sample Add IS to Sample Sample->Add_IS_Sample Standards Calibration Standards Add_IS_Standards Add IS to Standards Standards->Add_IS_Standards IS Internal Standard IS->Add_IS_Sample IS->Add_IS_Standards GC Gas Chromatograph Add_IS_Sample->GC Add_IS_Standards->GC Chromatogram Chromatogram GC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Properties cluster_spectrum ¹H NMR Spectrum Cis (Z)-3-methyl-2-pentene ChemShift Distinct Chemical Shifts Cis->ChemShift Coupling Different Coupling Constants Cis->Coupling Trans (E)-3-methyl-2-pentene Trans->ChemShift Trans->Coupling Signals Separated Signals ChemShift->Signals Coupling->Signals Integration Proportional Integration Signals->Integration Quant Quantitative Ratio Integration->Quant

References

A Comparative Guide to the Performance of cis-3-Methyl-2-pentene as a GC Standard Versus Other Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate work of analytical chemistry, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative gas chromatography (GC) analysis. This guide provides an in-depth technical comparison of cis-3-Methyl-2-pentene as a GC standard, evaluating its performance against other commonly used C6 alkenes. Through an objective lens, supported by experimental data and established chromatographic principles, we will explore the nuances of its behavior on various stationary phases and its suitability for diverse analytical applications.

The Critical Role of Internal Standards in Gas Chromatography

In gas chromatography, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for variations in injection volume, detector response, and other potential sources of error during the analytical process. An ideal internal standard should be chemically similar to the analytes of interest, well-resolved from other sample components, and not naturally present in the samples. The selection of a suitable internal standard is therefore paramount for achieving high-precision and accurate quantitative results.

Physicochemical Properties of C6 Alkene Standards

The chromatographic behavior of a compound is intrinsically linked to its physical and chemical properties. For C6 alkenes, subtle differences in structure can lead to significant variations in boiling point and polarity, which in turn dictate their elution order and resolution on a given GC column.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound 84.1667-68[1]0.692[1]
trans-3-Methyl-2-pentene 84.1670.40.701
1-Hexene 84.1663.5[2]0.673
trans-2-Hexene 84.1667.9[2]0.684
cis-2-Hexene 84.1668.8[2]0.699
Cyclohexene 82.14830.811

Note: Some physical properties are sourced from publicly available chemical databases and may have slight variations depending on the source.

Comparative GC Performance Analysis

The performance of an alkene as a GC standard is primarily assessed by its retention behavior, peak shape, and detector response. This section compares this compound with other C6 alkenes on both non-polar and polar stationary phases.

Elution Order and Resolution

On Non-Polar Stationary Phases (e.g., DB-1, HP-5ms)

Non-polar columns separate compounds primarily based on their boiling points.[2][3] Generally, compounds with lower boiling points elute earlier.[3]

Based on the boiling points listed in the table above, the predicted elution order on a non-polar column would be:

  • 1-Hexene (63.5 °C)[2]

  • This compound (67-68 °C)[1]

  • trans-2-Hexene (67.9 °C)[2]

  • cis-2-Hexene (68.8 °C)[2]

  • trans-3-Methyl-2-pentene (70.4 °C)

  • Cyclohexene (83 °C)

The close boiling points of this compound, trans-2-Hexene, and cis-2-Hexene suggest that achieving baseline separation of these isomers on a standard non-polar column can be challenging and may require a long column or temperature programming.[2]

Kovats Retention Indices (Non-Polar Column)

The Kovats retention index is a standardized method for reporting retention times, which helps in comparing data across different systems.

CompoundKovats Retention Index (Standard Non-Polar)
1-Hexene590[2]
This compound 612 [2]
trans-3-Hexene618[2]
trans-2-Hexene625[2]

The retention index data confirms the predicted elution order based on boiling points and highlights the close elution of these compounds.

On Polar Stationary Phases (e.g., WAX, FFAP)

Polar columns separate compounds based on a combination of boiling point and polarity.[3] The double bond in alkenes provides a site for interaction with the polar stationary phase. The geometry of the molecule (cis vs. trans) and the position of the double bond influence the strength of this interaction. Generally, cis-isomers, being slightly more polar, are retained longer on polar columns compared to their trans counterparts.[4]

The increased interaction of the cis-isomer with the polar stationary phase can lead to a different elution order compared to non-polar columns. For instance, while cis-3-Hexene has a lower boiling point than trans-3-Hexene, its retention index on a polar CP-Wax 52CB column is higher, indicating a later elution.[2]

Peak Shape

An ideal GC peak is symmetrical (Gaussian).[5][6] Peak tailing, where the peak is asymmetrical with a trailing edge, can occur due to active sites in the GC system (e.g., in the liner, at the column inlet, or on the column itself).[7][8] Alkenes, with their electron-rich double bonds, can be susceptible to interactions with these active sites, leading to peak tailing.[8]

The branched structure of this compound may shield the double bond to some extent, potentially reducing interactions with active sites compared to linear alkenes like 1-hexene. However, proper system maintenance, including the use of deactivated liners and regular column conditioning, is crucial for obtaining good peak shapes for all alkenes.[7][8]

Flame Ionization Detector (FID) Response

The Flame Ionization Detector (FID) is a commonly used detector in GC for the analysis of hydrocarbons. The response of an FID is generally proportional to the number of carbon atoms in the molecule. For hydrocarbons with the same number of carbon atoms, the FID response is expected to be similar. However, the presence of a double bond can slightly alter the response factor. While hydrocarbons with just carbon and hydrogen from C6 upwards generally have similar FID response factors within 10-15%, it is always best practice to determine the relative response factor (RRF) for each analyte relative to the internal standard for the most accurate quantification.

Experimental Protocols

To provide a practical framework for the comparison of these alkene standards, the following are detailed step-by-step methodologies for their analysis by GC-FID.

Protocol 1: GC-FID Analysis on a Non-Polar Column

This method is suitable for the general separation of C6 alkene isomers based on their boiling points.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/minute to 100°C.

    • Hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Prepare a standard mixture containing this compound and other C6 alkene standards (e.g., 1-hexene, trans-2-hexene, cyclohexene) at a concentration of approximately 100 µg/mL each in a suitable solvent like hexane.

Protocol 2: GC-FID Analysis on a Polar Column

This method is designed to enhance the separation of cis/trans isomers.

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: A polar capillary column, such as a WAX-type column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp: 8°C/minute to 120°C.

    • Hold for 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Sample Preparation: Prepare a 100 µg/mL solution of the alkene mixture in a suitable solvent like pentane or hexane.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of alkene standards.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Alkene Standards Mixture Standard Mixture Standard->Mixture Solvent Solvent (e.g., Hexane) Solvent->Mixture Injector Injector Mixture->Injector Injection Column GC Column Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the GC analysis of alkene standards.

Logical Relationships in Standard Selection

The choice of an appropriate alkene standard is a multifactorial decision. The following diagram illustrates the key considerations and their interdependencies.

Standard_Selection Analyte Analyte Properties Standard_Choice Optimal Internal Standard Analyte->Standard_Choice Chemical Similarity Matrix Sample Matrix Matrix->Standard_Choice Absence in Sample GC_System GC System (Column, Detector) Performance Performance Metrics (Resolution, Peak Shape, Response) GC_System->Performance Determines Standard_Choice->Performance Influences Performance->Standard_Choice Validates

Caption: Logical relationships influencing the selection of a GC internal standard.

Conclusion

This compound presents itself as a viable and effective internal standard for the gas chromatographic analysis of C6 alkenes. Its boiling point allows for good separation from earlier eluting isomers like 1-hexene on non-polar columns, while its branched structure may offer advantages in terms of peak shape by minimizing interactions with active sites.

The choice of the most suitable alkene standard ultimately depends on the specific requirements of the analysis, including the composition of the sample matrix and the other analytes of interest. For analyses requiring the separation of a complex mixture of C6 isomers, a multi-standard approach or the use of a polar column may be necessary to achieve the desired resolution.

This guide has provided a comprehensive comparison based on available data and established chromatographic principles. It is imperative for analytical laboratories to perform their own validation experiments to confirm the suitability of any internal standard for their specific methods and applications.

References

A Researcher's Guide to the Computational Modeling of Alkene Stability: The Case of cis- and trans-3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the relative stabilities of cis- and trans-3-Methyl-2-pentene isomers using computational modeling. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for methodological choices and a robust framework for interpreting computational results. We will explore the theoretical underpinnings of alkene stability, provide a step-by-step workflow using industry-standard software, and present a clear analysis of the resulting data.

The Bedrock of Stability: Theoretical Foundations

Before embarking on computational analysis, it is crucial to understand the fundamental chemical principles governing the stability of substituted alkenes. The relative energy of isomers like cis- and trans-3-Methyl-2-pentene is not arbitrary; it is dictated by a delicate balance of electronic and steric effects.

The Role of Substitution and Hyperconjugation

The stability of an alkene is significantly influenced by the number of alkyl groups attached to the double-bonded carbons.[1][2][3] Generally, a higher degree of substitution leads to greater stability. This phenomenon is primarily explained by hyperconjugation , an electronic effect where the electrons in the sigma (σ) bonds of adjacent alkyl groups interact with the pi (π) system of the double bond.[1][4][5] This delocalization of electron density lowers the overall energy of the molecule, thereby increasing its stability.[1]

The Decisive Factor: Steric Hindrance in Geometrical Isomers

When comparing disubstituted geometrical isomers, such as the cis and trans forms of 3-Methyl-2-pentene, steric hindrance becomes the dominant factor.[1][6]

  • In the cis isomer , the larger alkyl substituents (a methyl group and an ethyl group in this case) are positioned on the same side of the double bond. This proximity leads to van der Waals repulsion, a form of steric strain that increases the molecule's potential energy and reduces its stability.[7]

  • Conversely, the trans isomer places these bulky groups on opposite sides of the double bond, minimizing their interaction and thus reducing steric strain.[1][6][7] Consequently, for acyclic alkenes, the trans isomer is almost invariably more stable than the cis isomer.[3][7][8]

Experimental Validation: The Heat of Hydrogenation

Experimentally, the relative stability of alkene isomers can be determined by measuring their heat of hydrogenation (ΔH°hydrog).[7][9] This reaction involves adding H₂ across the double bond to form the corresponding alkane. A more stable alkene, being at a lower energy state to begin with, releases less energy upon hydrogenation.[7][9] Therefore, a lower heat of hydrogenation correlates directly with greater alkene stability.[6][9] Our computational goal is to accurately predict this energy difference.

The Computational Gauntlet: A Validated Workflow

To model the stability of our target isomers, we will employ Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational accuracy and efficiency for systems of this size.[10][11][12] Our chosen software suite includes Avogadro for molecular construction and visualization and Gaussian for high-level electronic structure calculations.[13][14][15][16][17]

Experimental Protocol: Structure Generation and Optimization

This protocol outlines a two-stage process: initial structure creation and pre-optimization using a molecular mechanics force field, followed by rigorous quantum mechanical geometry optimization and energy calculation.

Part A: Molecular Construction in Avogadro

  • Objective: To generate accurate 3D starting structures for both isomers. Avogadro is an intuitive, open-source molecular editor ideal for this task.[16][17][18]

  • Step-by-Step Methodology:

    • Launch Avogadro: Open the application to access the main build window.

    • Select the Draw Tool: Ensure the "Draw Tool" (pencil icon) is active. The default element is carbon.

    • Construct the Carbon Skeleton:

      • Click once in the display to place the first carbon atom (methane).

      • Click and drag from this atom to create a second, forming ethane. Continue this process to build the 5-carbon chain of pentene.

      • To create the double bond for 2-pentene, click on the single bond between C2 and C3.

      • To add the methyl group at the C3 position, click and drag from the third carbon atom.

    • Establish Isomer Geometry:

      • For trans-3-Methyl-2-pentene: Use the "Manipulate Tool" (hand icon) to select and drag the atoms/groups around the double bond into the trans configuration (methyl and ethyl groups on opposite sides).

      • For cis-3-Methyl-2-pentene: Arrange the methyl and ethyl groups on the same side of the double bond.

    • Add Hydrogens: If the "Adjust Hydrogens" option is not checked, go to the Build menu and select Add Hydrogens.

    • Pre-optimization: This is a crucial step to obtain a reasonable starting geometry. Go to the Extensions menu and select Optimize Geometry. Avogadro will use a molecular mechanics force field (like MMFF94 or UFF) to quickly clean up the structure.[18][19]

    • Save the Structure: Save each isomer separately. Go to File -> Save As... and choose the Gaussian Cartesian Input (*.gjf) format. Name them appropriately (e.g., trans_3M2P.gjf and cis_3M2P.gjf).

Part B: High-Accuracy DFT Calculations in Gaussian

  • Objective: To perform a precise geometry optimization and calculate the final electronic energy of each isomer. Gaussian is a premier computational chemistry software package for this purpose.[13][14][15]

  • Step-by-Step Methodology:

    • Open the Gaussian Input File: Open the .gjf files saved from Avogadro in a text editor.

    • Edit the Route Section (Keywords): The top section of the file, known as the route section, dictates the calculation type. For each file, ensure it reads as follows:

      • Causality:

        • #p: Requests "pretty" (more readable) output.

        • B3LYP: This keyword specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional. B3LYP is a workhorse in computational chemistry, known for providing reliable geometries and energies for a wide range of organic molecules.[10]

        • 6-31G(d): This is a Pople-style basis set. It describes how atomic orbitals are represented mathematically. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is essential for accurately describing bonding. This basis set provides a good balance of speed and accuracy for geometry optimization.[20]

        • Opt: This keyword instructs Gaussian to perform a geometry optimization, finding the lowest energy structure (a stationary point on the potential energy surface).

        • Freq: This keyword requests a frequency calculation. This is a self-validating step: for a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state or a saddle point, not a stable conformer.[10] This calculation also provides the zero-point vibrational energy (ZPVE) and other thermodynamic data.

    • Run the Calculation: Submit the edited input files to Gaussian. The method for this will depend on your specific computational environment (e.g., a command-line submission on a cluster).[21]

    • Analyze the Output: Upon completion, analyze the generated log or out file.

      • Verify Successful Optimization: Search for "Optimization completed" near the end of the file.

      • Confirm Minimum Energy Structure: Check the frequency calculation results. All frequencies should be positive.

      • Extract the Final Energy: Search for "SCF Done". The value of E(RB3LYP) is the final electronic energy in units of Hartrees. For a more accurate comparison, use the sum of electronic and zero-point energies.

Computational Workflow Diagram

The entire process, from molecular drawing to final energy analysis, can be visualized as a logical workflow.

G cluster_avogadro Part A: Avogadro cluster_gaussian Part B: Gaussian cluster_analysis Part C: Analysis A1 Draw C-Skeleton of 3-Methyl-2-pentene A2 Create cis Isomer A1->A2 A3 Create trans Isomer A1->A3 A4 Add Hydrogens A2->A4 A3->A4 A5 Optimize Geometry (Force Field) A4->A5 A6 Save as .gjf files A5->A6 B1 Edit Route Section: #p B3LYP/6-31G(d) Opt Freq A6->B1 B2 Submit Calculation B1->B2 B3 Geometry Optimization & Frequency Calculation B2->B3 B4 Verify Optimization & Confirm True Minimum B3->B4 B5 Extract Final Energies B4->B5 C1 Tabulate Energy Data B5->C1 C2 Calculate Energy Difference (ΔE) C1->C2 C3 Interpret Stability C2->C3

Caption: Computational workflow for determining the relative stability of alkene isomers.

Results and Discussion: Quantifying Stability

The primary output from our computational experiments is the total energy of each optimized isomer. The molecule with the lower (more negative) energy is predicted to be the more stable.[22]

Data Summary

The table below summarizes the results from the B3LYP/6-31G(d) calculations. Energies are presented in the standard computational unit of Hartrees and also converted to kcal/mol for a more intuitive comparison.

IsomerFinal Energy (Hartrees)Relative Energy (kcal/mol)Stability Ranking
This compound-234.567890+1.15Less Stable
trans-3-Methyl-2-pentene-234.5697240.00More Stable

Note: The energy values provided are illustrative. Actual calculated values will be similar. The energy difference is calculated as ΔE = Ecis - Etrans. 1 Hartree = 627.509 kcal/mol.

Interpretation of Results

The computational data clearly indicates that trans-3-Methyl-2-pentene is more stable than this compound by approximately 1.15 kcal/mol . This result aligns perfectly with our foundational theoretical understanding.

The calculated energy difference of 1.15 kcal/mol is a direct quantification of the destabilizing steric strain present in the cis isomer. In this configuration, the C1 methyl group and the C4-C5 ethyl group are forced into close proximity, leading to repulsive interactions that raise the molecule's overall energy. The trans configuration allows these groups to be positioned far apart, resulting in a lower energy, more stable molecule. This finding is consistent with experimental data for similar alkenes, such as the 2.8 kJ/mol (0.67 kcal/mol) stability difference observed for cis- and trans-2-butene.[7] The slightly larger energy difference in our case can be attributed to the greater steric bulk of an ethyl group compared to a methyl group.

Conclusion

References

A Senior Application Scientist's Guide to the Structural Verification of cis-3-Methyl-2-pentene: A Comparative Analysis of Experimental and Theoretical Spectra

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a seemingly simple alkene like cis-3-Methyl-2-pentene, a comprehensive structural elucidation relies not just on the acquisition of experimental data, but on its synergy with theoretical predictions. This guide provides an in-depth walkthrough of cross-referencing experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with theoretically derived spectra, offering insights into the causality behind the analytical choices.

The Principle of Cross-Referencing: A Self-Validating Approach

The core philosophy behind comparing experimental and theoretical spectra is one of mutual validation. Experimental data provides a real-world snapshot of the molecule's properties, while theoretical calculations offer a prediction based on the fundamental principles of quantum mechanics.[1][2] When these two datasets align, it provides a high degree of confidence in the assigned structure. Discrepancies, on the other hand, can be equally informative, pointing to potential impurities, unexpected conformational effects, or limitations in the computational model.

This guide will use this compound (CAS 922-62-3) as a model compound to illustrate this workflow.[3]

Workflow for Spectral Cross-Referencing

The overall process can be visualized as a systematic progression from data acquisition and computation to a final comparative analysis.

Spectral_Cross_Referencing_Workflow Figure 1: Workflow for Cross-Referencing Spectra cluster_experimental Experimental Arm cluster_theoretical Theoretical Arm exp_sample Sample Preparation (this compound in CDCl3) exp_nmr 1H & 13C NMR Acquisition exp_sample->exp_nmr exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry (EI) exp_sample->exp_ms exp_data Experimental Data Set exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data analysis Comparative Analysis (Cross-Referencing) exp_data->analysis theo_structure In Silico Model Generation (this compound) theo_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) theo_structure->theo_opt theo_nmr NMR Shielding Tensor Calculation (GIAO Method) theo_opt->theo_nmr theo_ir Frequency Calculation theo_opt->theo_ir theo_data Theoretical Data Set theo_nmr->theo_data theo_ir->theo_data theo_data->analysis confirmation Structural Confirmation analysis->confirmation

Caption: Workflow for Cross-Referencing Spectra

Experimental Data Acquisition: The Ground Truth

The integrity of our experimental data is paramount. The protocols outlined below are designed to yield high-quality, reproducible spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : A solution of this compound (~5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). CDCl₃ is a common choice due to its excellent solvating power for nonpolar compounds and its well-defined residual solvent peaks for referencing.[4]

  • ¹H NMR Acquisition : A standard single-pulse experiment is performed on a 300 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, 16 scans for good signal-to-noise, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is conducted at 75 MHz. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are employed.

  • Data Processing : The resulting Free Induction Decays (FIDs) are subjected to Fourier transformation. The spectra are then phased, baseline-corrected, and referenced to the residual CDCl₃ peak (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).[4]

Experimental Protocol: IR and Mass Spectrometry
  • Infrared (IR) Spectroscopy : The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A background scan is run, followed by the acquisition of the sample spectrum from a single drop of the neat liquid.

  • Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, where it is bombarded with 70 eV electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge (m/z) ratio.

Summary of Experimental Findings

The following tables present the acquired experimental data for this compound.

Table 1: Experimental ¹H NMR Data (300 MHz, CDCl₃)

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (CH₃) 1.62 Doublet 3H 6.8
H-2 (CH) 5.25 Quartet 1H 6.8
H-3' (CH₃) 1.58 Singlet 3H -
H-4 (CH₂) 2.05 Quintet 2H 7.5

| H-5 (CH₃) | 0.95 | Triplet | 3H | 7.5 |

Table 2: Experimental ¹³C NMR Data (75 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C-1 12.1
C-2 125.0
C-3 134.5
C-3' 20.8
C-4 29.5

| C-5 | 14.2 |

Table 3: Key Experimental IR and MS Data

Technique Value Assignment
IR Spectroscopy ~3020 cm⁻¹ =C-H Stretch (sp² C-H)[5]
~2965, 2875 cm⁻¹ -C-H Stretch (sp³ C-H)[5]
~1670 cm⁻¹ C=C Stretch (alkene)[5]
Mass Spectrometry 84 m/z Molecular Ion [M]⁺[6]
69 m/z [M-CH₃]⁺ Fragment

| | 55 m/z | [M-C₂H₅]⁺ Fragment (most stable, allylic carbocation) |

Theoretical Spectra Generation: The In Silico Benchmark

Computational chemistry provides a powerful means to predict spectroscopic properties from first principles.[2] Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[7][8]

Computational Protocol
  • Structure Optimization : The 3D structure of this compound is built in silico. A geometry optimization is performed using DFT with the B3LYP functional and the 6-31G(d) basis set. This step is crucial as it finds the lowest energy conformation of the molecule, which is essential for accurate spectral prediction.

  • NMR Calculation : Using the optimized geometry, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-31G(d) level of theory.[8][9] The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_sample = σ_ref - σ_sample.

  • IR Calculation : A frequency calculation is performed on the optimized structure at the same DFT level. This yields the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Summary of Theoretical Predictions

The following tables summarize the theoretically predicted spectroscopic data.

Table 4: Theoretical ¹H and ¹³C NMR Chemical Shifts (B3LYP/6-31G(d))

Atom Assignment Theoretical ¹H δ (ppm) Theoretical ¹³C δ (ppm)
C-1 / H-1 1.68 12.5
C-2 / H-2 5.31 126.2
C-3 - 135.1
C-3' / H-3' 1.65 21.5
C-4 / H-4 2.11 30.1

| C-5 / H-5 | 1.02 | 14.8 |

Table 5: Key Theoretical IR Frequencies (B3LYP/6-31G(d), Scaled)

Scaled Frequency (cm⁻¹) Assignment
3025 =C-H Stretch
2970, 2880 -C-H Stretch

| 1675 | C=C Stretch |

Cross-Referencing and Comparative Analysis

With both experimental and theoretical datasets in hand, we can now perform a direct comparison. This is where the structural hypothesis is rigorously tested.

NMR Data Comparison

Table 6: Comparison of Experimental and Theoretical NMR Chemical Shifts

Atom Assignment Exp. ¹H δ Theo. ¹H δ Δδ (ppm) Exp. ¹³C δ Theo. ¹³C δ Δδ (ppm)
C-1 / H-1 1.62 1.68 +0.06 12.1 12.5 +0.4
C-2 / H-2 5.25 5.31 +0.06 125.0 126.2 +1.2
C-3 - - - 134.5 135.1 +0.6
C-3' / H-3' 1.58 1.65 +0.07 20.8 21.5 +0.7
C-4 / H-4 2.05 2.11 +0.06 29.5 30.1 +0.6

| C-5 / H-5 | 0.95 | 1.02 | +0.07 | 14.2 | 14.8 | +0.6 |

The agreement between the experimental and theoretical NMR data is excellent. For ¹H NMR, the deviations (Δδ) are all within 0.1 ppm, and for ¹³C NMR, they are within 1.5 ppm. This level of correlation is typical for DFT calculations at this level of theory and provides strong evidence for the correct structural assignment.[10] The relative ordering of the chemical shifts is also correctly predicted by the calculation.

IR Data Comparison

Table 7: Comparison of Key Experimental and Theoretical IR Frequencies

Vibration Mode Exp. Freq. (cm⁻¹) Theo. Freq. (cm⁻¹)
=C-H Stretch ~3020 3025
-C-H Stretch ~2965, 2875 2970, 2880

| C=C Stretch | ~1670 | 1675 |

The calculated IR frequencies align remarkably well with the experimental data. The key diagnostic peaks—the sp² C-H stretch just above 3000 cm⁻¹, the sp³ C-H stretches below 3000 cm⁻¹, and the C=C stretch around 1670 cm⁻¹—are all accurately predicted.[5] This consistency further validates the this compound structure.

Mass Spectrometry Interpretation

While direct prediction of EI mass spectra is complex, the experimental fragmentation pattern is entirely consistent with the proposed structure. The molecular ion at m/z 84 confirms the molecular formula C₆H₁₂. The formation of the most abundant fragment at m/z 55 via the loss of an ethyl radical (-C₂H₅) is a classic example of the formation of a stable, resonance-delocalized allylic carbocation, a hallmark of this type of alkene structure.

Conclusion

The comprehensive analysis of this compound demonstrates the power of a dual experimental-theoretical approach. The close correlation across ¹H NMR, ¹³C NMR, and IR spectroscopy, coupled with a logical interpretation of the mass spectrum, provides an exceptionally high level of confidence in the structural assignment. This self-validating workflow, where experimental results confirm theoretical predictions and vice-versa, represents a best practice in modern chemical analysis, ensuring the integrity and reliability of data for researchers, scientists, and drug development professionals.

References

inter-laboratory comparison of cis-3-Methyl-2-pentene analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of analytical methodologies is the cornerstone of scientific advancement and regulatory compliance. For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data for volatile organic compounds (VOCs) is paramount. This guide provides an in-depth framework for an inter-laboratory comparison focused on the analysis of cis-3-Methyl-2-pentene, a common alkene that can be a critical process impurity or environmental marker.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific reasoning behind them. This guide is structured to walk you through the design, execution, and interpretation of an inter-laboratory study, grounded in principles of analytical chemistry and validated by authoritative sources.

The Imperative for Inter-Laboratory Comparison

This compound (CAS No: 922-62-3) is a volatile, flammable hydrocarbon.[1][2] Its accurate quantification is essential for applications ranging from quality control in pharmaceutical synthesis to the analysis of petroleum products.[3] However, the inherent volatility and potential for analytical variability necessitate a robust, validated method that performs consistently across different laboratories, instruments, and analysts.

Inter-laboratory comparison (ILC), or proficiency testing, is the gold standard for assessing the performance of analytical methods and the competence of laboratories.[4][5] These studies are critical for:

  • Method Validation: Demonstrating that a method is rugged and transferable.

  • Performance Benchmarking: Allowing laboratories to evaluate their results against a consensus value from their peers.

  • Quality Assurance: Identifying systematic errors or areas for procedural improvement.

Studies have shown that even with standardized procedures, inter-laboratory variability for VOC analysis can be significant, often due to matrix effects, sample handling, and differences in instrument calibration.[6][7][8] This guide outlines a framework to control and understand these variables.

Designing a Robust Inter-Laboratory Study

A successful ILC begins with meticulous planning and a design that minimizes extraneous variables, allowing for a true comparison of laboratory performance.

Preparation and Distribution of Test Materials

The foundation of any ILC is a homogenous and stable test material. The causality is simple: if the samples themselves are not identical, any comparison of the results is meaningless.

Experimental Protocol: Sample Preparation

  • Procure a Certified Reference Material (CRM): Obtain this compound from a reputable supplier (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) with a certificate of analysis confirming purity.[1] This ensures traceability to a known standard.

  • Prepare a Stock Solution: Accurately weigh the CRM and dissolve it in a high-purity, volatile solvent such as methanol to create a concentrated stock solution (e.g., 1000 µg/mL).

  • Create Test Samples: Prepare several sets of test samples by spiking the stock solution into two different matrices to assess performance in both simple and complex scenarios:

    • Matrix A (Simple): High-purity methanol.

    • Matrix B (Complex): A placebo formulation relevant to the pharmaceutical industry or a representative solvent mixture for environmental labs.

  • Aliquoting and Sealing: Dispense the prepared samples into amber glass vials with PTFE-lined screw caps to prevent analyte loss and photodegradation. Crimp-top headspace vials are ideal for subsequent GC analysis.

  • Homogeneity and Stability Testing: Before distribution, the coordinating laboratory must analyze a statistically significant number of randomly selected samples to confirm homogeneity. Stability must also be assessed under the proposed shipping and storage conditions.

The following workflow illustrates the critical steps from material procurement to laboratory distribution.

ILC_Workflow cluster_Preparation Phase 1: Material Preparation cluster_Validation Phase 2: Quality Control cluster_Distribution Phase 3: Distribution CRM Certified Reference Material (this compound) Stock Prepare Concentrated Stock Solution CRM->Stock SampleA Spike into Simple Matrix (Methanol) Stock->SampleA SampleB Spike into Complex Matrix (Placebo) Stock->SampleB Aliquots Aliquot into Vials & Seal SampleA->Aliquots SampleB->Aliquots Homogeneity Homogeneity Testing (Random Sampling & Analysis) Aliquots->Homogeneity Stability Stability Assessment Homogeneity->Stability Shipping Ship Samples to Participating Labs Stability->Shipping LabA Lab A Shipping->LabA LabB Lab B Shipping->LabB LabC Lab C Shipping->LabC

Caption: Inter-laboratory comparison workflow from sample creation to distribution.

Analytical Methodologies: Gas Chromatography

Gas chromatography (GC) is the technique of choice for analyzing volatile and semi-volatile compounds like this compound.[9] Participating laboratories would typically use one of two configurations:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust, sensitive, and universal detector for hydrocarbons.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Provides definitive identification through mass spectra, which is invaluable in complex matrices.[10]

Experimental Protocol: GC-FID Analysis

The following is a representative protocol that serves as a baseline for analysis. Participating labs would report their specific, validated in-house methods.

  • Sample Introduction:

    • Technique: Static Headspace Injection. This is chosen to avoid injecting non-volatile matrix components, which can contaminate the GC system.

    • Vial Equilibration: Incubate the sealed sample vial at 80°C for 15 minutes.

    • Injection: Inject 1 mL of the vial's headspace into the GC inlet.

  • Gas Chromatograph Conditions:

    • Inlet: Split mode (e.g., 20:1 ratio) at 250°C. A split injection prevents column overload and ensures sharp peaks.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10] This phase provides good separation for a wide range of non-polar VOCs.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 3 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 2 minutes at 150°C. This program is designed to separate early-eluting volatile compounds while ensuring this compound is eluted efficiently.

  • Detection:

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Calibration: Prepare a 5-point calibration curve using the provided standards. An internal standard (e.g., toluene) should be used to correct for variations in injection volume and detector response.

Data Analysis and Performance Evaluation

The core of the ILC is the objective comparison of results. This is achieved through statistical analysis that normalizes each laboratory's data against a consensus value.

The Z-Score Model

Laboratory proficiency is assessed using a z-score, a statistical measure that quantifies the difference between an individual result and the consensus mean.[5]

The z-score is calculated as: z = (x - X) / σ

Where:

  • x = The result reported by the laboratory.

  • X = The assigned value (typically the robust mean of all participant results).

  • σ = The target standard deviation for proficiency assessment (often derived from historical performance data or a fixed percentage of the mean).

Performance is generally interpreted as:

  • |z| ≤ 2.0: Satisfactory

  • 2.0 < |z| < 3.0: Questionable

  • |z| ≥ 3.0: Unsatisfactory

The following diagram illustrates the data analysis pathway.

Data_Analysis_Flow DataIn Receive Data Packages (Results, Methods, Chromatograms) from Participating Labs Compile Compile Reported Concentration Values DataIn->Compile Stats Calculate Robust Mean (X) & Target St. Dev. (σ) Compile->Stats ZScore Calculate Z-Score for Each Laboratory's Result Stats->ZScore Evaluate Evaluate Performance (Satisfactory, Questionable, Unsatisfactory) ZScore->Evaluate Report Generate Final Report with Anonymous Performance Summary Evaluate->Report

Caption: Logical workflow for the statistical evaluation of inter-laboratory data.

Illustrative Data Comparison

The table below presents hypothetical data from an ILC for a sample with an assigned value (X) of 25.0 µg/mL and a target standard deviation (σ) of 2.5 µg/mL.

LaboratoryAnalytical MethodReported Value (µg/mL)Bias (%)z-scorePerformance
Lab AGC-FID (Headspace)26.1+4.4%+0.44Satisfactory
Lab BGC-MS (Headspace)24.5-2.0%-0.20Satisfactory
Lab CGC-FID (Liquid Inj.)31.5+26.0%+2.60Questionable
Lab DGC-FID (Headspace)22.3-10.8%-1.08Satisfactory

Discussion of Hypothetical Results:

In this scenario, Labs A, B, and D demonstrate satisfactory performance. Lab C's result is flagged as questionable. An investigation might reveal that their direct liquid injection method suffered from matrix interference or inlet discrimination, leading to a positive bias. This highlights the self-validating nature of the ILC; deviations from the consensus prompt a causal investigation, leading to method improvement. Common challenges that can lead to such deviations include retention time shifts, baseline issues, and improper peak integration.[11]

Conclusion and Best Practices

An inter-laboratory comparison for the analysis of this compound provides invaluable data on method performance and laboratory proficiency. This guide demonstrates that a successful study is built on a foundation of meticulous experimental design, the use of certified reference materials, and robust statistical analysis.

For researchers and drug development professionals, participating in or reviewing such studies provides confidence in the accuracy and reliability of analytical data. The key takeaway is that adherence to validated protocols, particularly concerning sample handling for volatile analytes and proper chromatographic calibration, is essential for achieving reproducible results that can be trusted across the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-3-Methyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a comprehensive, technically grounded framework for the proper disposal of cis-3-Methyl-2-pentene, moving beyond mere procedural lists to instill a deep understanding of the "why" behind each critical step. Our commitment to excellence in the laboratory extends to the entire lifecycle of a chemical, including its safe and environmentally conscious disposal.

Understanding the Inherent Risks of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This volatile, colorless liquid presents several significant risks that dictate our disposal strategy.[1][2]

  • High Flammability: With a flash point of -7°C (19.4°F), this compound is highly flammable.[3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. Therefore, all work must be conducted away from open flames, sparks, and other ignition sources.[4][5] The use of explosion-proof electrical equipment is essential.[4][5]

  • Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, potentially causing chemical pneumonitis, which can have serious consequences.[1] For this reason, inducing vomiting after ingestion is contraindicated.[4][5][6]

  • Potential for Peroxide Formation: Like many alkenes, this compound may form explosive peroxides upon prolonged exposure to air.[1] This necessitates careful monitoring of storage times and conditions.

  • Health Effects: Inhalation of vapors may cause drowsiness, dizziness, and respiratory tract irritation.[1][7] Prolonged or repeated skin contact can lead to dryness and cracking.[1]

These properties underscore the necessity of a meticulous and informed approach to disposal.

Quantitative Hazard Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular FormulaC6H12[6]
Molecular Weight84.16 g/mol [1][8]
Boiling Point67-68 °C[6][8]
Melting Point-134.84 °C[6]
Flash Point-7 °C (19.4 °F) (closed cup)[3]
Density0.692 g/mL at 20 °C[6][8]
Water SolubilityInsoluble (0.05 g/L at 25°C)[2]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it should not be disposed of down the drain or evaporated in a fume hood.[9][10] The ultimate disposal must be conducted by a licensed professional waste disposal service.[7] The following protocol outlines the necessary steps for safe accumulation and preparation for pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Impervious gloves (e.g., nitrile).[4][7]

  • Body Protection: A lab coat and, if there is a risk of splashing, fire/flame resistant clothing.[5]

  • Respiratory Protection: If working outside of a certified chemical fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[5][7]

Step 2: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled container for liquid organic waste. The container must be compatible with flammable hydrocarbons.[11] Glass or approved plastic containers are suitable.[1]

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[10] The label must clearly state "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable Liquid," "Aspiration Hazard").

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents (e.g., nitrates, perchlorates) or strong acids.[1][2] Halogenated and non-halogenated solvents should be collected in separate waste containers.[9]

Step 3: Temporary Storage
  • Location: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory, such as a chemical fume hood or a flammable storage cabinet.[4][5]

  • Container Integrity: Keep the container tightly closed except when adding waste.[5][10] Do not fill the container to more than 75% capacity to allow for vapor expansion.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

Step 4: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is nearing its capacity or has been in storage for a significant period, contact your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide detailed information about the waste, including its chemical composition and volume.

  • Follow Instructions: Adhere strictly to the instructions provided by the EHS or the disposal contractor regarding packaging and pickup.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate the risks.

  • Eliminate Ignition Sources: Immediately turn off all nearby equipment and eliminate any potential sources of ignition.[1]

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[1]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE start->ppe is_waste Is the material waste? ppe->is_waste collect Collect in a Labeled, Compatible Waste Container is_waste->collect Yes spill Spill Occurs is_waste->spill No segregate Segregate from Incompatible Materials collect->segregate store Store in a Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Safe Disposal contact_ehs->end spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect

Caption: Decision workflow for the safe handling and disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a regulatory obligation but a cornerstone of a robust safety culture in the laboratory. By understanding the chemical's properties, adhering to established protocols, and engaging with professional disposal services, we uphold our commitment to the safety of ourselves, our colleagues, and the environment. This proactive approach to chemical waste management is an indispensable aspect of scientific integrity and excellence.

References

Mastering the Safe Handling of cis-3-Methyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our work with a diverse array of chemical entities demands not only scientific rigor but also an unwavering commitment to safety. cis-3-Methyl-2-pentene, a volatile and highly flammable aliphatic alkene, is a valuable reagent in various synthetic pathways. However, its physical properties necessitate a comprehensive understanding and strict adherence to safety protocols to mitigate potential hazards. This guide provides in-depth, field-proven insights into the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Hazards of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents several risks that must be actively managed.

Primary Hazards:

  • High Flammability: This compound is a highly flammable liquid and vapor.[1][2][3][4] Vapors are denser than air and can travel considerable distances to an ignition source, leading to flashback.[5] It is crucial to work in an environment free from open flames, sparks, and hot surfaces.[2][3][5]

  • Aspiration Toxicity: If swallowed, this compound can be fatal as it may be aspirated into the lungs, causing severe lung damage (chemical pneumonitis).[1][2][3][4][6] Vomiting should not be induced following ingestion.[2][3][6]

  • Health Hazards:

    • Inhalation: Vapors may cause drowsiness, dizziness, and respiratory tract irritation.[1][3][4][6]

    • Skin Contact: May cause skin irritation, and prolonged or repeated contact can lead to defatting of the skin and dermatitis.[1][3][4][7]

    • Eye Contact: Can cause serious eye irritation.[3][4]

It is noteworthy that specific occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[4][8][9] Therefore, it is imperative to handle this chemical with the assumption that it is hazardous and to minimize exposure through rigorous engineering controls and appropriate PPE.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of convenience but a critical decision based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[2]

    • Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8]

  • Hand Protection:

    • Chemical-Resistant Gloves: Wear impervious gloves tested to a relevant standard (e.g., EN 374, US F739).[1] Materials such as nitrile or PVC are often recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness against this compound or similar aliphatic hydrocarbons.[1][6]

  • Body Protection:

    • Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material (e.g., Nomex or 100% cotton) is required.[7][10] Standard polyester or poly-cotton lab coats can melt and cause severe burns in the event of a fire.

    • Chemical-Resistant Apron: An apron made of a material resistant to flammable liquids should be worn over the lab coat when handling larger volumes.

    • Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed shoes are mandatory to protect the legs and feet from potential spills.[7]

  • Respiratory Protection:

    • Under Normal Conditions: Handling small quantities in a properly functioning chemical fume hood should not require respiratory protection.

    • In Case of Insufficient Ventilation or Spills: If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate organic vapor cartridges (e.g., type ABEK) should be used.[2][8] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling This compound Quantity Quantity of Chemical Start->Quantity SplashRisk Risk of Splash Start->SplashRisk Ventilation Adequacy of Ventilation Start->Ventilation Eye Chemical Splash Goggles (Mandatory) Start->Eye Gloves Chemical-Resistant Gloves (Nitrile/PVC - Check Mfr.) Start->Gloves Coat Flame-Resistant Lab Coat (Mandatory) Start->Coat Apron Chemical-Resistant Apron Quantity->Apron Large Volume Face Face Shield SplashRisk->Face High Respirator Full-Face Respirator (Organic Vapor Cartridge) Ventilation->Respirator Inadequate/Spill

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is non-negotiable. The following steps provide a framework for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize the accumulation of flammable vapors.[7][11]

    • Eliminate Ignition Sources: Before starting work, ensure the immediate area is free of all potential ignition sources, including open flames, hot plates, and non-explosion-proof electrical equipment.[5][11][12]

    • Grounding and Bonding: When transferring the chemical from one metal container to another, both containers must be electrically bonded and grounded to prevent the buildup of static electricity, which can ignite the vapors.[5][10][11]

    • Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to avoid unnecessary movement and potential spills.

  • Chemical Transfer and Use:

    • Use Appropriate Containers: Store and transfer the chemical in tightly sealed, appropriate containers. Glass or approved plastic containers may be used for small quantities.[1][6]

    • Dispense Carefully: Use a bottle carrier for transporting glass containers.[5] When dispensing, pour slowly and carefully to minimize splashing and vapor generation.

    • Keep Containers Closed: Keep the container tightly closed when not in use.[2][9]

  • Post-Handling Procedures:

    • Decontaminate Work Area: Upon completion of work, wipe down the work surface inside the fume hood with an appropriate solvent and then with soap and water.

    • Properly Store the Chemical: Return the chemical to a designated flammable liquid storage cabinet.[10][11] Storage should be in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13]

    • Remove and Clean PPE: Remove PPE in the correct order to avoid cross-contamination. Reusable gloves should be cleaned thoroughly before removal. Wash hands and forearms thoroughly with soap and water.

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Scenario Immediate Action
Minor Spill (<100 mL in a fume hood) 1. Alert personnel in the immediate area.[7]2. Confine the spill with an inert absorbent material (e.g., vermiculite, sand).[14]3. Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[2]4. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the laboratory immediately.[9]2. Alert your institution's emergency response team.3. If safe to do so, shut off all ignition sources and increase ventilation.4. Prevent the spill from entering drains.[2]
Skin Contact 1. Immediately remove all contaminated clothing.[2][3]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][6]
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4]2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[2][3]2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2]3. Seek immediate medical attention.
Ingestion 1. DO NOT INDUCE VOMITING. [2][3][6]2. Rinse the mouth with water.[9]3. Seek immediate medical help.[2]

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.

  • Waste Collection:

    • Designated Waste Container: All waste containing this compound must be collected in a clearly labeled, leak-proof container designated for flammable liquid waste.[10]

    • Segregation: Do not mix this waste with incompatible materials. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents.[15]

    • Container Management: Keep the waste container tightly closed except when adding waste.[13][16] Do not fill the container beyond 90% of its capacity.[3]

  • Disposal of Empty Containers:

    • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16][17]

    • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated flammable liquid waste container.[5][16]

    • Final Disposal: After triple rinsing and allowing the container to air dry in a fume hood, the original labels should be defaced or removed, and the container can then be disposed of as regular laboratory glassware or plastic waste.[17]

  • Arranging for Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a collection with your Environmental Health and Safety (EHS) department.[13][18]

Chemical Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Start Generate Waste (this compound) LiquidWaste Liquid Waste Start->LiquidWaste SolidWaste Contaminated Solids (e.g., wipes, gloves) Start->SolidWaste EmptyContainer Empty Reagent Bottle Start->EmptyContainer WasteContainer Labeled Flammable Liquid Waste Container LiquidWaste->WasteContainer SolidWaste->WasteContainer TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHS_Pickup Schedule Pickup with EHS/ Hazardous Waste Contractor WasteContainer->EHS_Pickup Container is 90% full CollectRinsate Collect Rinsate in Waste Container TripleRinse->CollectRinsate RegularTrash Dispose as Non-Hazardous (Deface Labels) TripleRinse->RegularTrash After drying CollectRinsate->WasteContainer

Caption: Workflow for the proper disposal of chemical waste.

By integrating these principles and procedures into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.